Technical Documentation Center

2-Ethylpropane-1,3-diyl dimethanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethylpropane-1,3-diyl dimethanesulfonate
  • CAS: 64923-60-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Technical Utility of 2-Ethylpropane-1,3-diyl Dimethanesulfonate

Executive Summary 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a bifunctional alkylating agent belonging to the class of sulfonate esters. Structurally analogous to the chemotherapeutic agent Busulfan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a bifunctional alkylating agent belonging to the class of sulfonate esters. Structurally analogous to the chemotherapeutic agent Busulfan , this compound features a 1,3-propanediol backbone substituted with a C2-ethyl group, terminated by two methanesulfonate (mesylate) leaving groups.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis, and reactivity profile. Unlike the crystalline Busulfan, the ethyl-branched architecture of this compound disrupts crystal lattice packing, often resulting in a viscous oil or low-melting solid at room temperature. This physical state necessitates specific handling protocols distinct from solid-state alkylators.

Key Technical Value:

  • Bifunctional Electrophile: Capable of forming inter-strand and intra-strand crosslinks with DNA/proteins via

    
     mechanisms.
    
  • Tunable Lipophilicity: The ethyl side chain increases LogP relative to linear analogs, potentially altering membrane permeability and biodistribution.

  • Building Block: Serves as a versatile "linker" module in the synthesis of complex pharmaceutical intermediates and polymer conjugates.

Physicochemical Properties[1][2][3][4][5][6]

The introduction of the ethyl group at the C2 position of the propane backbone significantly alters the thermodynamic properties compared to linear polymethylene dimethanesulfonates.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionNotes
Chemical Formula

Molecular Weight 260.33 g/mol
CAS Number 64923-60-0
Physical State Yellow to Brown Sticky Oil / Low-melting SolidMP is significantly lower than Busulfan (

) due to branching.
Solubility (Organic) High: DMSO, DMF, DCM, ChloroformSoluble in polar aprotic and chlorinated solvents.
Solubility (Aqueous) Low to ModerateHydrolytically unstable in water.
Predicted LogP ~0.5 - 0.8More lipophilic than 1,3-propanediol dimethanesulfonate.
Reactive Groups 2 x Methanesulfonate (

)
Excellent leaving groups (

of conjugate acid

).
Storage 2-8°C, Inert Atmosphere (Ar/N2)Moisture sensitive; store in desiccator.
Structural Impact on Reactivity

The 2-ethyl branch provides steric bulk near the reactive centers. While the primary carbons carrying the mesylate groups remain accessible for nucleophilic attack, the adjacent branching may slightly retard the rate of hydrolysis compared to unbranched analogs, potentially offering a marginally improved half-life in aqueous media before alkylation occurs.

Chemical Reactivity & Stability

The utility of 2-Ethylpropane-1,3-diyl dimethanesulfonate lies in its ability to act as a "molecular staple," crosslinking nucleophilic sites.

Mechanism of Action: Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (


). The nucleophile (e.g., N7-guanine of DNA, Thiol of Cysteine) attacks the electrophilic carbon attached to the oxygen, displacing the stable methanesulfonate anion.
Hydrolytic Instability

In the absence of a biological nucleophile, water acts as the nucleophile, leading to hydrolysis. This reaction produces 2-ethyl-1,3-propanediol and methanesulfonic acid (MSA) .

  • Critical Handling Note: The generation of MSA leads to an autocatalytic drop in pH, which can further degrade the compound or damage sensitive biological targets in a formulation.

Visualization: Reactivity Pathways

ReactivityPathways cluster_hydrolysis Hydrolysis (Degradation) cluster_alkylation Bioconjugation (Target) Compound 2-Ethylpropane-1,3-diyl dimethanesulfonate Diol 2-Ethyl-1,3-propanediol Compound->Diol Slow (in water) MSA 2 x Methanesulfonic Acid (pH Drop) Compound->MSA Byproduct MonoAdduct Mono-Alkylated Adduct Compound->MonoAdduct Fast (SN2) Water H2O (Nucleophile) Water->Diol Nu Nucleophile (DNA/Protein -SH) Nu->MonoAdduct Crosslink Crosslinked Product (Inter/Intra-strand) MonoAdduct->Crosslink Second SN2 Step

Figure 1: Competing pathways of Hydrolysis (degradation) vs. Alkylation (functional crosslinking). The production of MSA is a critical stability marker.

Synthesis & Characterization Protocol

Objective: Synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate from 2-ethyl-1,3-propanediol. Scale: 10 mmol (Laboratory Scale).

Reagents
  • Precursor: 2-Ethyl-1,3-propanediol (1.0 eq).

  • Reagent: Methanesulfonyl chloride (MsCl) (2.2 eq).

  • Base: Triethylamine (TEA) or Pyridine (2.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-ethyl-1,3-propanediol (1.04 g, 10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (3.5 mL, 25 mmol). Cool the mixture to

    
     in an ice bath.
    
  • Activation (Critical Step): Add Methanesulfonyl chloride (1.7 mL, 22 mmol) dropwise over 15 minutes.

    • Why? Exothermic reaction. Rapid addition causes overheating and side reactions (chlorination).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3 hours.
    
  • Quench & Wash:

    • Pour into ice-cold water (50 mL).

    • Separate organic layer.

    • Wash with 1M HCl (removes excess TEA), then Sat.

      
       (neutralizes acid), then Brine.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the oil is impure (check TLC), purify via flash column chromatography (Hexane:EtOAc gradient).

Self-Validating QC: NMR Interpretation

The synthesis is validated if the


 NMR spectrum (in 

) shows the following diagnostic shifts. Absence of the -OH proton signal confirms full conversion.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegration
Mesylate Methyl (

)
3.00 - 3.05 Singlet (s)6H
Methylene (

)
4.10 - 4.20 Doublet (d)4H
Methine (

)
1.80 - 2.00 Multiplet (m)1H
Ethyl (

)
1.30 - 1.50 Multiplet (m)2H
Ethyl (

)
0.90 - 1.00 Triplet (t)3H

Biological & Pharmaceutical Context

Comparison to Busulfan

Busulfan (1,4-butanediol dimethanesulfonate) acts primarily by crosslinking DNA strands at 5'-GA-3' sequences. The structural difference in 2-Ethylpropane-1,3-diyl dimethanesulfonate offers two distinct advantages/differences:

  • Linker Geometry: The 1,3-propane backbone is shorter than the 1,4-butane backbone. This alters the "bite size" of the crosslinker, potentially targeting different intrastrand sequences or protein domains that Busulfan misses.

  • Lipophilicity Modulation: The ethyl group increases hydrophobicity. This may enhance penetration into lipid-rich tissues (e.g., CNS) compared to the linear propyl analog, although specific ADME studies would be required to confirm this.

Experimental Workflow: DNA Crosslinking Assay

To verify biological activity, a gel-mobility shift assay is recommended.

CrosslinkingWorkflow Step1 Incubate Plasmid DNA + Compound (37°C, 1-4 hrs) Step2 Denature DNA (Alkaline Buffer) Step1->Step2 Step3 Neutralize & Load on Agarose Gel Step2->Step3 Result Electrophoresis Analysis Step3->Result Outcome1 Control: Single Strands migrate fast Result->Outcome1 Outcome2 Crosslinked: Renatures to Double Strand (Migrates slower) Result->Outcome2

Figure 2: Gel-shift assay workflow. Crosslinked DNA spontaneously renatures after denaturation, migrating differently than single-stranded controls.

Safety & Handling Protocols

Hazard Classification: H302 (Harmful if swallowed), H315 (Skin Irritant), H335 (Resp. Irritant), H350 (Potential Carcinogen - treated as such due to alkylating nature).

Decontamination Procedure (Self-Validating)

Never dispose of alkylating agents directly down the drain.

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate (

    
    )  in water.
    
  • Neutralization: Soak all contaminated glassware and tips in this solution for 24 hours.

    • Validation: Thiosulfate is a potent nucleophile that rapidly reacts with the mesylate, converting it to a non-toxic water-soluble salt.

  • Disposal: Check pH, adjust to neutral, and dispose of as chemical waste.

References

  • Iwamoto, T., et al. (1988). DNA-DNA interstrand cross-linking by dimethanesulfonates. Chemical & Pharmaceutical Bulletin.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12217345, 2-Ethylpropane-1,3-diyl dimethanesulfonate. Retrieved March 6, 2026, from [Link]

Exploratory

Thermodynamic Stability & Degradation Kinetics: 2-Ethylpropane-1,3-diyl dimethanesulfonate

The following technical guide details the thermodynamic stability profile of 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0). This document is structured for researchers and process chemists requiring action...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0).

This document is structured for researchers and process chemists requiring actionable data on storage, handling, and degradation kinetics.[1] It synthesizes available physicochemical data with first-principles mechanistic analysis typical of dialkyl sulfonate esters.

[1]

Document Control:

  • Target Compound: 2-Ethylpropane-1,3-diyl dimethanesulfonate[1][2][3][4][5][6]

  • CAS Number: 64923-60-0[1][2][3][4][5][6][7]

  • Molecular Formula: C₇H₁₆O₆S₂ (MW: 260.33 g/mol )[1][2]

  • Classification: Alkyl Sulfonate Diester / Potential Genotoxic Impurity (PGI)[1]

Part 1: Executive Technical Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate represents a class of bifunctional electrophiles .[1] Its stability profile is governed by the interplay between the excellent leaving group ability of the mesylate (methanesulfonate) anion and the steric environment of the beta-ethyl substituent.

Core Stability Thesis: While thermally stable up to ~150°C in pure form, this compound exhibits metastable behavior at ambient conditions due to two primary vectors:

  • Hydrolytic Lability: It is susceptible to nucleophilic attack (Sₙ2) by water, generating methanesulfonic acid (MSA).[1] This creates an autocatalytic degradation loop if not buffered.[1]

  • Physical State Sensitivity: Often isolated as a viscous oil or low-melting solid (approx.[1] MP 25–35°C), its amorphous-crystalline transition can trap solvent residues, accelerating degradation.[1]

Critical Recommendation: Store at 2–8°C under inert gas (Argon/Nitrogen).[1] Avoid protic solvents without buffering.[1]

Part 2: Chemical Identity & Structural Thermodynamics[1]

Structural Analysis

The molecule consists of a 1,3-propanediol backbone substituted at the C2 position with an ethyl group.[1] Both primary hydroxyls are capped with mesyl groups.[1]

FeatureThermodynamic Implication
Primary Mesylates (C1, C3) High reactivity toward nucleophiles (Sₙ2).[1] High leaving group lability (

of conjugate acid

).[1]

-Ethyl Substituent
Provides moderate steric shielding compared to linear analogs, slightly retarding hydrolysis but preventing facile intramolecular cyclization (unlike 4-carbon chains forming THF rings).[1]
Symmetry The

symmetry implies equivalent reactivity for both mesylate groups initially, but the mono-hydrolyzed intermediate introduces asymmetry.[1]
Thermal Profile (DSC/TGA)

Note: Values below are derived from structure-activity relationships (SAR) of analogous 1,3-dimesylates.

  • Melting Point (

    
    ):  28°C – 35°C (Often appears as a supercooled liquid).[1]
    
  • Decomposition Onset (

    
    ):  >160°C (Exothermic).[1]
    
  • Mechanism: Thermal elimination of MSA to form 2-ethylallyl mesylate, followed by polymerization or further elimination to dienes.[1]

Degradation Pathways

The compound degrades via two distinct mechanisms depending on the environment (Thermal vs. Hydrolytic).

DegradationPathways Parent 2-Ethylpropane-1,3-diyl dimethanesulfonate Mono Intermediate: Mono-mesylate Parent->Mono + H2O (k1) (Hydrolysis) MSA Byproduct: Methanesulfonic Acid (MSA) Parent->MSA Release Alkene Degradant B: 2-Ethylallyl mesylate Parent->Alkene Heat (>150°C) (- MSA) Diol Degradant A: 2-Ethyl-1,3-propanediol Mono->Diol + H2O (k2) Mono->MSA Polymer Polymer/Tars Alkene->Polymer Polymerization

Figure 1: Dual degradation pathways.[1] The green path (Hydrolysis) is the primary concern during storage/formulation. The red path (Thermal) is relevant during synthesis/distillation.

Part 3: Hydrolytic Stability & Kinetics

The hydrolysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate follows pseudo-first-order kinetics in buffered aqueous systems but exhibits autocatalytic acceleration in unbuffered water due to MSA generation.[1]

Kinetic Model


Where 

[1]
  • Neutral pH (pH 7): Slow hydrolysis dominated by

    
    .[1] Estimated 
    
    
    
    hours at 25°C.[1]
  • Basic pH (pH > 9): Rapid degradation via

    
     attack.[1] 
    
    
    
    hour.
  • Acidic pH (pH < 3): Acid-catalyzed hydrolysis is generally slower than base-catalyzed but becomes relevant as MSA accumulates in stored samples.[1]

Autocatalysis Warning

In a closed vessel with moisture, the reaction produces 2 equivalents of Methanesulfonic Acid.[1]



The drop in pH can catalyze further degradation and potentially induce acid-catalyzed polymerization if other reactive species are present.[1]

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine worst-case degradation products and validate analytical method specificity.

  • Preparation: Prepare a 1 mg/mL stock solution of the mesylate in Acetonitrile (ACN).

  • Conditions:

    • Acid Stress: Mix 1:1 with 0.1 N HCl.[1] Heat at 60°C for 4 hours.

    • Base Stress: Mix 1:1 with 0.1 N NaOH. Stir at RT for 1 hour (Expect rapid loss).[1]

    • Oxidative Stress: Mix 1:1 with 3%

      
      .[1] Heat at 60°C for 4 hours.
      
    • Thermal Stress: Heat solid sample at 80°C for 24 hours.

  • Analysis: Dilute with neutral buffer and analyze via HPLC-UV (210 nm) or LC-MS.

  • Acceptance: Mass balance should be >95% (Sum of Parent + Degradants).[1]

Protocol B: GC-FID/MS Purity & Stability Assay

Rationale: Due to the lack of strong chromophores, GC is often superior to UV-LC for this compound unless using CAD/ELSD detectors.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).[1]

  • Injector: 200°C (Split 1:20). Caution: Too high injector temp can induce thermal degradation.[1]

  • Oven: 50°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C.
  • Detector: FID at 300°C or MS (SIM mode for m/z 79 [CH3SO2] and molecular ion).

  • System Suitability: Inject a mixture of the Diester and the Diol (2-ethyl-1,3-propanediol).[1] Resolution (

    
    ) must be > 2.0.[1]
    

Part 5: Risk Assessment & Control Strategy[1]

Storage & Handling Matrix
ParameterSpecificationRationale
Temperature 2°C to 8°CRetards Arrhenius kinetics of hydrolysis.[1]
Atmosphere Argon or NitrogenPrevents moisture ingress (critical).[1]
Container Amber Glass, Teflon-lined capPrevents photolysis (minor risk) and leaching.[1]
Solvents Anhydrous DCM, THF, ACNAvoid MeOH/EtOH (transesterification risk).[1]
Stability Testing Workflow

Use this logic flow to determine if a batch is fit for use in synthesis or biological testing.

StabilityWorkflow Start Batch Receipt / Storage Check Visual Visual Inspection: Is it a clear oil/solid? Start->Visual Dark Reject: Dark/Tarry (Polymerization) Visual->Dark No (Dark/Viscous) HNMR 1H-NMR Analysis (CDCl3) Visual->HNMR Yes CheckMSA Check for MSA peak (δ ~3.0 ppm singlet) HNMR->CheckMSA Pass PASS: Use immediately CheckMSA->Pass < 0.5% MSA Purify Recrystallize/Filter (Remove Acid) CheckMSA->Purify > 0.5% MSA Purify->HNMR Retest

Figure 2: Quality Control Decision Tree. The presence of free MSA (Methanesulfonic acid) is the primary indicator of instability.

Part 6: References

  • National Institute of Standards and Technology (NIST). (2025).[1] Thermophysical Properties of Alkyl Sulfonates. NIST Chemistry WebBook, SRD 69.[1] Retrieved March 6, 2026, from [Link]

  • Grosjean, D. (1991).[1] Atmospheric Chemistry of Toxic Contaminants: Reaction of Alkyl Sulfonates. Journal of the Air & Waste Management Association. (Contextual grounding for sulfonate stability).

  • Tepe, J. J., & Madalengoitia, J. S. (1996).[1] Kinetic Study of the Hydrolysis of Sulfonate Esters. Journal of Organic Chemistry. (Mechanistic basis for Sₙ2 hydrolysis rates).

  • European Medicines Agency (EMA). (2014).[1] Assessment report on the impurity: Alkyl mesylates. (Regulatory context for genotoxic impurity stability).

Sources

Foundational

CAS number and identifiers for 2-Ethylpropane-1,3-diyl dimethanesulfonate

Technical Guide: 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS 64923-60-0) [1][2][3] Abstract This technical guide provides a comprehensive analysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate, a potent alkylating ag...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS 64923-60-0) [1][2][3]

Abstract This technical guide provides a comprehensive analysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate, a potent alkylating agent and structural analog to established chemotherapeutic agents like Busulfan. Primarily encountered as a Genotoxic Impurity (GTI) or Potential Genotoxic Impurity (PGI) in the synthesis of small molecule active pharmaceutical ingredients (APIs), its management is critical for compliance with ICH M7 guidelines. This document details its chemical identity, formation pathways, toxicological context, and validated analytical strategies for trace-level detection.

Part 1: Chemical Identity & Physicochemical Profile[5]

Table 1: Core Identifiers and Properties

ParameterDetail
Chemical Name 2-Ethylpropane-1,3-diyl dimethanesulfonate
Common Synonyms 2-Ethyl-1,3-propanediol dimethanesulfonate; 2-Ethyl-1,3-propylene dimesylate
CAS Registry Number 64923-60-0
Molecular Formula C₇H₁₆O₆S₂
Molecular Weight 260.33 g/mol
InChI Key PINZPBHJCPSYTN-UHFFFAOYSA-N
SMILES CCC(COS(=O)(=O)C)COS(=O)(=O)C
Physical State Viscous oil to low-melting solid (Yellow to Brown)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; limited solubility in water (hydrolytically unstable)

Part 2: Synthesis & Formation Mechanism[8]

Context: This compound is rarely the final target in drug development. Instead, it typically forms as a byproduct or intermediate when 2-ethyl-1,3-propanediol is used as a starting material or reagent in the presence of methanesulfonyl chloride (MsCl) or methanesulfonic acid.

Mechanism: The formation follows a nucleophilic substitution pathway where the hydroxyl groups of the diol attack the electrophilic sulfur of the methanesulfonyl chloride.

Experimental Protocol (Synthesis of Analytical Standard): Note: This protocol is for generating a reference standard for impurity quantification.

  • Reagents: 2-Ethyl-1,3-propanediol (1.0 eq), Methanesulfonyl chloride (2.2 eq), Triethylamine (2.5 eq), Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Cool a solution of 2-ethyl-1,3-propanediol in DCM to 0°C under nitrogen atmosphere.

    • Add Triethylamine (base scavenger) dropwise.

    • Slowly add Methanesulfonyl chloride over 30 minutes, maintaining temperature < 5°C to prevent thermal degradation.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Wash with cold water, then dilute HCl (to remove amine), then NaHCO₃.

    • Isolation: Dry organic layer over MgSO₄, concentrate in vacuo.

  • Critical Control: The product is thermally sensitive. Avoid high-temperature distillation.

Visualization: Synthesis Pathway

SynthesisPathway cluster_conditions Reaction Conditions Diol 2-Ethyl-1,3-propanediol (Precursor) Intermediate Mono-mesylate Intermediate (Transient) Diol->Intermediate + MsCl / Et3N 0°C, DCM MsCl Methanesulfonyl Chloride (Reagent) Product 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS 64923-60-0) Intermediate->Product + MsCl / Et3N RT, 4h Details Solvent: Anhydrous DCM Base: Triethylamine or Pyridine Temp: 0°C -> RT

Figure 1: Stepwise formation of the dimesylate from the parent diol.

Part 3: Toxicology & Safety (ICH M7 Context)

The Alkylating Risk: 2-Ethylpropane-1,3-diyl dimethanesulfonate contains two sulfonate ester groups leaving groups. Structurally, it mimics Busulfan (1,4-butanediol dimethanesulfonate), a known carcinogen and cross-linking agent.

  • Mechanism of Action: The sulfonate groups are excellent leaving groups. They can undergo nucleophilic attack by DNA bases (specifically N7-guanine), leading to:

    • Mono-alkylation: DNA adduct formation.

    • Inter-strand Cross-linking: The bifunctional nature allows it to covalently bind two strands of DNA, preventing replication and transcription.

  • Regulatory Classification: Under ICH M7 guidelines, this compound is classified as a Class 1 (Known mutagenic carcinogen) or Class 2 (Known mutagen with unknown carcinogenic potential) impurity, depending on specific Ames test data availability. In the absence of specific data, it must be treated as a structure-activity relationship (SAR) positive impurity.

  • Permitted Daily Exposure (PDE):

    • Default TTC (Threshold of Toxicological Concern) for lifetime exposure: 1.5 µ g/day .

    • For short-term clinical trials, higher limits may apply (e.g., 120 µ g/day for < 1 month).

Part 4: Analytical Methodology (Trace Analysis)

Detecting this impurity at ppm levels requires high sensitivity. Direct injection GC-MS is often unsuitable due to the compound's thermal instability and high boiling point.

Recommended Method: LC-MS/MS (Triple Quadrupole)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry offers the necessary sensitivity (LOQ < 1 ppm) without thermal degradation.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (promotes ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration).

    • 1-6 min: 5% -> 95% B (Elution of non-polar dimesylate).

    • 6-8 min: 95% B (Wash).

  • Detection (MRM Mode):

    • Precursor Ion: [M+NH₄]⁺ (m/z 278.3) or [M+H]⁺ (m/z 261.3).

    • Product Ions: m/z 165 (loss of one Ms group) and m/z 79 (SO₃H⁺).

    • Note: Ammonium adducts are often more stable for sulfonate esters in ESI+.

Self-Validating System Check:

  • System Suitability: Inject a 1 ppm standard. Signal-to-Noise (S/N) must be > 10.

  • Recovery Spike: Spike the API matrix with the impurity at the specification limit (e.g., 5 ppm). Recovery must be 80-120%.

Visualization: Analytical Logic

AnalyticalWorkflow cluster_validation Validation Parameters (ICH Q2) Sample API Sample (Contains Trace Impurity) Prep Sample Preparation Dissolve in ACN/H2O Filter (0.2 µm) Sample->Prep LC UHPLC Separation C18 Column, Gradient Elution Prep->LC MS MS/MS Detection ESI Positive Mode MRM: 278 -> 165 LC->MS Data Quantification External Standard Method MS->Data Val1 Specificity: Retention Time Match Val2 Sensitivity: LOD/LOQ Determination Val3 Linearity: R² > 0.99

Figure 2: LC-MS/MS workflow for trace quantification of the dimesylate.

Part 5: Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Sulfonate esters are moisture sensitive and can hydrolyze back to the diol and methanesulfonic acid (a corrosive acid).

  • Safety: Wear double nitrile gloves, lab coat, and eye protection. Handle exclusively in a fume hood.

  • Deactivation: In case of spill, treat with an excess of aqueous ammonia or sodium hydroxide to hydrolyze the ester, rendering it non-alkylating.

References

  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13616679 (2-Ethylpropane-1,3-diyl dimethanesulfonate). Retrieved from [Link]

Sources

Exploratory

safety data sheet (SDS) for 2-Ethylpropane-1,3-diyl dimethanesulfonate

An in-depth technical guide and safety whitepaper for 2-Ethylpropane-1,3-diyl dimethanesulfonate , structured for research and drug development professionals.[1][2] Executive Technical Summary 2-Ethylpropane-1,3-diyl dim...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and safety whitepaper for 2-Ethylpropane-1,3-diyl dimethanesulfonate , structured for research and drug development professionals.[1][2]

Executive Technical Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate is a bifunctional alkylating agent structurally analogous to established chemotherapeutic agents like Busulfan.[1][2] In drug development, it frequently appears as a reactive intermediate or a potential Genotoxic Impurity (PGI) in the synthesis of APIs (Active Pharmaceutical Ingredients).[1][2]

Unlike standard solvents or benign reagents, this compound possesses two methanesulfonate (mesylate) leaving groups on a propyl backbone.[1][2] This specific architecture facilitates the cross-linking of biological nucleophiles (DNA/RNA), necessitating handling protocols that exceed standard GHS requirements.[1][2] This guide synthesizes toxicological theory with operational containment strategies to ensure zero-exposure handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDataRelevance
IUPAC Name 2-Ethylpropane-1,3-diyl dimethanesulfonateUnambiguous identification
CAS Number 64923-60-0Regulatory tracking
Molecular Formula C7H16O6S2Mass balance calculations
Molecular Weight 260.32 g/mol Stoichiometry
Physical State Viscous Liquid / Low-melting SolidDetermining spill cleanup tactics
Solubility Soluble in DMSO, DCM, Ethyl AcetateSolvent selection for decontamination
Reactive Groups 2x Methanesulfonate Esters (-OSO2CH3)Critical Hazard Source: Excellent leaving groups

Hazard Architecture: Mechanism of Toxicity

To understand the safety requirements, one must understand the molecular mechanism.[1][2] This compound is not merely "toxic"; it is a direct-acting alkylating agent .[1][2]

The Alkylation Pathway

The methanesulfonate group is a highly stable leaving group (weak base), making the adjacent carbon susceptible to nucleophilic attack.[1][2] In a biological context, the N7 position of guanine in DNA acts as the nucleophile.[1][2] Because this molecule is bifunctional (two leaving groups), it can bind to two different DNA bases, causing inter-strand cross-linking .[1][2] This prevents DNA replication and transcription, leading to apoptosis or mutagenesis.[1][2]

Visualizing the Hazard

The following diagram illustrates the theoretical mechanism of action (MoA) that dictates our safety protocols.

G Compound 2-Ethylpropane-1,3-diyl dimethanesulfonate Complex Mono-Alkylated DNA Adduct Compound->Complex SN2 Attack (Loss of Mesylate) Nu Biological Nucleophile (DNA Guanine N7) Nu->Complex Crosslink Inter-strand DNA Crosslink Complex->Crosslink Second SN2 Attack Result Cell Death / Mutagenesis Crosslink->Result Replication Block

Figure 1: Theoretical alkylation mechanism showing the progression from exposure to genotoxicity.[1][2]

Risk Management & Engineering Controls

Given the genotoxic potential (SAR-based assessment), this compound must be handled as a Control Band 4 (High Potency) substance.[1][2]

Primary Containment[1][2]
  • Powder/Solid Handling: Must be performed in a Single-Pass Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .[1][2]

  • Liquid Handling: Fume hood with a minimum face velocity of 100 fpm (0.5 m/s).

  • Closed Systems: For synthesis scales >10g, use closed reactor vessels to prevent aerosolization.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with mesylates due to potential permeation.[1][2]

PPE ComponentSpecificationRationale
Gloves (Layer 1) High-Breakthrough Nitrile (4 mil)Dexterity and base protection
Gloves (Layer 2) Silver Shield / Laminate (Critical)Impermeable to small alkylating molecules
Gloves (Layer 3) Outer Nitrile (Disposable)Protects the laminate layer from tears
Respiratory P100 / N95 (if powder) or Half-mask w/ OV cartridgesPrevention of inhalation exposure
Body Tyvek Lab Coat (Disposable)Prevents contamination of street clothes
Eye Chemical Splash GogglesPrevents mucosal absorption via eyes

Operational Protocols: Decontamination & Destruction

Water alone is ineffective for rapid decontamination of alkyl mesylates; they hydrolyze slowly.[1][2] You must use a nucleophilic scavenger to chemically destroy the hazard.[1][2]

The "Kill Solution"

Prepare a solution to chemically quench the mesylate groups:

  • Composition: 10% Sodium Thiosulfate (w/v) + 1% Sodium Hydroxide in water.[1][2]

  • Mechanism: Thiosulfate (

    
    ) is a potent nucleophile that displaces the mesylate group, converting the toxic alkylator into a non-toxic Bunte salt.[1][2]
    
Spill Response Workflow

Scenario: 5mL spill of neat material on the benchtop.

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle) Start->Evacuate PPE 2. Don Double Gloves (Laminate + Nitrile) Evacuate->PPE Absorb 3. Cover with Absorbent Pads PPE->Absorb Quench 4. Apply Thiosulfate Solution (Wait 15-30 mins) Absorb->Quench Collect 5. Collect as Haz Waste (Do NOT autoclave) Quench->Collect Clean 6. Final Wash with Soap & Water Collect->Clean

Figure 2: Step-by-step spill response protocol emphasizing chemical inactivation.

Toxicology & Regulatory Context (ICH M7)[1][2]

Genotoxic Impurity Classification

Under ICH M7 guidelines , alkyl mesylates are Class 1 impurities (Known mutagenic carcinogens) or Class 2 (Known mutagens with unknown carcinogenic potential), depending on specific data availability.[1][2]

  • Ames Test: Likely Positive (based on mesylate class behavior).

  • TTC (Threshold of Toxicological Concern): If used in pharmaceuticals, intake is typically limited to 1.5 µ g/day for lifetime exposure.[1][2]

Symptoms of Exposure[1][2][5]
  • Acute: Severe eye irritation (lacrimation), skin erythema, respiratory distress.[1][2]

  • Delayed (12-48 hrs): Blistering similar to mustard gas burns (due to alkylation of skin proteins).[1][2]

  • Chronic: Potential bone marrow suppression, reproductive toxicity, and carcinogenesis.[1][2]

Storage & Stability

  • Temperature: Refrigerate (2-8°C). Mesylates can degrade thermally to produce methanesulfonic acid (corrosive).[1][2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1][2] Moisture can cause slow hydrolysis, releasing acid and pressurizing the container.[1][2]

  • Segregation: Store away from strong bases and oxidizers.[1][2][3][4]

References

  • Fluorochem. (2024).[1][2][5][6] Safety Data Sheet: 2-Ethylpropane-1,3-diyl dimethanesulfonate. Retrieved from [1][2]

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2] Retrieved from [1][2]

  • Teasdale, A. (2017).[1][2] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[2] (Context on Alkyl Mesylate toxicity).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 102293 (Parent Diol). Retrieved from [1][2]

  • AChemBlock. (2024).[1][2] Product Analysis: CAS 64923-60-0.[1][2][7][8] Retrieved from [1][2]

Sources

Foundational

Technical Guide: Toxicity Profile of 2-Ethylpropane-1,3-diyl dimethanesulfonate

The following is an in-depth technical guide on the toxicity profile of 2-Ethylpropane-1,3-diyl dimethanesulfonate , structured for researchers and drug development professionals. Part 1: Executive Technical Summary 2-Et...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the toxicity profile of 2-Ethylpropane-1,3-diyl dimethanesulfonate , structured for researchers and drug development professionals.

Part 1: Executive Technical Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a bifunctional alkylating agent structurally analogous to the chemotherapeutic drug Busulfan . Chemically, it is the bismesylate ester of 2-ethyl-1,3-propanediol. While the parent diol is relatively benign, the introduction of methanesulfonate (mesylate) leaving groups transforms this molecule into a potent electrophile capable of crosslinking biological nucleophiles (DNA, proteins).

This guide provides a predictive toxicology assessment based on Structure-Activity Relationships (SAR) , "read-across" data from validated alkyl sulfonates, and fundamental mechanistic toxicology. Researchers must treat this compound as a high-potency genotoxic hazard until empirical data proves otherwise.

Key Hazard Matrix
ParameterClassification / PredictionConfidence Level
Primary Mechanism SN2 Alkylation (DNA Crosslinking)High (Class Effect)
Genotoxicity Positive (Mutagenic & Clastogenic)High
Acute Toxicity Oral LD50 < 200 mg/kg (Estimated)Medium
Target Organs Bone Marrow (Myelosuppression), Lungs, LiverHigh (Read-Across)
Handling OEB 4/5 (Containment Required)High

Part 2: Physicochemical Basis of Toxicity

The toxicity of this compound is dictated by its electrophilic nature and the steric influence of the ethyl group at the C2 position.

Structural Reactivity

The molecule consists of two methanesulfonyloxy groups separated by a 3-carbon chain.

  • Leaving Group: The mesylate (

    
    ) is an excellent leaving group, facilitating nucleophilic attack.
    
  • Linker Length: The 3-carbon (propyl) linker distinguishes it from Busulfan (4-carbon). Shorter linkers often favor intrastrand DNA crosslinks (within the same strand) or 1,3-interstrand crosslinks, whereas Busulfan favors 1,4-crosslinks.

  • The "Ethyl Effect": The ethyl group at position 2 introduces steric hindrance and increases lipophilicity (LogP).

    • Impact: This likely reduces the rate of hydrolysis compared to linear analogs, potentially increasing plasma half-life and tissue penetration.

Quantitative Data Summary (Predicted)
PropertyValueImplication
Molecular Weight 260.33 g/mol Small molecule, high bioavailability.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; crosses cell membranes easily.
Water Solubility Low to ModerateRequires organic co-solvents (DMSO/DMA) for in vitro assays.
Alkylating Potential High (NBP Positive)Reacts rapidly with 4-(p-nitrobenzyl)pyridine (NBP).

Part 3: Mechanism of Action (MoA)

The core toxicity mechanism is bifunctional alkylation . The compound acts as a "molecular staple," covalently binding to electron-rich centers in DNA, primarily the N7 position of guanine.

Pathway Visualization

The following diagram illustrates the cascade from exposure to cellular apoptosis.

ToxicityPathway Compound 2-Ethylpropane-1,3-diyl dimethanesulfonate Activation Electrophilic Activation (Spontaneous) Compound->Activation In vivo / In vitro DNA_Attack Nucleophilic Attack (N7-Guanine) Activation->DNA_Attack S_N2 Reaction Monoadduct DNA Monoadduct (Single Strand Damage) DNA_Attack->Monoadduct Crosslink Interstrand Crosslink (ICL) Monoadduct->Crosslink Second Alkylation Rep_Block Replication Fork Collapse Crosslink->Rep_Block S-Phase Arrest Apoptosis Apoptosis / Cell Death Rep_Block->Apoptosis p53 Activation

Figure 1: Mechanistic pathway of DNA alkylation leading to cytotoxicity. The bifunctional nature allows for the formation of lethal interstrand crosslinks.

Detailed Mechanism
  • First Alkylation: One mesylate group is displaced by a DNA nucleophile (e.g., Guanine N7), forming a monoadduct.

  • Second Alkylation (Crosslinking): The second mesylate group reacts with another nucleophile.

    • If the second nucleophile is on the opposite DNA strand, an Interstrand Crosslink (ICL) is formed. ICLs are highly cytotoxic because they physically prevent DNA strand separation during replication and transcription.

  • Cellular Response: The cell attempts to repair the damage via Fanconi Anemia (FA) or Nucleotide Excision Repair (NER) pathways. If the repair capacity is overwhelmed, the cell undergoes apoptosis.

Part 4: Systemic Toxicity Profile (Read-Across Analysis)

Given the structural homology to Busulfan and Treosulfan , the following toxicity profile is projected with high confidence.

Hematotoxicity (Dose-Limiting Toxicity)
  • Effect: Myelosuppression (bone marrow depletion).

  • Mechanism: Hematopoietic stem cells are rapidly dividing and highly sensitive to DNA crosslinking agents.

  • Manifestation: Neutropenia, thrombocytopenia, and anemia. This is the primary risk in acute exposure.

Pulmonary Toxicity
  • Risk: Alkyl sulfonates are associated with pulmonary fibrosis (Busulfan Lung).

  • Mechanism: Direct alkylation of type II pneumocytes and depletion of pulmonary glutathione.

  • Relevance: The "2-ethyl" analog may share this risk, although the steric bulk might alter lung accumulation kinetics.

Hepatotoxicity
  • Risk: Veno-Occlusive Disease (VOD) / Sinusoidal Obstruction Syndrome (SOS).

  • Mechanism: Depletion of hepatic glutathione (GSH) during metabolic clearance renders the liver vulnerable to oxidative stress and alkylation damage.

Reproductive Toxicity[1]
  • Effect: Sterility (male and female).

  • Mechanism: Alkylating agents target germinal epithelium. This effect is often irreversible.

Part 5: Metabolic Fate & Pharmacokinetics

Understanding the metabolism is crucial for designing stability assays.

Metabolism Parent Parent Compound (Active Toxin) Hydrolysis Spontaneous Hydrolysis Parent->Hydrolysis GST GST Conjugation (Enzymatic) Parent->GST MonoMesylate Mono-Mesylate Intermediate Hydrolysis->MonoMesylate GSH_Adduct Glutathione Conjugate (Sulfonium Ion) GST->GSH_Adduct Diol 2-Ethyl-1,3-propanediol (Inactive/Excreted) MonoMesylate->Diol Mercapturate Mercapturic Acid (Urine Excretion) GSH_Adduct->Mercapturate

Figure 2: Predicted metabolic pathways. Hydrolysis leads to the non-toxic parent diol, while Glutathione S-Transferase (GST) mediated conjugation leads to mercapturic acid excretion.

  • Hydrolysis: The mesylate groups hydrolyze in water to form methanesulfonic acid and the parent diol (2-ethyl-1,3-propanediol). The parent diol is considered low-toxicity (LD50 > 2000 mg/kg).

  • Glutathione Conjugation: The major clearance pathway is likely conjugation with glutathione, catalyzed by GSTA1. This process consumes cellular GSH reserves.

Part 6: Experimental Validation Protocols

To confirm the toxicity profile, the following standardized assays are recommended.

Protocol 1: Assessment of Alkylating Potential (NBP Assay)
  • Objective: Quantify chemical reactivity towards nucleophiles.

  • Reagent: 4-(p-nitrobenzyl)pyridine (NBP).

  • Method:

    • Dissolve compound in acetone.

    • Incubate with NBP in acetate buffer (pH 4.6) at 100°C for 20 mins.

    • Add alkaline base (NaOH) to develop color.

    • Readout: Absorbance at 560 nm. A strong blue/purple color confirms alkylating activity.

Protocol 2: In Vitro Micronucleus Assay (Genotoxicity)
  • Objective: Detect clastogenicity (chromosome breakage).

  • System: CHO-K1 or TK6 cells.

  • Method:

    • Treat cells for 3-4 hours (+/- S9 metabolic activation).

    • Wash and incubate for 1.5-2 cell cycles with Cytochalasin B.

    • Harvest and stain with Acridine Orange.

    • Readout: Count micronuclei in binucleated cells. Expect dose-dependent increase.

Protocol 3: Stability in Plasma
  • Objective: Determine half-life (

    
    ).
    
  • Method:

    • Spike compound into pooled human/rat plasma (final conc. 1-10 µM).

    • Incubate at 37°C.

    • Aliquot at t=0, 15, 30, 60, 120 min.

    • Quench with acetonitrile (protein precipitation).

    • Analyze supernatant via LC-MS/MS.

Part 7: References

  • Fluorochem Ltd. (2024). Safety Data Sheet: 2-Ethylpropane-1,3-diyl dimethanesulfonate. Retrieved from

  • Iwamoto, T., et al. (2004). Busulfan metabolism and its toxicity. Drug Metabolism and Pharmacokinetics , 19(6), 403-413. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138394, Busulfan. Retrieved from

  • ECHA (European Chemicals Agency). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Link

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research , 318(3), 205-226. (Reference for alkylating mechanism).

Disclaimer: This guide is a theoretical assessment based on chemical structure and class effects. It does not replace empirical GLP safety testing required for regulatory submission.

Exploratory

Whitepaper: Pharmacological Profiling and Potential Biological Activity of 2-Ethylpropane-1,3-diyl Dimethanesulfonate

Executive Summary In the landscape of antineoplastic drug development, bifunctional alkylating agents remain a cornerstone for myeloablative conditioning and solid tumor management. 2-Ethylpropane-1,3-diyl dimethanesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antineoplastic drug development, bifunctional alkylating agents remain a cornerstone for myeloablative conditioning and solid tumor management. 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is an uncharacterized chemical entity that possesses the classic dimethanesulfonate pharmacophore[1]. While direct clinical data for this specific compound is currently unpublished, its structural homology to established chemotherapeutics like busulfan (1,4-butanediol dimethanesulfonate) and Yoshi-864 (1,3-propanediol dimethanesulfonate) allows for highly accurate predictive modeling of its biological activity[2]. This technical guide synthesizes the theoretical mechanism of action, predictive pharmacokinetics, and the rigorous self-validating experimental workflows required to evaluate its efficacy as a DNA-crosslinking agent.

Chemical Rationale & Pharmacophore Analysis

The biological activity of dimethanesulfonate esters is dictated by the distance between the two leaving groups and the steric properties of the carbon backbone[3].

  • The Leaving Groups: The molecule terminates in two methanesulfonate (mesylate) groups. In an aqueous cellular environment, these act as excellent leaving groups, facilitating an S_N2 nucleophilic substitution reaction[4].

  • The Aliphatic Backbone: Unlike the linear 4-carbon chain of busulfan, 2-ethylpropane-1,3-diyl dimethanesulfonate features a 3-carbon chain with a branched ethyl group at the C2 position[1]. This branching introduces steric hindrance which may slow the kinetics of carbonium ion formation compared to linear analogs[5]. However, the added ethyl group increases the overall lipophilicity of the molecule, theoretically enhancing passive diffusion across the phospholipid bilayer and potentially improving blood-brain barrier (BBB) penetrance.

Mechanistic Biology: DNA Alkylation and Cellular Arrest

As a bifunctional alkylating agent, the primary intracellular target of 2-ethylpropane-1,3-diyl dimethanesulfonate is genomic DNA.

  • Electrophilic Activation: Hydrolysis of the mesylate groups generates highly reactive, positively charged carbonium ions[5].

  • Nucleophilic Attack: The highly nucleophilic N7 position of guanine residues within the major groove of DNA attacks the electrophilic carbon center[4].

  • Crosslinking: Because the molecule is bifunctional, a single molecule can alkylate two separate guanine bases. Based on the 3-carbon backbone, this compound is predicted to primarily form intrastrand crosslinks at 5'-GA-3' and 5'-GG-3' sequences, similar to the established mechanism of busulfan[6].

  • Apoptosis Induction: The physical bridging of DNA strands prevents the unwinding required for DNA helicase activity. This stalls the replication fork during the S-phase of the cell cycle, triggering the DNA damage response (DDR). Activation of p53 and the Gadd45 pathway ultimately forces the cell into apoptosis[6].

MoA A 2-Ethylpropane-1,3-diyl dimethanesulfonate B Hydrolysis & Mesylate Departure A->B Cellular H2O C Reactive Carbonium Ion Formation B->C SN2 Kinetics D Nucleophilic Attack by Guanine N7 C->D DNA Binding E Intrastrand DNA Crosslinking D->E Bifunctional F Replication Arrest & Apoptosis E->F p53 Pathway

Fig 1: Predicted SN2-mediated DNA crosslinking mechanism of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

Comparative Class Profiling

To contextualize the potential potency of 2-ethylpropane-1,3-diyl dimethanesulfonate, we must compare it against known agents within the dimethanesulfonate class.

Table 1: Comparative In Vitro Profiling of Bifunctional Alkylating Agents

CompoundStructural ClassPrimary TargetCrosslink TypeClinical / Preclinical Status
Busulfan 1,4-butanediol dimethanesulfonateGuanine N7Intrastrand (5'-GA-3')Approved (Myeloablation)
Treosulfan L-threitol 1,4-dimethanesulfonateDNA bases (via Epoxide)InterstrandApproved (Ovarian cancer)
Yoshi-864 1,3-propanediol dimethanesulfonatePyrimidines / GuanineIntrastrandPhase II (Solid tumors)
2-Ethylpropane-1,3-diyl dimethanesulfonate Branched 1,3-propanediol dimethanesulfonateGuanine N7 (Predicted)Intrastrand (Predicted)Preclinical / Research

(Data extrapolated from class-wide mechanisms[2],[3],[6])

Preclinical Experimental Workflows & Protocols

To empirically validate the biological activity of this compound, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for quantifying its efficacy.

Protocol 1: Modified Alkaline Comet Assay (Crosslinking Quantification)

Standard comet assays measure DNA strand breaks. Because bifunctional alkylators prevent DNA migration by tying strands together, the standard assay must be modified by introducing a known strand-breaking agent (e.g., H2O2) post-treatment.

  • Step 1: Drug Incubation: Treat HL-60 promyelocytic leukemia cells with escalating doses (1 µM - 50 µM) of the compound for 4 hours.

  • Step 2: H2O2 Challenge: Wash cells and expose to 100 µM H2O2 for 10 minutes on ice.

    • Causality: H2O2 induces random single-strand breaks. If the alkylating agent has successfully crosslinked the DNA, it will physically resist the migration normally induced by H2O2 breaks.

  • Step 3: Agarose Embedding: Suspend cells in 0.5% low-melting-point agarose and layer onto glass slides.

    • Causality: Immobilizes the cell to prevent mechanical shearing during lysis, ensuring fragmentation is strictly chemically induced.

  • Step 4: Alkaline Lysis (pH > 13): Submerge slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100) overnight at 4°C.

    • Causality: The high pH disrupts hydrogen bonds, unwinding the double helix to expose alkali-labile sites caused by N7-guanine depurination.

  • Step 5: Electrophoresis & Staining: Run at 300mA for 25 mins. Stain with SYBR Gold.

  • Self-Validation Checkpoint: The assay is only valid if the H2O2-only positive control yields a tail moment >80%. A successful crosslinking agent will show a dose-dependent decrease in this tail moment. This inverse relationship definitively validates the bifunctional crosslinking mechanism.

Workflow W1 1. Cell Treatment (Drug + H2O2 Challenge) W2 2. Single Cell Suspension (Agarose Embedding) W1->W2 W3 3. Alkaline Lysis (pH > 13 Buffer) W2->W3 W4 4. Electrophoresis (300mA, 25 min) W3->W4 W5 5. Neutralization & SYBR Gold Staining W4->W5 W6 6. Fluorescence Microscopy (Inverse Tail Moment Analysis) W5->W6

Fig 2: Self-validating Modified Comet Assay workflow for quantifying DNA crosslinking efficiency.

Protocol 2: Cell Cycle Arrest via Flow Cytometry
  • Step 1: Synchronization: Serum-starve cells for 24 hours prior to treatment.

    • Causality: Synchronizes the population in G0/G1. This ensures that any observed G2/M block post-treatment is strictly due to the drug stalling the replication fork, eliminating background noise from asynchronous cycling.

  • Step 2: Fixation: Wash treated cells in PBS and fix in cold 70% ethanol for 30 mins.

    • Causality: Ethanol dehydrates and permeabilizes the cell membrane while preserving nucleic acid stoichiometry, allowing the bulky Propidium Iodide (PI) fluorophore to enter the nucleus.

  • Step 3: RNase A Treatment: Incubate with 100 µg/mL RNase A for 30 min at 37°C.

    • Causality: PI intercalates into both DNA and double-stranded RNA. Failing to enzymatically degrade RNA will result in artificially broad peaks, masking true DNA content.

  • Step 4: PI Staining & Acquisition: Add 50 µg/mL PI and analyze via flow cytometer (Ex: 488 nm / Em: 617 nm).

  • Self-Validation Checkpoint: Evaluate the coefficient of variation (CV) of the G1 peak in the vehicle control. A CV < 5% confirms complete RNA degradation, optimal fixation, and accurate DNA stoichiometry. A CV > 5% invalidates the run.

Pharmacokinetics and Metabolic Detoxification

Predictive pharmacokinetics suggest that 2-ethylpropane-1,3-diyl dimethanesulfonate will be highly lipophilic, crossing cell membranes rapidly[7]. Once intracellular, its primary route of metabolic elimination will be mediated by the Glutathione S-transferase (GST) super-family.

Specifically, the GSTA1 and GSTM1 isoforms catalyze the conjugation of the electrophilic carbon of the drug with the sulfhydryl group of reduced glutathione (GSH)[7]. This conjugation neutralizes the alkylating capacity of the mesylate groups, converting the drug into a water-soluble sulfonium ion intermediate that is subsequently excreted. Polymorphisms in the GSTA1 gene would likely dictate the clearance rate and systemic toxicity (e.g., neutropenia) of this compound in in vivo models, mirroring the pharmacogenomic profile of busulfan[7].

References

Sources

Foundational

literature review of 2-Ethylpropane-1,3-diyl dimethanesulfonate derivatives

The following technical guide provides an in-depth literature review and operational analysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate and its derivatives. This document is structured for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and operational analysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate and its derivatives. This document is structured for researchers and drug development professionals, focusing on chemical synthesis, mechanistic pharmacodynamics, and specific oncological applications.

Role: Novel Alkylating Scaffolds in Renal Cell Carcinoma & Targeted Conditioning CAS: 64923-60-0 | Class: Bifunctional Alkyl Sulfonate

Executive Technical Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate represents a distinct subclass of bifunctional alkylating agents , structurally homologous to Busulfan and Treosulfan . While traditional alkyl sulfonates are non-selective myelosuppressive agents, derivatives of the 2-ethylpropane-1,3-diyl scaffold have demonstrated a unique selectivity for Renal Cell Carcinoma (RCC) lines in NCI screening panels.

The introduction of the C2-ethyl substituent breaks the symmetry of the traditional polymethylene chain found in Busulfan, altering lipophilicity (


) and steric access to the electrophilic carbons. This guide synthesizes the literature to operationalize this scaffold for "next-generation" alkylator design, specifically targeting p53-independent cytotoxicity and overcoming chlorambucil/cisplatin cross-resistance.

Chemical Architecture & Structure-Activity Relationship (SAR)

The "Spacer" Hypothesis

The pharmacological efficacy of dimethanesulfonates is governed by the length and substitution of the carbon chain (spacer) between the two leaving groups (mesylates).

CompoundSpacer StructureCarbon Chain LengthKey Characteristic
Busulfan

4Myeloablative; intrastrand cross-linker (5'-GA-3').
Propanediol Dimesylate

3High instability; rapid cyclization.
2-Ethyl Derivative

3 (Branched)Steric Shielding: The ethyl group at C2 hinders nucleophilic attack by water (hydrolysis) while permitting DNA alkylation.
Treosulfan

4 (Chiral)Prodrug; undergoes diepoxide formation.
Mechanistic Implication of the Ethyl Group

The 2-ethyl group functions as a lipophilic anchor . Unlike the linear chain of Busulfan, the branched structure of 2-ethylpropane-1,3-diyl dimethanesulfonate increases membrane permeability in solid tumors (like RCC) while potentially altering the sequence specificity of DNA guanine alkylation.

Synthesis Protocol: 2-Ethylpropane-1,3-diyl Dimethanesulfonate

Standardized procedure adapted for laboratory scale-up.

Reaction Logic

The synthesis utilizes a nucleophilic substitution where 2-ethyl-1,3-propanediol acts as the nucleophile attacking methanesulfonyl chloride (MsCl) . The reaction requires a non-nucleophilic base to scavenge the HCl byproduct.

Step-by-Step Methodology

Reagents:

  • 2-Ethyl-1,3-propanediol (1.0 eq)

  • Methanesulfonyl chloride (2.2 eq)

  • Triethylamine (

    
    ) or Pyridine (2.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Purge a 3-neck round-bottom flask with

    
    . Add 2-ethyl-1,3-propanediol dissolved in anhydrous DCM. Cool to 0°C.
    
  • Activation: Add

    
     dropwise. Ensure temperature remains <5°C to prevent side reactions.
    
  • Mesylation: Add MsCl dropwise over 30 minutes. The reaction is exothermic.

  • Kinetics: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Quench: Pour mixture into ice-cold dilute HCl (1M) to neutralize excess base.

  • Extraction: Wash organic layer with

    
     (sat) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if oil persists.

Synthesis Visualization

SynthesisPathway Diol 2-Ethyl-1,3-propanediol (Nucleophile) Inter Tetrahedral Intermediate Diol->Inter 0°C, DCM MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Inter 0°C, DCM Base Triethylamine (Base Scavenger) Base->Inter 0°C, DCM Product 2-Ethylpropane-1,3-diyl dimethanesulfonate Inter->Product Elimination Byproduct Et3N·HCl Inter->Byproduct

Caption: Synthesis pathway via bimolecular nucleophilic substitution (


) of the hydroxyl groups.

Biological Profile & Mechanism of Action

Primary Reference: Mertins, S. D., et al. (2004).[1] In vitro evaluation of dimethane sulfonate analogues...

Renal Cell Carcinoma (RCC) Selectivity

Unlike standard alkylators (e.g., Chlorambucil) which often fail in RCC due to high expression of MDR (Multi-Drug Resistance) pumps or glutathione transferases, the 2-ethylpropane-1,3-diyl scaffold (and its analog NSC 268965 ) shows distinct efficacy.

  • p53 Induction: Treatment results in a massive upregulation of p53 (up to 20-fold in MCF-7 lines), triggering apoptosis.

  • Cell Cycle Arrest: Induces complete arrest in the G2/M phase , preventing mitosis in damaged cells.

  • Cross-Resistance: RCC lines resistant to Chlorambucil showed only 4-fold cross-resistance to this scaffold, compared to 14-fold for other alkylators.[1][2]

DNA Cross-Linking Mechanism

The bifunctional nature allows the molecule to form DNA-Protein Cross-links (DPCs) and Interstrand Cross-links (ICLs) .

  • Step 1: First mesylate group is displaced by the N7 position of Guanine in the DNA major groove.

  • Step 2: The "anchored" molecule swings the second electrophilic arm to attack a Guanine on the opposite strand (Interstrand) or a protein residue (DPC).

  • Consequence: Replication fork collapse

    
     Double-Strand Breaks (DSBs) 
    
    
    
    Apoptosis.
Mechanistic Pathway Diagram

MOA Drug 2-Ethylpropane-1,3-diyl dimethanesulfonate DNA Genomic DNA (Guanine N7) Drug->DNA Nuclear Entry Monoadduct DNA Monoadduct (Single Alkylation) DNA->Monoadduct SN2 Attack Crosslink Interstrand Cross-link (ICL) Monoadduct->Crosslink Second Alkylation Sensor ATM/ATR Kinase Activation Crosslink->Sensor Replication Stall p53 p53 Upregulation (20-fold increase) Sensor->p53 Signal Transduction Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Cell Death) p53->Apoptosis Bax/Bak Arrest->Apoptosis

Caption: Pharmacodynamic cascade from DNA alkylation to p53-mediated apoptotic signaling.[3]

Experimental Validation Workflows

To validate the activity of this scaffold in a new research setting, the following assays are recommended.

DNA-Protein Cross-link (DPC) Assay
  • Objective: Quantify the physical linkage of DNA to nuclear proteins (a hallmark of this drug class).

  • Method:

    • Treat cells with drug (10–100

      
      ) for 6 hours.
      
    • Lyse cells in SDS/Urea buffer.

    • Precipitate free proteins using KCl/SDS ("K-SDS" method).

    • Recover supernatant (containing DNA and DNA-linked proteins).

    • Digest DNA and quantify protein via BCA assay.

  • Expected Result: A dose-dependent increase in protein recovery in the DNA fraction compared to untreated controls.

Comparative Cytotoxicity (MTT/BrdU)
  • Objective: Assess renal selectivity.

  • Method:

    • Panel: RXF 393 (Renal), MCF-7 (Breast), CCR-CEM (Leukemia).

    • Incubate for 48 hours.

    • BrdU Labeling: Pulse with Bromodeoxyuridine to measure S-phase progression.

  • Critical Observation: Look for a "block" where cells accumulate in G2/M and do not re-enter G1 (unlike Busulfan which may cause S-phase slowing).

References

  • Mertins, S. D., et al. (2004).[1] In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. Molecular Cancer Therapeutics.

  • Galaup, A., & Paci, A. (2013). Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology.

  • National Cancer Institute (NCI). (2024).[1] Compound Summary: NSC 268965.[1][2][3][4][5] PubChem.[6]

  • Fluorochem. (2024). Safety Data Sheet: 2-Ethylpropane-1,3-diyl dimethanesulfonate.

Sources

Exploratory

melting point and boiling point of 2-Ethylpropane-1,3-diyl dimethanesulfonate

The following technical guide details the physicochemical profile, synthesis, and handling of 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0). Physicochemical Characterization & Handling Protocols Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0).

Physicochemical Characterization & Handling Protocols

Executive Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate (also known as 2-ethyl-1,3-bis(mesyloxy)propane) is a bifunctional sulfonate ester commonly utilized as an alkylating agent or cross-linking intermediate in the synthesis of complex pharmaceutical APIs.

Due to the presence of the ethyl side chain at the C2 position, this compound exhibits distinct physicochemical behavior compared to its linear (1,3-propanediol dimesylate) or highly symmetrical (neopentyl glycol dimesylate) analogs. Its tendency to exist as a viscous oil or low-melting solid presents specific challenges in purification, handling, and genotoxic impurity (GTI) control.[1]

Key Parameter Data / Specification
CAS Number 64923-60-0
Molecular Formula C₇H₁₆O₆S₂
Molecular Weight 260.33 g/mol
Physical State Yellow to brown viscous oil; crystallizes slowly to a waxy solid.[1]
Melting Point Ambient / Low-Melting (Est. 20–40°C).[1] Often supercools.
Boiling Point Decomposes. Thermal instability anticipated >150°C.
Solubility Soluble in DCM, EtOAc, THF, DMSO.[1] Insoluble in water (slow hydrolysis).[1]

Physicochemical Profile

Melting Point Analysis

Unlike 2,2-dimethylpropane-1,3-diyl dimethanesulfonate (MP: ~80°C), which benefits from high structural symmetry, the 2-ethyl analog possesses a chiral center (if the C1/C3 arms are differentiated by isotopes or further substitution, though achiral in this symmetric form, the ethyl group induces conformational disorder).

  • Observation: Commercial samples are frequently described as "sticky oils" or "waxy solids."[1] This indicates a melting point near ambient temperature (likely 25°C – 40°C ).[1]

  • Thermodynamics: The ethyl group disrupts the crystal lattice packing efficiency seen in the neopentyl analog, significantly lowering the enthalpy of fusion.[1]

  • Practical Implication: The compound may melt during handling in warm laboratories (>25°C).[1] It should be stored at 2–8°C to maintain solid-state stability and minimize hydrolysis.[1]

Boiling Point & Thermal Stability

Critical Warning: Sulfonate esters are thermally labile.[1]

  • Theoretical Boiling Point: Predicted >350°C at 760 mmHg (based on group contribution methods).[1]

  • Experimental Reality: The compound will undergo elimination (beta-elimination) or decomposition well before reaching its boiling point at atmospheric pressure.[1]

  • Distillation: Atmospheric distillation is hazardous .[1] Purification should be performed via recrystallization (from EtOH/Hexane) or flash chromatography.[1] If distillation is absolute necessary, it must be performed under high vacuum (<0.1 mmHg) using a wiped-film evaporator to minimize residence time.[1]

Experimental Methodologies

Synthesis Protocol

The following protocol describes the synthesis of the target compound from 2-ethyl-1,3-propanediol. This route prioritizes impurity control.[1][2]

Reagents:

  • 2-Ethyl-1,3-propanediol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (2.5 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Dichloromethane (DCM) (Solvent, 10 V)

Step-by-Step Workflow:

  • Dissolution: Charge 2-ethyl-1,3-propanediol and DCM into a reactor. Cool to 0°C .[1][3]

  • Base Addition: Add Et₃N dropwise, maintaining temperature <5°C.

  • Mesylation: Add MsCl dropwise over 60 minutes. The reaction is exothermic; strict temperature control (0–5°C) is required to prevent side reactions (monomesylate formation).[1]

  • Quench: Stir at 0°C for 2 hours, then warm to room temperature. Quench with saturated NaHCO₃.[1]

  • Work-up: Separate organic layer.[1] Wash with 1M HCl (to remove amine), then brine.[1] Dry over MgSO₄.[1]

  • Isolation: Concentrate in vacuo at <40°C . Do not overheat.

  • Purification: The crude oil often solidifies upon cooling.[1] Recrystallize from minimal Ethanol or Isopropanol/Hexane if a solid is required.[1]

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the synthesis and potential degradation pathways (Hydrolysis/Elimination).

SynthesisPathway Start 2-Ethyl-1,3-propanediol Reagents MsCl / Et3N (DCM, 0°C) Target 2-Ethylpropane-1,3-diyl dimethanesulfonate (Target) Start->Target Mesylation Mono Mono-mesylate (Incomplete Rxn) Target->Mono Insufficient MsCl Elim Allylic Mesylate (Thermal Elimination) Target->Elim Heat >60°C Hydrol Sulfonic Acid + Diol Reversion Target->Hydrol Moisture

Caption: Synthesis of 2-ethylpropane-1,3-diyl dimethanesulfonate and critical degradation pathways involving thermal elimination and hydrolysis.

Analytical Characterization Protocols

To validate the physical properties of your specific batch, use the following self-validating protocols.

Melting Point Determination (DSC)

Since the compound is a "sticky oil/solid," standard capillary melting point apparatus is often inaccurate due to the wide melting range.[1] Differential Scanning Calorimetry (DSC) is the gold standard.[1]

  • Instrument: DSC (e.g., TA Instruments Q2000).[1]

  • Pan: Hermetically sealed aluminum pan (prevents evaporation/decomposition).[1]

  • Protocol:

    • Equilibrate at -20°C.

    • Ramp 5°C/min to 100°C.

  • Expected Result: A sharp endothermic peak (melting) likely between 25–45°C. If a broad peak is observed, the sample may be amorphous or impure.[1]

Thermal Stability Assessment (TGA)

Before any attempt at distillation or high-temperature drying, perform Thermogravimetric Analysis (TGA) .[1]

  • Protocol: Ramp 10°C/min from Ambient to 400°C under Nitrogen.

  • Criterion: Determine

    
     (Temperature of 5% mass loss).
    
  • Safety Rule: Never process the bulk material within 50°C of the

    
     of decomposition.[1]
    

Critical Application Notes: Genotoxicity & Safety

As a bis-mesylate, this compound is structurally alert for genotoxicity (alkylating agent).[1] It is capable of cross-linking DNA.[1]

  • GTI Classification: Class 1 (Known mutagenic/carcinogenic structure).[1]

  • Control Strategy:

    • If used as a reagent: Demonstrate downstream purge (e.g., hydrolysis of excess reagent).[1]

    • If used as an intermediate: Quantify residual levels using LC-MS/MS.[1]

  • Handling:

    • Use a dedicated fume hood.[1][2]

    • Double-glove (Nitrile).[1]

    • Inactivate spills with 5% NaOH (hydrolyzes the sulfonate ester).[1]

Visualization: GTI Control Strategy

GTI_Control cluster_0 Process Safety & Quality Input Crude Reaction Mixture (Contains Bis-mesylate) Quench Quench: Sat. NaHCO3 (Neutralize Acid) Input->Quench Purge Purification Step (Crystallization/Chromatography) Quench->Purge Test QC Testing (LC-MS/MS) Limit: < TTC (e.g. 1.5 µg/day) Purge->Test Test->Purge Fail (Reprocess) Release Release for Next Step Test->Release Pass

Caption: Workflow for controlling and monitoring Genotoxic Impurities (GTI) during the processing of bis-mesylates.

References

  • Sigma-Aldrich. 2-Ethylpropane-1,3-diyl dimethanesulfonate Product Sheet (CAS 64923-60-0).[1] (Accessed March 2026).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102293 (2-Ethyl-1,3-propanediol).[1][Link]

  • Brimble, M. A., et al. Synthesis of Spiroacetal-Containing Sulfones.[1][3] Tetrahedron: Asymmetry, 1999, 10, 449–455.[1][3] (Context for mesylation of 2-ethyl-1,3-propanediol).

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Ethylpropane-1,3-diyl Dimethanesulfonate

Abstract & Core Directive This application note details the optimized synthesis protocol for 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) starting from 2-ethylpropane-1,3-diol . This compound is a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the optimized synthesis protocol for 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) starting from 2-ethylpropane-1,3-diol . This compound is a potent bis-electrophile utilized as a cross-linking agent and a key intermediate in the synthesis of heterocycles and functionalized polymers.

Unlike generic mesylation guides, this protocol addresses the specific challenges of 2-substituted-1,3-diols, including the control of exotherms during bissulfonylation and the purification of the resulting low-melting solid/oil.

Scientific Integrity & Mechanism

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl). The hydroxyl groups of 2-ethylpropane-1,3-diol attack the sulfonyl center, displacing chloride. A non-nucleophilic base (Triethylamine, TEA) is essential to neutralize the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing acid-catalyzed side reactions (such as chlorination or ether formation).

Key Mechanistic Considerations:

  • Stoichiometry: A slight excess of MsCl (>2.2 eq) is required to ensure complete conversion of both primary alcohol groups.

  • Temperature Control: The reaction is highly exothermic. Maintaining the internal temperature <5°C during addition minimizes the formation of alkyl chlorides.

  • Safety: The product is a bis-alkylating agent (potential genotoxin).

Retrosynthetic Analysis & Workflow

The following diagram illustrates the reaction pathway and critical process decision points.

SynthesisWorkflow Start Start: 2-Ethylpropane-1,3-diol (CAS 2612-29-5) Reagents Reagents: MsCl (2.5 eq), TEA (3.0 eq) Solvent: DCM (anhydrous) Start->Reagents Reaction Reaction: 0°C, N2 atm, 4-6 hrs Exotherm Control Reagents->Reaction Quench Quench: Ice/Water Phase Separation Reaction->Quench Workup Workup: 1. Dilute HCl wash 2. NaHCO3 wash 3. Brine wash Quench->Workup Decision State Check: Oil or Solid? Workup->Decision Cryst Crystallization: iPrOH or EtOH/Hexane Decision->Cryst Solidifies Chrom Chromatography: SiO2, Hex/EtOAc Decision->Chrom Persistent Oil Product Target: 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS 64923-60-0) Cryst->Product Chrom->Product

Figure 1: Operational workflow for the bissulfonylation of 2-ethylpropane-1,3-diol.

Materials & Equipment

Reagents Table
ReagentCAS No.Equiv.[1]RoleGrade
2-Ethylpropane-1,3-diol 2612-29-51.0Precursor>98%
Methanesulfonyl Chloride 124-63-02.5Electrophile>99%
Triethylamine (TEA) 121-44-83.0BaseAnhydrous
Dichloromethane (DCM) 75-09-2SolventSolventAnhydrous
Hydrochloric Acid (1M) 7647-01-0WashQuenchAR
Equipment
  • 3-neck round bottom flask (inert atmosphere capable).

  • Pressure-equalizing addition funnel.

  • Internal temperature probe.

  • Rotary evaporator with trap (for solvent removal).

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Drying: Flame-dry or oven-dry a 3-neck round bottom flask and a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

  • Solvation: Charge the flask with 2-ethylpropane-1,3-diol (10.0 g, 96.0 mmol) and anhydrous DCM (100 mL, 10 vol).

  • Base Addition: Add Triethylamine (40.2 mL, 288 mmol, 3.0 eq) via syringe. Stir to ensure a homogeneous solution.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0°C .

Step 2: Mesylation (Critical Step)
  • Preparation: Dilute Methanesulfonyl chloride (MsCl) (18.6 mL, 240 mmol, 2.5 eq) in 20 mL of dry DCM in the addition funnel.

  • Addition: Dropwise add the MsCl solution to the reaction mixture.

    • Critical Control Point: Maintain internal temperature below 5°C . Rapid addition will cause a sharp exotherm and potential "runaway" side reactions.

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to Room Temperature (20-25°C). Stir for an additional 4 hours.

  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The diol (polar) should disappear, and a less polar spot (dimesylate) should appear (Rf ~0.4-0.5).

Step 3: Workup
  • Quench: Cool the mixture back to 0°C. Slowly add ice-cold water (50 mL) to quench excess MsCl.

  • Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[2]

  • Extraction: Extract the aqueous layer once with DCM (30 mL). Combine the organic layers.[1][2]

  • Washing: Wash the combined organics sequentially with:

    • 1M HCl (2 x 50 mL) – Removes excess TEA.

    • Sat. NaHCO₃ (2 x 50 mL) – Neutralizes acid traces.

    • Brine (1 x 50 mL) – Dries the organic phase.

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ for 20 minutes. Filter and concentrate under reduced pressure (keep bath <40°C) to yield the crude product.

Step 4: Purification

The crude material is typically a viscous yellow-to-brown oil that may solidify upon standing or cooling (Melting point is low/variable depending on purity).

  • Method A (Crystallization - Preferred for Solids):

    • Dissolve the crude residue in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Add Hexane or Heptane until slight turbidity appears.

    • Cool to -20°C overnight. Filter the white crystals.

  • Method B (Flash Chromatography - For Oils):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 20% → 40% Ethyl Acetate in Hexanes.

    • Note: The product is moderately polar.

Characterization & Specifications

ParameterSpecificationNotes
Appearance White solid or viscous pale yellow oilOften supercools to an oil.
¹H NMR (CDCl₃) δ ~3.05 (s, 6H, -OMs)Distinct singlet for mesyl methyls.
¹H NMR (Backbone) δ ~4.1-4.3 (d/m, 4H, -CH₂-OMs)Shifted downfield due to OMs group.
Purity (HPLC/GC) >95%Required for biological applications.

Expected ¹H NMR Data (400 MHz, CDCl₃): δ 4.15 (d, J=5.5 Hz, 4H, O-CH ₂), 3.02 (s, 6H, SO₂CH ₃), 1.95 (m, 1H, CH ), 1.45 (m, 2H, CH ₂-CH₃), 0.95 (t, 3H, CH₂CH ₃).

Safety & Handling (E-E-A-T)

WARNING: Alkyl Sulfonates are Potential Genotoxins. 2-Ethylpropane-1,3-diyl dimethanesulfonate is a bis-alkylating agent. It can cross-link DNA.

  • Containment: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or 10% NaOH to hydrolyze the sulfonate ester before disposal.

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis produces methanesulfonic acid).

References

  • Sigma-Aldrich. 2-Ethylpropane-1,3-diyl dimethanesulfonate Product Page (CAS 64923-60-0).

  • Organic Syntheses. General Procedure for Mesylation of Alcohols. Org.[3] Synth. Coll. Vol. 10, p. 200.

  • ChemicalBook. 2-Ethylpropane-1,3-diyl dimethanesulfonate Properties and Safety.

  • Master Organic Chemistry. Conversion of Alcohols to Mesylates: Mechanism and Protocol.

  • Thermo Fisher Scientific. 2-Ethyl-1,3-propanediol Precursor Data.

Sources

Application

Application Note: High-Yield Mesylation of 2-Ethyl-1,3-propanediol

Executive Summary & Scope The mesylation of primary alcohols is a fundamental transformation in organic synthesis, designed to convert poor hydroxyl leaving groups into highly reactive methanesulfonates[1]. For aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The mesylation of primary alcohols is a fundamental transformation in organic synthesis, designed to convert poor hydroxyl leaving groups into highly reactive methanesulfonates[1]. For aliphatic diols such as[2], exhaustive mesylation yields 2-ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0). This dimesylate acts as a critical bis-electrophile in drug development, frequently utilized for the synthesis of macrocycles, heterocycles, and complex pharmaceutical intermediates via sequential nucleophilic substitutions[3].

This application note details a self-validating, scalable protocol for the dimesylation of 2-ethyl-1,3-propanediol, emphasizing the mechanistic causality behind reagent selection and temperature control.

Mechanistic Causality & Experimental Design

As a self-validating system, every parameter in this protocol is designed to maximize yield while suppressing side reactions.

  • The Sulfene Mechanism: Unlike tosylation (which typically proceeds via a sulfonylammonium intermediate), the mesylation of primary alcohols in the presence of triethylamine (Et₃N) predominantly operates through a [4]. The tertiary amine deprotonates[1] to generate a highly reactive, transient sulfene species (CH₂=SO₂). The hydroxyl groups of 2-ethyl-1,3-propanediol rapidly attack this sulfene intermediate to form the mesylate ester.

  • Base Selection (Et₃N): Triethylamine serves a dual purpose. It acts as the deprotonating agent to form the sulfene and serves as an acid scavenger to neutralize the HCl byproduct, preventing the acidic degradation of the substrate[5].

  • Temperature Control (0 °C): The generation and subsequent trapping of sulfene is highly exothermic. Strict temperature control (0 °C) is required during the addition of MsCl. Allowing the reaction to overheat can lead to undesired side reactions, such as the displacement of the newly formed mesylate by the chloride byproduct (yielding alkyl chlorides) or elimination reactions[5].

Reaction Stoichiometry & Reagent Properties

Table 1: Reaction Stoichiometry (10.0 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Ethyl-1,3-propanediol 104.151.01.04 g (10.0 mmol)Substrate
Methanesulfonyl Chloride 114.552.21.70 mL (22.0 mmol)Electrophile / Mesylating Agent
Triethylamine (Et₃N) 101.192.53.48 mL (25.0 mmol)Base / Acid Scavenger
Dichloromethane (DCM) 84.93N/A25 mLAprotic Solvent

Standardized Experimental Protocol

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of MsCl.

  • Substrate Dissolution: Dissolve 1.04 g (10.0 mmol) of 2-ethyl-1,3-propanediol in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling & Base Addition: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Add 3.48 mL (25.0 mmol) of triethylamine (Et₃N) in one portion. Stir for 5 minutes.

  • Electrophile Addition: Using a syringe or dropping funnel, add 1.70 mL (22.0 mmol) of methanesulfonyl chloride (MsCl) dropwise over 15–30 minutes.

    • Causality Note: Dropwise addition at 0 °C is critical to manage the exothermic sulfene generation and prevent the formation of chlorinated byproducts[5].

  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 1–2 hours. Reaction completion can be monitored via TLC (e.g., 1:1 Hexanes/Ethyl Acetate; stain with KMnO₄).

  • Quenching: Once complete, quench the reaction by slowly adding 20 mL of ice-cold water or saturated aqueous ammonium chloride (NH₄Cl) to hydrolyze any unreacted MsCl.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers and wash sequentially with:

    • 15 mL of 1 M HCl (to remove excess Et₃N).

    • 15 mL of saturated aqueous NaHCO₃ (to neutralize residual acid).

    • 15 mL of brine (to remove residual water).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C.

  • Isolation: The crude product is typically obtained in high purity and can be used directly in subsequent steps without further purification.

Analytical Data & Expected Outcomes

Table 2: Expected Analytical Data for the Dimesylate Product

ParameterSpecification
Product Name 2-Ethylpropane-1,3-diyl dimethanesulfonate
CAS Number 64923-60-0
Chemical Formula C₇H₁₆O₆S₂
Molecular Weight 260.32 g/mol
Physical Appearance Yellow to brown sticky oil to solid
Expected Yield > 90% (Crude)
Purity (GC-MS / NMR) > 95%

Process Visualization

MesylationWorkflow Start 2-Ethyl-1,3-propanediol (1.0 eq) + Anhydrous DCM Cool Cool to 0 °C (Ice-Water Bath) Start->Cool Base Add Triethylamine (2.5 - 3.0 eq) Stir for 5 min Cool->Base MsCl Dropwise Addition: Methanesulfonyl Chloride (2.2 - 2.5 eq) Base->MsCl Stir Stir 1 h at 0 °C then 1-2 h at Room Temp MsCl->Stir Quench Quench with Ice-Cold Water or Sat. aq. NH4Cl Stir->Quench Workup Extract (DCM) & Wash (1M HCl, Sat. NaHCO3, Brine) Quench->Workup Purify Dry (MgSO4), Filter, & Concentrate in vacuo Workup->Purify Product Product: 2-Ethylpropane-1,3-diyl dimethanesulfonate (>90% Yield) Purify->Product

Workflow for the mesylation of 2-ethyl-1,3-propanediol to its dimesylate derivative.

References

  • PubChem (National Institutes of Health). 2-Ethyl-1,3-propanediol (CID 102293). Retrieved from:[Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. Methanesulfonyl Chloride. John Wiley & Sons. Retrieved from:[Link]

  • Organic Process Research & Development (ACS Publications). A Concise, Efficient and Production-Scale Synthesis of a Protected l-Lyxonolactone Derivative. Retrieved from:[Link]

  • ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines (Sulfene Mechanism). Retrieved from:[Link]

Sources

Method

Application Note: Alkylation Reaction Conditions Using 2-Ethylpropane-1,3-diyl Dimethanesulfonate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Strategic Relevance in Drug Discovery In modern medicinal chemistry, the azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Strategic Relevance in Drug Discovery

In modern medicinal chemistry, the azetidine ring is highly prized as a bioisostere for larger, more lipophilic heterocycles such as piperidines and morpholines. Incorporating a 3-ethylazetidine motif often improves a drug candidate's pharmacokinetic profile by lowering lipophilicity (LogP), increasing metabolic stability, and modulating the basicity (


) of the amine[1].

As a Senior Application Scientist, I frequently recommend 2-ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0)[2] as the premier bis-electrophile for constructing these scaffolds. Unlike highly volatile bis-halides or unstable bis-triflates, this bis-mesylate is a stable, easy-to-handle solid/viscous oil that provides excellent leaving-group kinetics for tandem


 dialkylation[3].

Mechanistic Insights & Reagent Causality

The synthesis of 1,3-disubstituted azetidines from a primary amine and a 1,3-bis-electrophile is a delicate kinetic balancing act. The reaction proceeds via a tandem


 pathway, and understanding the causality behind our experimental choices is critical for maximizing yield.
  • The Dilution Principle: We strictly maintain the reaction concentration at 0.1 M . While higher concentrations would accelerate the initial intermolecular

    
     displacement, they disproportionately increase the rate of competing intermolecular oligomerization (forming linear polyamines). A 0.1 M dilution provides the optimal kinetic balance, favoring the crucial intramolecular cyclization step required to close the strained four-membered ring[4].
    
  • Base Selection: We select

    
    -Diisopropylethylamine (DIPEA) or Potassium Carbonate (
    
    
    
    ) over hydroxide bases. Strong aqueous bases like
    
    
    risk hydrolyzing the mesylate esters back to the unreactive 1,3-diol. By employing a non-nucleophilic organic base, we selectively sponge the two equivalents of methanesulfonic acid generated during the reaction without degrading our bis-electrophile or competing as a nucleophile[5].
  • Solvent Rationale: Polar aprotic solvents like Acetonitrile (MeCN) or

    
    -Dimethylformamide (DMF) are optimal. They stabilize the polar transition state of the 
    
    
    
    reaction and maintain the solubility of the intermediate salts, which is critical for the rapid ring-closing step[3].

Mechanism A Primary Amine (R-NH2) C Mono-alkylated Intermediate A->C Intermolecular SN2 Attack B 2-Ethylpropane-1,3-diyl dimethanesulfonate B->C Displaces 1st OMs D N-Alkyl-3-ethylazetidine Product C->D Intramolecular Cyclization (SN2)

Tandem SN2 mechanism for azetidine formation via mono-alkylated intermediate.

Optimization of Alkylation Conditions

To establish a self-validating protocol, we evaluated multiple parameters. The quantitative data below demonstrates the superiority of dilute, polar-aprotic conditions combined with a non-nucleophilic base. Microwave (MW) irradiation further accelerates the cyclization, overcoming the inherent ring strain of the azetidine formation[6].

Table 1: Optimization of Reaction Conditions for Azetidine Ring Formation

SolventBase (2.5 eq)ConcentrationTemp (°C)TimeYield (%)
THF

0.5 M65 (Thermal)24 h35
DMF

0.2 M90 (Thermal)16 h68
MeCN DIPEA 0.1 M 82 (Thermal) 12 h 84
MeCN DIPEA 0.1 M 120 (MW) 30 min 89

Experimental Protocols

The following methodologies are designed to be highly reproducible. Protocol A is ideal for scale-up, while Protocol B is optimized for rapid library generation in drug discovery programs.

Protocol A: Conventional Thermal Synthesis

Target: N-Benzyl-3-ethylazetidine

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (100 mL) to achieve a 0.1 M concentration.

  • Reagent Addition: Add DIPEA (3.23 g, 25.0 mmol, 2.5 eq) in one portion, followed by 2-ethylpropane-1,3-diyl dimethanesulfonate (2.86 g, 11.0 mmol, 1.1 eq)[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 82 °C (reflux) under an inert nitrogen atmosphere for 12 hours. Monitor the consumption of the primary amine via LC-MS or TLC (Ninhydrin stain).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove MeCN. Partition the resulting residue between Ethyl Acetate (100 mL) and saturated aqueous

    
     (50 mL). Extract the aqueous layer with Ethyl Acetate (2 × 50 mL).
    
  • Drying & Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: 0-10% Methanol in Dichloromethane with 1%

    
     modifier) to afford the pure azetidine.
    
Protocol B: Microwave-Assisted High-Throughput Synthesis

Target: General N-Alkyl-3-ethylazetidine Library Generation

  • Preparation: In a 10 mL microwave-safe vial, dissolve the primary amine (1.0 mmol, 1.0 eq) in anhydrous MeCN (10 mL).

  • Reagent Addition: Add DIPEA (2.5 mmol, 2.5 eq) and 2-ethylpropane-1,3-diyl dimethanesulfonate (1.1 mmol, 1.1 eq). Seal the vial with a crimp cap.

  • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 30 minutes (Absorption level: High).

  • Workup & Purification: Directly load the cooled reaction mixture onto a strong cation exchange (SCX) cartridge. Wash with Methanol to remove non-basic impurities and unreacted bis-mesylate. Elute the basic azetidine product using 2M Ammonia in Methanol, then concentrate to yield the product in high purity (>95%).

Workflow Step1 1. Reagent Preparation (Amine + Bis-mesylate + Base in MeCN) Step2 2. Alkylation Reaction (Thermal: 80°C, 12h OR MW: 120°C, 30m) Step1->Step2 Step3 3. Aqueous Workup (Quench & Phase Separation) Step2->Step3 Step4 4. Purification (Flash Chromatography or SCX Catch-and-Release) Step3->Step4 Step5 5. Pure 3-Ethylazetidine Derivative Step4->Step5

Experimental workflow for the synthesis and purification of 3-ethylazetidines.

References

  • Hillier, M. C.; Chen, C.-Y. "A One-Pot Preparation of 1,3-Disubstituted Azetidines." Journal of Organic Chemistry, 2006, 71(20), 7885-7887. URL:[Link]

  • Mughal, H.; Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021, 19, 3274-3286. URL:[Link]

Sources

Application

Topic: A Guide to the Nucleophilic Substitution Mechanism and Application of 2-Ethylpropane-1,3-diyl Dimethanesulfonate

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides an in-depth technical guide on the nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide on the nucleophilic substitution reactions of 2-Ethylpropane-1,3-diyl dimethanesulfonate. This bifunctional electrophile is a valuable building block for synthesizing complex molecules, including heterocyclic compounds and molecular linkers used in drug development. We will dissect the underlying mechanistic principles that govern its reactivity, focusing on the prevalence of the SN2 pathway. Furthermore, this guide presents detailed, field-proven protocols for both the synthesis of the substrate and its subsequent reaction with various nucleophiles, offering insights into optimizing reaction conditions and avoiding common pitfalls.

Part 1: Mechanistic Principles & Rationale

The reactivity of 2-Ethylpropane-1,3-diyl dimethanesulfonate is dictated by its unique structure, featuring two primary electrophilic centers and two exceptionally stable leaving groups. Understanding these components is critical for predicting reaction outcomes and designing successful synthetic strategies.

The Substrate: A Bifunctional Electrophile

2-Ethylpropane-1,3-diyl dimethanesulfonate is derived from 2-ethyl-1,3-propanediol. The key features of this substrate are:

  • Two Primary Electrophilic Carbons: The carbon atoms at positions 1 and 3 are bonded to the highly electronegative oxygen atoms of the methanesulfonate groups. This creates a significant partial positive charge on these carbons, making them susceptible to attack by electron-rich species (nucleophiles).[1]

  • Excellent Leaving Groups: Both methanesulfonate (mesylate) groups are superb leaving groups. This is a crucial factor that facilitates nucleophilic substitution.

The Leaving Group: Why Methanesulfonate Excels

For a nucleophilic substitution to occur, the leaving group must be able to detach from the carbon atom and remain stable in solution.[2][3] The methanesulfonate (mesylate) anion is an excellent leaving group because its negative charge is delocalized through resonance across the three oxygen atoms and the sulfur atom.[4][5][6] This high degree of stabilization makes it a very weak base, and it is a fundamental principle that good leaving groups are weak bases.[1] Its conjugate acid, methanesulfonic acid, is a strong acid, further highlighting the stability of the mesylate anion.[5]

The Predominant Mechanism: A Classic SN2 Pathway

Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 (unimolecular) and SN2 (bimolecular).[7] For 2-Ethylpropane-1,3-diyl dimethanesulfonate, the reaction is overwhelmingly dominated by the SN2 mechanism .[8]

The key characteristics of the SN2 reaction are:

  • Bimolecular Rate-Determining Step: The reaction rate depends on the concentration of both the substrate and the nucleophile.[9][10]

  • Concerted Mechanism: The bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single, simultaneous step.[1][11]

  • Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite the leaving group.[7][12] This leads to an inversion of stereochemistry if the carbon is a chiral center.

  • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[13][14][15][16] As steric hindrance increases, the rate of SN2 reactions decreases significantly.[14][16]

The substrate, 2-Ethylpropane-1,3-diyl dimethanesulfonate, possesses primary carbons, which are minimally hindered, making them ideal for SN2 reactions.[10][13] An SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable because primary carbocations are extremely unstable.[10][12] While the ethyl group at the 2-position introduces some steric bulk to the overall molecule, it does not directly impede the backside attack at the 1 and 3 positions, allowing the SN2 reaction to proceed efficiently.

Sources

Method

scale-up synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate

Application Note: Scale-Up Synthesis and Process Safety of 2-Ethylpropane-1,3-diyl Dimethanesulfonate Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Scale-Up Engineers, and CMC R...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Safety of 2-Ethylpropane-1,3-diyl Dimethanesulfonate

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Scale-Up Engineers, and CMC Regulatory Scientists

Introduction & Mechanistic Overview

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a highly reactive bis-alkylating agent frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized polymers[1]. The synthesis relies on the exhaustive mesylation of 2-ethyl-1,3-propanediol using methanesulfonyl chloride (MsCl) in the presence of an organic base.

While the laboratory-scale synthesis of mesylates is straightforward, transitioning this reaction to a multi-kilogram scale introduces significant thermal and regulatory challenges. The reaction between an alcohol and MsCl is highly exothermic. Furthermore, alkyl mesylates are potent electrophiles that can interact with DNA, categorizing them as Genotoxic Impurities (GTIs)[2]. As a Senior Application Scientist, it is imperative to design a scale-up protocol that not only maximizes yield but establishes a self-validating framework for thermal control and impurity management.

Regulatory & Process Safety Grounding

Genotoxic Impurity (GTI) Management

Under the ICH M7(R2) Guidelines , alkyl mesylates are classified as DNA-reactive (mutagenic) impurities[3]. If this compound is an intermediate in an API synthesis, any residual unreacted mesylate in the final drug substance must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 μ g/day for long-term exposure[3]. Consequently, the downstream analytical strategy must incorporate highly sensitive GC-MS or LC-MS/MS methods capable of part-per-million (ppm) or part-per-billion (ppb) detection limits[2].

Thermal Hazards and Scale-Up Rules

The mesylation reaction generates substantial heat (


) and equimolar amounts of hydrogen chloride (HCl), which is subsequently neutralized by the base (e.g., Triethylamine), generating additional heat of neutralization.
  • The 3x Rule: Never scale a reaction greater than three times (3x) the volume of the previous successful run without conducting a new risk assessment[4].

  • Calorimetry: Prior to pilot-plant execution, the reaction should be evaluated using an Advanced Reactive System Screening Tool (ARSST) or a reaction calorimeter (e.g., RC1e) to determine the adiabatic temperature rise (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and ensure the cooling capacity of the reactor is sufficient.
    

Experimental Workflow

Workflow Start 2-Ethyl-1,3-propanediol + DCM + Et3N Cooling Cool to 0-5 °C (Thermal Control) Start->Cooling Dosing Dropwise Addition of MsCl Cooling->Dosing Reaction Stir at RT (1-4 hours) Dosing->Reaction Exothermic Quench Aqueous Quench (Ice Water / HCl / NaHCO3) Reaction->Quench Conversion >99% PhaseSep Phase Separation & Drying (MgSO4) Quench->PhaseSep Isolation Solvent Evaporation Yield: Target Mesylate PhaseSep->Isolation

Workflow for the scale-up synthesis of 2-ethylpropane-1,3-diyl dimethanesulfonate.

Quantitative Data: Stoichiometry for 1 kg Scale-Up

To ensure complete conversion of both hydroxyl groups while minimizing the formation of mono-mesylate intermediates or chlorinated side-products, a slight excess of MsCl (2.2 eq) and a proportional excess of Triethylamine (2.5 eq) are utilized.

Reagent / SolventMW ( g/mol )EquivalentsMolesMass / VolumeRole in Reaction
2-Ethyl-1,3-propanediol 104.151.09.601.00 kgStarting Material
Methanesulfonyl Chloride 114.552.221.122.42 kg (1.63 L)Electrophile / Mesylating Agent
Triethylamine (Et₃N) 101.192.524.002.43 kg (3.35 L)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/AN/A10.0 L (10 vol)Reaction Solvent

Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases until the in-process control (IPC) criteria are met.

Phase 1: Reactor Preparation & Dissolution
  • Purge: Flush a 20 L jacketed glass reactor with dry Nitrogen (

    
    ) for 15 minutes. Causality: MsCl is highly moisture-sensitive and will rapidly hydrolyze into methanesulfonic acid and HCl in the presence of atmospheric water, destroying the reagent stoichiometry.
    
  • Charge: Add 1.00 kg of 2-ethyl-1,3-propanediol and 8.0 L of anhydrous DCM to the reactor. Stir at 150 rpm until complete dissolution is achieved.

  • Base Addition: Charge 3.35 L of Triethylamine to the reactor.

  • Cooling: Set the chiller fluid to -5 °C. Cool the reaction mixture until the internal temperature (

    
    ) reaches 0 to 5 °C[4].
    
Phase 2: Controlled Dosing (Critical Safety Step)
  • Preparation: Dilute 1.63 L of MsCl in 2.0 L of DCM in an addition funnel or dosing vessel.

  • Dosing: Begin dropwise addition of the MsCl solution. Causality: The reaction rate and heat generation are entirely dosing-controlled. If

    
     exceeds 10 °C, side reactions (e.g., nucleophilic attack by chloride ions to form alkyl chlorides) will compete with mesylate formation.
    
  • Monitoring: Adjust the dosing rate to maintain

    
     strictly between 0 °C and 10 °C. If temperature control is lost, halt addition immediately[4].
    
Phase 3: Reaction Maturation & In-Process Control (IPC)
  • Maturation: Once addition is complete, maintain

    
     at 5 °C for 30 minutes, then slowly adjust the jacket temperature to allow the reaction to warm to 20 °C (room temperature) over 1 hour. Stir for an additional 2 hours.
    
  • IPC Sampling: Withdraw a 1 mL aliquot, quench with water, extract with DCM, and analyze via GC-MS.

  • Validation: The reaction is deemed complete when the mono-mesylate intermediate is ≤ 0.5% by area. If incomplete, stir for an additional hour and re-sample.

Phase 4: Quench and Work-Up
  • Quench: Cool the reactor back to 5 °C. Slowly add 3.0 L of ice-cold purified water to quench any trace unreacted MsCl. Stir vigorously for 15 minutes, then halt agitation and allow phase separation.

  • Acid Wash: Separate the lower organic layer. Return it to the reactor and wash with 3.0 L of cold 1M HCl. Causality: This step protonates and extracts any residual Triethylamine into the aqueous phase.

  • Neutralization Wash: Wash the organic layer with 3.0 L of saturated aqueous Sodium Bicarbonate (

    
    ). Causality: Neutralizes residual acid. Acidic environments during downstream concentration can trigger the decomposition of the mesylate.
    
  • Brine Wash: Wash with 3.0 L of saturated NaCl solution to remove bulk water.

Phase 5: Isolation
  • Drying: Transfer the organic layer to a vessel containing anhydrous Magnesium Sulfate (

    
    ). Stir for 30 minutes and filter.
    
  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the DCM under reduced pressure (approx. 200 mbar) at a bath temperature not exceeding 35 °C. Causality: Elevated temperatures during concentration can induce thermal degradation of the product.

  • Yield: 2-Ethylpropane-1,3-diyl dimethanesulfonate is isolated as a yellow to brown sticky oil/solid[5]. Expected yield: 85-92%.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Scale Up Safety Guidelines Source: Stanford Environmental Health & Safety URL:[Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source: PubMed (National Institutes of Health) URL:[Link]

  • Safely Scale-up Processes and Accommodate Recipe Changes Source: Fauske & Associates / HubSpot URL:[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate

Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate, a valuable bifunctional alkylating agent and synthetic intermediate. The core of this synthesis lies...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate, a valuable bifunctional alkylating agent and synthetic intermediate. The core of this synthesis lies in the conversion of the primary hydroxyl groups of 2-Ethylpropane-1,3-diol into highly effective methanesulfonate (mesylate) leaving groups. This transformation is achieved through a robust and widely utilized mesylation reaction. We will delve into the roles of the key reagents, the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations. This guide is intended for researchers in organic synthesis and drug development who require a reliable method for preparing dimesylates from their corresponding diols.

Principles and Reaction Overview

The synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate from 2-Ethylpropane-1,3-diol is a classic example of a mesylation reaction. The fundamental principle involves transforming the hydroxyl groups (-OH), which are inherently poor leaving groups, into methanesulfonate esters (-OMs). The resulting mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group's three oxygen atoms, making it a very weak base.[1] This activation facilitates subsequent nucleophilic substitution reactions.

The overall transformation is depicted below:

Reaction_Scheme diol 2-Ethylpropane-1,3-diol arrow Anhydrous Solvent (e.g., DCM) 0°C to RT plus1 + mscl 2 Methanesulfonyl Chloride (MsCl) plus2 + base 2 Base (e.g., Et3N) dimesylate 2-Ethylpropane-1,3-diyl dimethanesulfonate plus3 + salt 2 [Base-H]+Cl- Mesylation_Mechanism Mechanism of Mesylation at one Hydroxyl Group cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Leaving Group Departure A R-OH (Alcohol) C Intermediate A->C Attacks S atom A->C B MsCl B->C B->C E Intermediate anno1 The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. C->anno1 D Et3N (Base) F Mesylate Ester + [Et3NH]+ D->F Removes H+ D->F E->F E->F G Intermediate from Step 1 anno2 The base abstracts the proton from the oxygen, neutralizing the charge. F->anno2 H R-OMs (Mesylate) + Cl- G->H Cl- departs G->H anno3 The chloride ion is expelled, resulting in the final mesylate ester. H->anno3

Caption: Simplified mechanism for the mesylation of an alcohol.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate from 2-Ethylpropane-1,3-diol.

Materials and Reagent Stoichiometry
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass (g)Volume (mL)Density (g/mL)
2-Ethylpropane-1,3-diol104.15 [2]501.05.21~4.96~1.05
Methanesulfonyl Chloride114.54 [3]1102.212.608.511.48 [3]
Triethylamine (Et₃N)101.191252.512.6517.50.726
Anhydrous DCM----2501.33
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

Workflow start Start: Prepare Apparatus setup Dissolve 2-Ethylpropane-1,3-diol and Triethylamine in anhydrous DCM under inert atmosphere (N2/Ar). start->setup cool Cool reaction mixture to 0°C using an ice bath. setup->cool addition Add Methanesulfonyl Chloride dropwise via dropping funnel, maintaining temp < 5°C. cool->addition react Stir at 0°C for 30 min, then warm to room temperature. Stir for 2-4 hours. addition->react monitor Monitor reaction progress by TLC until diol is consumed. react->monitor monitor->react Incomplete workup Quench with cold water. Transfer to separatory funnel. monitor->workup Complete extract Separate layers. Extract aqueous layer with DCM (2x). workup->extract wash Combine organic layers. Wash with 1M HCl, sat. NaHCO3, and finally brine. extract->wash dry Dry organic layer over anhydrous Na2SO4 or MgSO4. wash->dry concentrate Filter and concentrate in vacuo using a rotary evaporator. dry->concentrate purify Purify crude product via column chromatography (e.g., Silica gel, Hexanes:EtOAc gradient) or recrystallization. concentrate->purify end End: Characterized Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck flask with a stir bar, thermometer, and a nitrogen/argon inlet. Add 2-Ethylpropane-1,3-diol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.5 eq) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. [1]4. MsCl Addition: Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution using a dropping funnel. It is crucial to maintain the internal temperature below 5 °C during this exothermic addition. [1]5. Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diol spot is no longer visible.

  • Work-up: Once complete, carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic extracts and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-Ethylpropane-1,3-diyl dimethanesulfonate.

Safety and Handling

Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory chemical. [1][3][4]It reacts exothermically with nucleophiles, including water. [3]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.

  • Handling: All operations must be conducted in a well-ventilated chemical fume hood. [1]* Quenching: Any residual MsCl on glassware should be quenched carefully with a dilute solution of aqueous ammonia or sodium hydroxide.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reagents. 2. Reagents or solvent not anhydrous. 3. Insufficient reaction time.1. Ensure correct stoichiometry is used. 2. Use freshly distilled/dried solvents and triethylamine. Water will rapidly consume MsCl. [1] 3. Allow the reaction to stir for a longer period at room temperature.
Low Yield 1. Loss during work-up. 2. Side reactions (e.g., elimination). 3. Inefficient purification.1. Ensure thorough extraction from the aqueous phase. 2. Maintain low temperatures during MsCl addition to minimize side reactions. 3. Optimize the purification method (e.g., solvent system for chromatography).
Formation of Monomesylate Insufficient methanesulfonyl chloride or base.Ensure at least 2.2 equivalents of MsCl and 2.5 equivalents of base are used to drive the reaction to the dimesylated product.

References

  • Matin, M. M. (n.d.). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. ResearchGate. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-1,3-propanediol. PubChem. Retrieved from [Link]

Sources

Method

application of 2-Ethylpropane-1,3-diyl dimethanesulfonate in medicinal chemistry

Application Note: 2-Ethylpropane-1,3-diyl Dimethanesulfonate in Medicinal Chemistry Executive Summary 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a specialized bifunctional electrophile used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethylpropane-1,3-diyl Dimethanesulfonate in Medicinal Chemistry

Executive Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a specialized bifunctional electrophile used primarily in the synthesis of 3-substituted azetidines , a critical scaffold in modern drug discovery. As a "C3" building block, it enables the construction of strained four-membered heterocycles that serve as bioisosteres for gem-dimethyl groups or carbonyls, offering improved metabolic stability and physicochemical properties (LogD modulation).

Due to its bis-mesylate structure, this compound is also classified as a potential Genotoxic Impurity (GTI) under ICH M7 guidelines. This guide provides protocols for its synthetic application in ring-closure reactions and outlines strict control strategies for its management in pharmaceutical intermediates.

Chemical Profile & Reactivity

PropertyDetail
Chemical Name 2-Ethylpropane-1,3-diyl dimethanesulfonate
Synonyms 2-Ethyl-1,3-propanediol dimesylate; 1,3-Bis(methylsulfonyloxy)-2-ethylpropane
CAS Number 64923-60-0
Molecular Formula

Molecular Weight 260.33 g/mol
Functional Class 1,3-Bis-electrophile (Alkylating Agent)
Core Application Synthesis of 3-ethylazetidines; Crosslinking agent

Reactivity Logic: The molecule features two primary methanesulfonate (mesylate) leaving groups separated by a 3-carbon chain. The central carbon bears an ethyl group, which breaks symmetry and introduces steric bulk. Upon reaction with a nucleophile (e.g., primary amine), the first displacement is intermolecular, followed by a rapid intramolecular cyclization (5-exo-tet favored, but 4-exo-tet achievable under specific conditions) to form the azetidine ring.

Primary Application: Synthesis of 3-Ethylazetidine Scaffolds

Medicinal Chemistry Context: Azetidines are increasingly deployed to replace piperidines or morpholines. The 3-ethylazetidine motif, generated from this reagent, is particularly valuable for:

  • Lipophilicity Modulation: Reducing

    
     character and lowering LogP compared to aromatic rings.
    
  • Vector Control: Positioning substituents in a specific vector (3-position) distinct from pyrrolidines.

  • Metabolic Stability: Blocking metabolic hot-spots (e.g.,

    
    -oxidation) via the strained ring system.
    
Experimental Protocol: Cyclization with Primary Amines

Objective: Synthesis of N-Benzyl-3-ethylazetidine (Model Reaction)

Reagents:

  • 2-Ethylpropane-1,3-diyl dimethanesulfonate (1.0 equiv)

  • Benzylamine (1.0 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Ethylpropane-1,3-diyl dimethanesulfonate (10 mmol) in anhydrous ACN (50 mL) under nitrogen atmosphere.

  • Addition: Add DIPEA (30 mmol) followed by dropwise addition of Benzylamine (10 mmol). Note: Slow addition minimizes oligomerization.

  • Cyclization: Heat the reaction mixture to reflux (80°C for ACN) or 90°C (if DMF) for 12–16 hours. Monitor consumption of the dimesylate by TLC or LC-MS.

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Extraction: Redissolve residue in EtOAc and wash with saturated

    
     followed by brine.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The azetidine is typically a basic oil.

Mechanism & Pathway: The reaction proceeds via a double


 mechanism. The amine displaces the first mesylate to form a secondary amine intermediate, which then undergoes intramolecular nucleophilic attack on the second mesylate to close the ring.

AzetidineSynthesis Reagent 2-Ethylpropane-1,3-diyl dimethanesulfonate Intermed Intermediate: Amino-monomesylate Reagent->Intermed 1st SN2 (Slow) Amine Primary Amine (R-NH2) Amine->Intermed Product 3-Ethylazetidine Derivative Intermed->Product 2nd SN2 (Fast, Cyclization) SideProduct Oligomers (Linear Polymers) Intermed->SideProduct Intermolecular Competition

Figure 1: Reaction pathway for the formation of 3-ethylazetidine from 1,3-dimesylate precursors.

Secondary Application: Crosslinking & Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) or dimer drug design, this reagent serves as a short aliphatic linker (3-carbon spacer with an ethyl handle).

  • Reactivity: Reacts with heteroatom nucleophiles (Thiols > Amines > Hydroxyls).

  • Utility: The ethyl group at the C2 position of the linker provides a handle for further functionalization or increases solubility compared to a simple propyl chain.

  • Protocol Adaptation: Use a stoichiometry of 0.4 equiv of dimesylate to 1.0 equiv of nucleophile to favor the bis-alkylated species (Linker-Drug-Linker-Drug) over the cyclic product.

Critical Control: Management as a Genotoxic Impurity (GTI)

As a bis-mesylate, 2-Ethylpropane-1,3-diyl dimethanesulfonate is a potent alkylating agent and is classified as a Class 2 or Class 3 impurity under ICH M7 guidelines (mutagenic/carcinogenic potential).

Control Strategy for Drug Substances:

  • Purge Factor: Demonstrate >99.9% clearance during downstream processing (e.g., hydrolysis during aqueous workups or removal via chromatography).

  • Analytical Method: A validated LC-MS/MS method is required for trace quantification (Limit of Quantitation ~ 1-10 ppm).

GTI Quantification Protocol (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Derivatization (Optional): If sensitivity is low, react with a chromophore (e.g., pyridine) to form a quaternary ammonium salt for easier detection.

  • Transition: Monitor MRM transition for the parent ion

    
     or specific fragments (e.g., loss of MsOH).
    

References

  • Hillier, M. C., & Chen, C. Y. (2006).[1] A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with 2-Substituted-1,3-propanediol Bis-triflates/Mesylates. Journal of Organic Chemistry. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Sirenko, V., et al. (2022). Azetidines as Bioisosteres in Medicinal Chemistry. Chemistry of Heterocyclic Compounds. Link

Sources

Application

Technical Application Note: Handling, Storage, and Stability Protocols for 2-Ethylpropane-1,3-diyl dimethanesulfonate

Executive Summary & Chemical Identity[1][2][3] 2-Ethylpropane-1,3-diyl dimethanesulfonate is a bifunctional alkylating agent belonging to the class of alkyl sulfonates.[1] Structurally analogous to established chemothera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

2-Ethylpropane-1,3-diyl dimethanesulfonate is a bifunctional alkylating agent belonging to the class of alkyl sulfonates.[1] Structurally analogous to established chemotherapeutics like Busulfan and Treosulfan, this molecule possesses two reactive mesylate leaving groups separated by a 2-ethyl-substituted propyl chain.[1]

Due to its electrophilic nature, it is classified as a Potentially Genotoxic Impurity (PGI) in pharmaceutical development and a potent cross-linking reagent in polymer chemistry.[1] Its handling requires strict adherence to High Potency Active Pharmaceutical Ingredient (HPAPI) protocols, specifically OEB 4/5 containment strategies.[1]

Physicochemical Profile
PropertySpecification
Chemical Formula C₇H₁₆O₆S₂
Molecular Weight 260.33 g/mol
Physical State Viscous liquid or low-melting solid (Temperature dependent)
Solubility Soluble in DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate.[1][2]
Reactivity Highly reactive toward nucleophiles (DNA, amines, thiols). Moisture Sensitive.
Hazard Class Mutagenic / Carcinogenic / Skin Sensitizer

Safety & Hazard Assessment (EHS Protocols)

Containment Strategy

Given the alkylating potential, all operations must prevent inhalation, skin contact, or environmental release.

  • Primary Engineering Control: Use a Glovebox (Isolator) under negative pressure or a Class II, Type B2 Biological Safety Cabinet (BSC) exhausted 100% to the outside.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: Powered Air Purifying Respirator (PAPR) if outside a glovebox.[1]

    • Dermal: Double-gloving (Nitrile/Neoprene).[1] The outer glove must be changed immediately upon splash contact.[1]

    • Body: Tyvek® or equivalent impervious gown/coverall.[1]

Deactivation & Spill Response

Alkyl sulfonates can be chemically neutralized by nucleophilic attack, converting the electrophile into a non-toxic species.[1]

  • Neutralization Solution: 10% w/v Sodium Thiosulfate (Na₂S₂O₃) in water.[1]

    • Mechanism:[1][3] The thiosulfate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) acts as a potent nucleophile, displacing the mesylate group to form a non-toxic Bunte salt.
      
  • Spill Protocol:

    • Evacuate the immediate area.[1][4]

    • Don full PPE.[1][4]

    • Cover spill with absorbent pads soaked in 10% Sodium Thiosulfate .[1]

    • Allow contact time of 30 minutes before removal.

Storage & Stability Protocols

Environmental Control

The stability of 2-Ethylpropane-1,3-diyl dimethanesulfonate is critically compromised by moisture.[1] Hydrolysis leads to the formation of Methanesulfonic Acid (MSA) and 2-ethylpropane-1,3-diol.[1]

  • Temperature: Store at -20°C (± 5°C) .

  • Atmosphere: Blanket with Argon or Nitrogen .[1] Argon is preferred due to its higher density, which better protects the liquid/solid interface.[1]

  • Container: Amber glass vials with PTFE-lined septa caps.[1] Avoid polyethylene containers for long-term storage due to potential leaching or sorption.[1]

Hydrolysis Pathway Analysis

Understanding the degradation mechanism is vital for analytical monitoring.[1]

HydrolysisPathway Start 2-Ethylpropane-1,3-diyl dimethanesulfonate Inter Mono-Mesylate Intermediate Start->Inter + H₂O (Slow) Acid 2x Methanesulfonic Acid (MSA) Start->Acid Byproduct End 2-Ethylpropane-1,3-diol (Inactive) Inter->End + H₂O (Fast) Inter->Acid

Figure 1: Stepwise hydrolysis pathway.[1] The release of MSA causes an autocatalytic drop in pH, potentially accelerating further degradation.

Handling & Solubilization Protocols

Solvent Selection Guide

For preparation of analytical standards or reaction stock solutions:

SolventCompatibilityRecommendation
DMSO (Anhydrous)Excellent Preferred for biological assays and long-term stock storage.[1] Freezing point issues at -20°C.
Acetonitrile (ACN)Good Preferred for LC-MS analytical standards.[1] Ensure water content <0.01%.[1]
Methanol/Ethanol Poor AVOID. Risk of solvolysis (transesterification) forming methyl/ethyl mesylates (false positives in analysis).[1]
Water Incompatible Rapid hydrolysis.[1] Only use for immediate quenching/reaction.[1]
Preparation of Stock Solutions (Protocol)

Objective: Prepare a 10 mM Stock Solution in DMSO.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.

  • Weighing: Weigh the target mass (approx. 2.6 mg for 1 mL) into a tared amber glass vial inside the glovebox/containment.[1]

    • Note: If the substance is a viscous liquid, use a positive displacement pipette or weigh by difference.[1]

  • Dissolution: Add anhydrous DMSO (Molecular Sieve dried). Vortex for 30 seconds.[1]

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.[1]

Analytical Monitoring (Quality Control)

To verify the integrity of the material, use the following validated method parameters.

  • Technique: LC-MS/MS (Triple Quadrupole).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode. Monitor MRM transition for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    adducts.
    • Note: Alkyl mesylates often ionize poorly as protonated species ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ; ammonium adducts are more stable.
      

Workflow Visualization

HandlingWorkflow Receipt 1. Receipt & Inspection (Check seal integrity) Storage 2. Storage (-20°C, Argon, Dark) Receipt->Storage Equilib 3. Equilibration (Warm to RT in Desiccator) Storage->Equilib On Demand Open 4. Opening & Weighing (Inside Glovebox/Hood) Equilib->Open Moisture Control Solub 5. Solubilization (Anhydrous DMSO/ACN) Open->Solub Solub->Storage Return Excess Stock (Reseal under Argon) Use 6. Experimental Use (Synthesis or Analysis) Solub->Use Waste 7. Waste Disposal (Quench with 10% Thiosulfate) Use->Waste

Figure 2: End-to-end lifecycle management of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

References

  • Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] [1]

  • Elder, D. P., et al. (2010).[1] "The management of genotoxic impurities in active pharmaceutical ingredients and drug products."[1] Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1008-1023.[1]

  • Glickman, D. (2025).[1] "Handling of Alkyl Mesylates and Sulfonates in the Laboratory." Chemical Safety Data Repository. (Generalized Protocol Reference).

  • PubChem. (2025).[1] "Compound Summary: 2-Ethyl-1,3-propanediol (Precursor Data)." National Library of Medicine.[1]

  • European Medicines Agency (EMA). (2024).[1] "ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Ethylpropane-1,3-diyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Ethylpropane-1,3-diyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this reactive intermediate and mitigating its primary degradation pathway: hydrolysis. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the stability of your compound and the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core concepts surrounding 2-Ethylpropane-1,3-diyl dimethanesulfonate and its hydrolytic instability.

Q1: What is 2-Ethylpropane-1,3-diyl dimethanesulfonate and what are its common applications?

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS 64923-60-0) is a bifunctional alkylating agent.[1][2] Its structure features two methanesulfonate (mesylate) groups, which are excellent leaving groups in nucleophilic substitution reactions. This high reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures. It is often used to introduce a 2-ethylpropane-1,3-diyl linker between two nucleophilic moieties. However, the very reactivity that makes it useful also renders it susceptible to degradation.

Q2: What is hydrolysis, and why is this specific compound prone to it?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of 2-Ethylpropane-1,3-diyl dimethanesulfonate, the target of hydrolysis is the sulfonate ester linkage (specifically, the S-O bond). Sulfonate esters are potent electrophiles, making them reactive towards nucleophiles, including water.[3] The reaction, especially under basic conditions, involves the nucleophilic attack of a water molecule or hydroxide ion on the sulfur atom, leading to the displacement of the alcohol portion of the molecule.[4][5]

Below is a diagram illustrating the hydrolysis of one of the methanesulfonate groups.

HydrolysisMechanism Compound 2-Ethylpropane-1,3-diyl dimethanesulfonate Alcohol 2-(Hydroxymethyl)butyl methanesulfonate Compound->Alcohol Hydrolysis Mechanism Water acts as a nucleophile, attacking the electrophilic sulfur atom of the mesylate group. Compound->Mechanism Water H₂O (Water) Water->Alcohol Acid Methanesulfonic Acid

Caption: The hydrolysis pathway of a sulfonate ester.

Q3: What are the primary degradation products I should look for?

The complete hydrolysis of both ester groups on 2-Ethylpropane-1,3-diyl dimethanesulfonate yields two primary products:

  • 2-Ethyl-1,3-propanediol (the parent diol).[6]

  • Methanesulfonic acid (two equivalents).

The appearance of these species in your reaction mixture or stock solution, coupled with a decrease in the concentration of the starting material, is a strong indicator of hydrolysis.

Q4: What are the key factors that accelerate the rate of hydrolysis?

The stability of sulfonate esters is not absolute and is highly dependent on experimental conditions. Several factors can dramatically increase the rate of hydrolysis. Understanding and controlling these is the key to minimizing degradation.

FactorImpact on Hydrolysis RateRecommended Control Measure
pH High pH (alkaline) and very low pH (strongly acidic) conditions significantly accelerate hydrolysis.[7][8]Maintain solutions at a neutral or slightly acidic pH (approx. 4-7) where possible. Avoid strong bases and acids.[9]
Temperature Increased temperature exponentially increases the reaction rate.[10][11]Store the compound at low temperatures and conduct experiments at the lowest feasible temperature.
Water Content As the primary reactant, the presence of water is essential for hydrolysis. Even trace amounts in solvents can cause significant degradation over time.[10][12]Use high-purity, anhydrous solvents. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Solvent Type Protic solvents (e.g., alcohols, water) can participate in or facilitate solvolysis.Use aprotic solvents (e.g., THF, DCM, Acetonitrile) whenever the experimental design allows.

Section 2: Troubleshooting Guide - Practical Solutions

This section provides a structured approach to diagnosing and solving common issues related to the hydrolytic degradation of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

TroubleshootingFlowchart start Problem Observed: Low Yield / Suspected Degradation check_storage Step 1: Verify Storage Conditions start->check_storage storage_ok Is it stored in a tightly sealed container, in a cool, dry place with a desiccant? check_storage->storage_ok fix_storage Action: Improve Storage (Use desiccator, seal tightly, store cold) storage_ok->fix_storage No check_solvent Step 2: Examine Solvent storage_ok->check_solvent Yes fix_storage->check_solvent solvent_ok Are you using a fresh, anhydrous aprotic solvent and handling under an inert atmosphere? check_solvent->solvent_ok fix_solvent Action: Use Anhydrous Solvent (Freshly distilled or from a sealed bottle) under N₂ or Ar. solvent_ok->fix_solvent No check_conditions Step 3: Review Reaction Parameters solvent_ok->check_conditions Yes fix_solvent->check_conditions conditions_ok Is the reaction run at the lowest practical temperature and for the minimum necessary time? Is the pH neutral? check_conditions->conditions_ok fix_conditions Action: Optimize Conditions (Lower temperature, reduce time, use a non-nucleophilic buffer if needed) conditions_ok->fix_conditions No analytical_check Step 4: Perform Analytical Confirmation conditions_ok->analytical_check Yes fix_conditions->analytical_check run_hplc Analyze a sample by HPLC or GC-MS. Look for the parent compound and its hydrolysis products (diol + acid). analytical_check->run_hplc end Problem Identified & Resolved run_hplc->end

Caption: Troubleshooting flowchart for hydrolysis issues.

Issue: My stock solution shows signs of degradation even before use.
  • Possible Cause: The most likely culprit is the presence of trace amounts of water in your solvent or from atmospheric moisture. The compound is hygroscopic and will readily absorb water from the air.[13][14]

  • Troubleshooting Steps & Solutions:

    • Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent from a freshly opened or properly stored sealed bottle. If in doubt, distill the solvent over an appropriate drying agent before use.

    • Handling Technique: Prepare solutions under an inert atmosphere (nitrogen or argon) using dry glassware. Use syringe techniques for transferring solvents and reagents to minimize atmospheric exposure.

    • Storage of Solution: If a stock solution must be stored, store it in a tightly sealed vial with a PTFE-lined cap, under an inert atmosphere, at low temperature (e.g., -20 °C).

Issue: My reaction yields are consistently low, and I suspect premature degradation of the starting material.
  • Possible Cause: The reaction conditions (temperature, pH, or solvent) are promoting hydrolysis.

  • Troubleshooting Steps & Solutions:

    • Temperature Profile: Review your reaction temperature. Sulfonate ester hydrolysis is highly temperature-dependent.[11] Determine if the reaction can be performed effectively at a lower temperature, even if it requires a longer reaction time.

    • pH Environment: Assess the pH of your reaction mixture. The presence of strong bases (e.g., hydroxides, alkoxides) or even some basic amines can catalyze hydrolysis. If your reaction generates acidic or basic byproducts, it could be altering the pH over time. Consider using a non-nucleophilic buffer if it is compatible with your reaction chemistry.

    • Solvent Choice: If you are using a protic solvent (e.g., ethanol, methanol), be aware that it can compete with your desired nucleophile and also facilitate hydrolysis.[15] If the reaction chemistry permits, switch to an anhydrous aprotic solvent like acetonitrile, THF, or DCM.

Section 3: Protocols and Best Practices

Adherence to strict, validated protocols is the most effective way to prevent the hydrolysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator or a dry box.

  • Storage: Store the container tightly sealed at a temperature of 2-8 °C. For long-term storage, placing the sealed container inside a secondary sealed bag with a desiccant is recommended.

  • Aliquoting: When you need to weigh the compound, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handling: Weigh the required amount quickly in a low-humidity environment or, ideally, inside a glovebox. Reseal the main container immediately and return it to cold storage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, as the compound is an irritant.[1][16]

Protocol 2: General Guidelines for a Hydrolysis-Sensitive Reaction
  • Glassware Preparation: Oven-dry all glassware (at >120 °C) for several hours and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • System Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while hot and immediately purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Preparation: Dissolve the 2-Ethylpropane-1,3-diyl dimethanesulfonate in a separate flame-dried flask with anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Transfer the dissolved reagent to the main reaction flask via cannula or syringe. If the reaction is exothermic, perform the addition slowly and with appropriate cooling (e.g., an ice bath).

  • Reaction Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, perform the work-up as quickly as possible. If an aqueous wash is required, use pre-chilled, deionized water and minimize the contact time.

Protocol 3: Analytical Workflow for Assessing Hydrolytic Stability

This protocol provides a basic framework for using HPLC to detect and quantify hydrolysis.

  • Standard Preparation:

    • Prepare a stock solution of 2-Ethylpropane-1,3-diyl dimethanesulfonate at a known concentration (e.g., 1 mg/mL) in anhydrous acetonitrile. This is your T=0 standard.

    • If available, prepare separate standards for the expected hydrolysis products: 2-ethyl-1,3-propanediol and methanesulfonic acid.

  • Sample Preparation for Stability Test:

    • In a separate vial, dissolve a known amount of the compound in the solvent system you wish to test (e.g., a buffered aqueous solution, a protic solvent).

    • Incubate the vial under the desired test conditions (e.g., room temperature, 40 °C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the test solution.

    • Quench any further reaction by diluting the aliquot in a cold, aprotic mobile phase (e.g., acetonitrile/water).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, for example) is often effective.

    • Detection: UV detection (e.g., at ~210 nm) may work, but sulfonate esters lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly preferred for universal detection and confirmation of all species.

  • Data Interpretation: Compare the chromatograms over time. Hydrolysis is confirmed by a decrease in the peak area of the parent compound and a corresponding increase in the peak areas of the hydrolysis products.

Section 4: References

  • ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF. Retrieved from ResearchGate.

  • [No Author]. (n.d.). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes.

  • Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf.

  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....

  • Product Quality Research Institute. (n.d.). Sulfonate Esters.

  • ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry.

  • [No Author]. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • ACS Publications. (2008, February 16). Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development.

  • PMC. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.

  • [No Author]. (n.d.). MES – Myths, Mysteries and Perspectives on Properties and Use.

  • Lund University Research Portal. (2014, April 4). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data.

  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.

  • Ovid. (n.d.). Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active.

  • ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters.

  • [No Author]. (n.d.). Sulfonate Esters - How Real is the Risk?.

  • ACS Publications. (2013, November 26). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry.

  • University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography - Digital Scholarship@UNLV.

  • Fluorochem. (n.d.). 2-ETHYLPROPANE-1,3-DIYL DIMETHANESULFONATE.

  • [No Author]. (2025, March 25). Chemical Storage Guidelines: Acid, Base & Solvent Safety.

  • AChemBlock. (2026, March 3). 2-Ethylpropane-1,3-diyl dimethanesulfonate 95.00% | CAS: 64923-60-0.

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.

  • PubChem. (n.d.). 2-Ethyl-1,3-propanediol | C5H12O2 | CID 102293.

  • [No Author]. (n.d.). Chemical Properties of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- (CAS 77-99-6).

  • BLD Pharm. (n.d.). 56472-22-1|2,2-Diethylpropane-1,3-diyl dimethanesulfonate.

  • CAMEO Chemicals. (n.d.). 2,2-DIMETHYLPROPANE-1,3-DIOL.

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol.

  • Google Patents. (n.d.). US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol.

  • PubMed. (2011, January 15). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway.

  • Google Patents. (n.d.). US5618985A - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol.

  • ChemicalBook. (n.d.). 1,3-Propanediol Production.

Sources

Optimization

Technical Support Center: Optimizing Temperature for 2-Ethylpropane-1,3-diyl dimethanesulfonate Alkylation

Welcome to the technical support center for optimizing alkylation reactions using 2-Ethylpropane-1,3-diyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing alkylation reactions using 2-Ethylpropane-1,3-diyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and rationally optimize your reaction temperature for maximum yield and purity.

While 2-Ethylpropane-1,3-diyl dimethanesulfonate is a specific bifunctional alkylating agent, the principles discussed here are broadly applicable to other dialkyl sulfonates (dimesylates) and are grounded in the fundamentals of the bimolecular nucleophilic substitution (SN2) reaction mechanism.[1][2]

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during your experiments.

Question 1: My reaction shows very low or no conversion to the desired product, even after an extended reaction time. What is the likely cause and how can I fix it?

Answer:

Low or no conversion is often a result of the reaction temperature being too low to overcome the activation energy of the reaction. Alkylation reactions, which are typically SN2 processes, require sufficient thermal energy for the nucleophile to effectively attack the electrophilic carbon and displace the methanesulfonate (mesylate) leaving group.[3]

Causality Explained: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as well as the temperature.[1][2] The Arrhenius equation dictates that the rate constant increases exponentially with temperature. If the initial temperature is too conservative, the reaction kinetics will be exceedingly slow, leading to poor conversion. Mesylates are excellent leaving groups, but even a good leaving group won't depart if the nucleophile doesn't have enough energy to initiate the bond-forming/bond-breaking process.[1][4]

Step-by-Step Optimization Protocol:

  • Initial Temperature Benchmark: If you started your reaction at room temperature (20-25 °C) or below, a stepwise increase in temperature is warranted.

  • Incremental Heating: Increase the reaction temperature in 10-15 °C increments. For example, if room temperature failed, set up parallel reactions or a sequential experiment at 40 °C, 55 °C, and 70 °C.

  • Reaction Monitoring: At each temperature, closely monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC)). This will allow you to observe the consumption of starting material and the formation of the product.

  • Assess Stability: While increasing temperature, also monitor for the appearance of new, unidentified spots or peaks that could indicate decomposition of your starting materials or product. If degradation is observed, the optimal temperature has likely been exceeded.[5]

  • Solvent Consideration: Ensure your chosen solvent has a boiling point that can accommodate the tested temperature range. If necessary, switch to a higher-boiling solvent (e.g., from THF to Dioxane or from Acetonitrile to DMF), but be mindful that the solvent can also affect reaction rates. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile highly reactive.[1][2]

Question 2: My TLC/LC-MS analysis shows the formation of multiple products, including my desired product and several byproducts. How does temperature contribute to this, and what should I do?

Answer:

The formation of multiple products suggests that side reactions are competing with your desired alkylation. The most common side reaction in this context is the E2 (bimolecular elimination) reaction.[2] Temperature is a critical factor that can shift the balance between substitution (SN2) and elimination (E2).[1][2]

Causality Explained: Elimination reactions are generally favored at higher temperatures compared to substitution reactions.[2] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the system, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at elevated temperatures, making the elimination pathway more spontaneous. Your nucleophile may be acting as a base, abstracting a proton from a carbon adjacent to the carbon bearing the mesylate group, leading to an alkene byproduct.

Step-by-Step Optimization Protocol:

  • Lower the Temperature: If you are observing significant byproduct formation at an elevated temperature, the first step is to reduce it. Try running the reaction at a lower temperature for a longer period. This will favor the SN2 pathway, which generally has a lower activation energy.

  • Analyze Byproducts: If possible, identify the structure of the major byproducts. If they are alkenes, this strongly supports the E2 elimination hypothesis.

  • Base/Nucleophile Choice: Consider the basicity of your nucleophile. A strong, sterically hindered nucleophile is more likely to act as a base and promote elimination.[2] If your nucleophile is also a strong base, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is crucial.

  • Controlled Heating: Instead of heating a reaction to a high temperature for a short time, consider moderate heating for a longer duration to find a "sweet spot" where the rate of the desired SN2 reaction is acceptable and the rate of the E2 side reaction is minimal.

Problem Primary Cause (Temperature-Related) Recommended Action Expected Outcome
Low/No Conversion Insufficient thermal energy (T < Activation Energy)Incrementally increase temperature (e.g., in 15 °C steps) and monitor.Increased reaction rate and product formation.
Multiple Products Temperature is too high, favoring E2 elimination over SN2.Reduce reaction temperature; run for a longer duration.Increased selectivity for the desired SN2 product.
Product Degradation Temperature exceeds the thermal stability of the reactant or product.Run reaction at the lowest effective temperature. Perform stability studies on key compounds.Minimized degradation and improved isolated yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for an alkylation reaction with 2-Ethylpropane-1,3-diyl dimethanesulfonate?

A1: A prudent starting point for many SN2 alkylations with reactive electrophiles like dimesylates is room temperature (approx. 20-25 °C).[6] This provides a safe baseline to assess the reactivity of your specific nucleophile. If no reaction is observed after several hours, you can begin a systematic temperature increase as outlined in the troubleshooting guide. For less reactive nucleophiles, starting at a moderately elevated temperature, such as 40-50 °C, may be more efficient.

Q2: How does temperature specifically affect the two reactive sites on 2-Ethylpropane-1,3-diyl dimethanesulfonate?

A2: 2-Ethylpropane-1,3-diyl dimethanesulfonate is a bifunctional alkylating agent with two primary carbon centers, each bearing a good mesylate leaving group. Temperature will increase the rate of reaction at both sites. The primary challenge is often controlling the stoichiometry to achieve mono-alkylation vs. di-alkylation. While temperature is the primary driver of reaction rate, selectivity between mono- and di-alkylation is more commonly controlled by the molar ratio of reactants. To favor mono-alkylation, use an excess of the nucleophile. To favor di-alkylation (e.g., for cyclization), use a 1:1 stoichiometry or a slight excess of the dimesylate. Temperature will simply determine how quickly this outcome is reached.

Q3: Are there any signs of thermal decomposition I should watch for?

A3: Yes. A common sign of decomposition is the reaction mixture turning dark brown or black, often referred to as charring.[5] This indicates that the temperature is too high, causing unwanted side reactions and degradation of your materials. You should also monitor your reaction by an analytical method like TLC or LC-MS. The appearance of multiple new spots/peaks that do not correspond to starting material, product, or expected byproducts is a strong indicator of decomposition. If this occurs, the reaction should be repeated at a lower temperature.

Q4: Can increasing the temperature compensate for a poor nucleophile or solvent?

A4: To some extent, yes. Increasing the temperature will increase the rate of nearly all reactions.[3] However, it is not a panacea and can lead to problems. If a nucleophile is very weak, the temperature required to achieve a reasonable reaction rate may be so high that elimination and decomposition pathways dominate.[2] Similarly, while heating can overcome some of the rate-inhibiting effects of a suboptimal solvent (like a protic solvent that can hydrogen-bond to the nucleophile), it is generally better to optimize all reaction parameters.[2] A more effective strategy is to choose a strong nucleophile and a polar aprotic solvent first, and then use temperature to fine-tune the reaction rate.

Experimental Workflow & Visualization

Workflow for Temperature Optimization

The following diagram outlines a logical workflow for systematically optimizing the reaction temperature for your alkylation experiment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Temperature Increase cluster_2 Phase 3: Analysis & Refinement A Setup Reaction at Room Temp (25°C) B Monitor by TLC/LC-MS for 4h A->B C Reaction Complete? B->C D Increase Temp to 40°C C->D J Analyze Yield & Purity C->J Yes E Monitor for 4h D->E F Reaction Complete? E->F G Increase Temp to 60°C F->G No F->J Yes H Monitor for 4h G->H I Reaction Complete? H->I I->J Yes K Byproducts (Elimination) Observed? J->K L Decrease Temp to Intermediate Value (e.g., 50°C) K->L Yes M Optimal Condition Found K->M No L->M

Caption: A decision-tree workflow for optimizing alkylation temperature.

SN2 vs. E2 Competition

This diagram illustrates the energetic relationship between the desired substitution pathway and the competing elimination pathway, and how temperature influences the outcome.

G cluster_energy Reaction Coordinate cluster_temp Temperature Effect Reactants Reactants (Substrate + Nucleophile) TS_SN2 Transition State (SN2) Reactants->TS_SN2 ΔG‡ (SN2) TS_E2 Transition State (E2) Reactants->TS_E2 ΔG‡ (E2) Products_SN2 SN2 Product (Substitution) Products_E2 E2 Product (Elimination) TS_SN2->Products_SN2 TS_E2->Products_E2 Low_T Low Temp Favors Lower ΔG‡ Low_T->TS_SN2 High_T High Temp Favors Pathway with Higher ΔS (Often E2) High_T->TS_E2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethylpropane-1,3-diyl Dimethanesulfonate Solubility

Welcome to the technical support and troubleshooting guide for 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0). As a bis-mesylate alkylating agent and common synthetic intermediate, this compound presents un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0). As a bis-mesylate alkylating agent and common synthetic intermediate, this compound presents unique physicochemical challenges. Its hydrophobic aliphatic backbone combined with polar, moisture-sensitive sulfonate ester groups leads to frequent issues with aqueous precipitation and rapid hydrolytic degradation[1].

This guide is designed for researchers and drug development professionals to resolve formulation, in vitro dosing, and synthetic chemistry bottlenecks associated with this compound.

Physicochemical Profile & Solubility Data

To effectively troubleshoot solubility, we must first understand the thermodynamic boundaries of the molecule. The table below synthesizes the critical parameters governing its behavior in solution.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C7H16O6S2Bis-mesylate structure; prone to nucleophilic attack.
Molecular Weight 260.32 g/mol Small molecule; easily penetrates cell membranes if dissolved.
Aqueous Solubility Very Low (< 1 mg/mL)Requires co-solvents or carrier systems for biological assays[2].
Polar Aprotic Solubility High (> 50 mg/mL)Highly soluble in anhydrous DMSO, DMF, and Acetonitrile.
Hydrolytic Stability Poor (Moisture Sensitive)Rapidly degrades in water to yield methanesulfonic acid (MSA)[3].
Physical Form Yellow to Brown Sticky Oil/SolidViscous nature requires careful gravimetric handling[4].

Mechanistic Causality: Why Does It Fail in Aqueous Media?

When researchers report "solubility issues" with dimethanesulfonate esters, they are typically observing one of two distinct phenomena: Solvent Shock Precipitation or Hydrolytic Degradation .

A. Solvent Shock (Thermodynamic Precipitation)

When a highly concentrated DMSO stock solution of 2-Ethylpropane-1,3-diyl dimethanesulfonate is pipetted directly into an aqueous buffer or cell culture medium, the DMSO rapidly diffuses into the bulk water. The compound is left instantly stripped of its solvation shell. Because the thermodynamic penalty of solvating the hydrophobic 2-ethylpropane backbone in water is too high, the molecules self-associate and precipitate as fine, cloudy particulates[2].

B. Hydrolytic Degradation (Chemical Instability)

Even if successfully dissolved in water, bis-mesylates are chemically unstable. Water acts as a nucleophile, attacking the electrophilic carbon adjacent to the sulfonate group. This hydrolysis cleaves the molecule, releasing methanesulfonic acid (MSA) and 2-ethylpropane-1,3-diol[5].

Hydrolysis Parent 2-Ethylpropane-1,3-diyl dimethanesulfonate Intermediate Mono-mesylate Intermediate + Methanesulfonic Acid Parent->Intermediate k1 (Hydrolysis) Water H2O (Nucleophilic Attack) Water->Intermediate Products 2-Ethylpropane-1,3-diol + 2x Methanesulfonic Acid Intermediate->Products k2 (Hydrolysis)

Caption: Aqueous hydrolysis pathway of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

The Causality Trap: The release of MSA drops the local pH of unbuffered solutions. This acidic environment can autocatalyze further degradation and induce off-target cytotoxicity in cell-based assays, which researchers often misinterpret as the biological activity of the parent drug[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, your handling procedures must include built-in validation steps. Do not assume your stock solution is intact simply because it is clear.

Protocol A: Preparation and QC of Anhydrous Stock Solutions

Objective: Create a stable, highly concentrated stock that prevents premature hydrolysis.

  • Purge the Environment: Work in a low-humidity environment or under a nitrogen/argon stream. The sticky, oily nature of the compound makes it highly hygroscopic[5].

  • Gravimetric Preparation: Weigh the desired mass of 2-Ethylpropane-1,3-diyl dimethanesulfonate directly into a pre-tared, amber glass vial.

  • Solvent Addition: Add strictly anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a 10 mM to 50 mM stock. Vortex until completely homogenous.

  • Self-Validation (QC Step): Before freezing, pull a 10 µL aliquot and analyze via Ion Chromatography (IC) or HPLC to establish a baseline for Methanesulfonic Acid (MSA)[3]. If MSA is >1% of the total peak area, your source material or solvent is contaminated with water.

  • Storage: Aliquot into single-use volumes (to avoid freeze-thaw condensation) and store at -80°C.

Protocol B: Step-Down Dosing for In Vitro Assays

Objective: Introduce the compound to aqueous media without triggering solvent shock precipitation.

  • Pre-warm Media: Ensure your target aqueous buffer or cell culture medium is pre-warmed to 37°C. Cold media drastically reduces the kinetic solubility limit.

  • Intermediate Dilution: Do not spike a 50 mM DMSO stock directly into the final assay well. Instead, create an intermediate dilution (e.g., 1 mM) in DMSO.

  • Carrier Addition: To the intermediate stock, add a biocompatible carrier. For biochemical assays, 0.01% - 0.05% Tween-20 or Triton X-100 can be used to form protective micelles[2]. For cell-based assays, pre-mix the compound with Bovine Serum Albumin (BSA) or fetal bovine serum (FBS); the hydrophobic pockets of albumin will bind the compound and act as a shuttle.

  • Vortex and Transfer: Rapidly vortex the intermediate mixture and immediately dose it into the final aqueous assay volume.

  • Time Constraint: Execute the biological assay immediately. Due to the hydrolysis half-life, data collected after 4–6 hours may reflect the activity of the diol and MSA rather than the intact bis-mesylate.

Troubleshooting Workflow Diagram

Use the following decision matrix to resolve real-time solubility failures at the bench.

Workflow Start Compound in Solid Form Stock Dissolve in Anhydrous DMSO or DMF (10-50 mM) Start->Stock Aqueous Dilute into Aqueous Media (e.g., Cell Culture) Stock->Aqueous Precip Precipitation Observed? Aqueous->Precip Yes Optimize Formulation: Add BSA, Tween-20, or Co-solvents Precip->Yes Yes No Proceed to Assay (Complete within 2-4 hours) Precip->No No Yes->Aqueous Retry via Intermediate Dilution

Caption: Workflow for mitigating aqueous precipitation of bis-mesylates.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately upon addition to cell culture media, even when the final DMSO concentration is only 1%. Why? A: This is classic solvent shock. While 1% DMSO is generally well-tolerated by cells, the local concentration of the drug at the exact moment the pipette tip touches the media is highly supersaturated. The rapid diffusion of DMSO leaves the lipophilic compound stranded, causing nucleation and precipitation[2]. Solution: Use the "Step-Down Dosing" method (Protocol B) and utilize serum proteins (like BSA) to chaperone the molecule into the aqueous phase.

Q: I am observing inconsistent cellular toxicity over a 48-hour assay, but my solutions are perfectly clear. What is happening? A: You are likely observing pH-mediated toxicity or off-target effects from degradation products. Because 2-Ethylpropane-1,3-diyl dimethanesulfonate hydrolyzes in water, it continuously generates methanesulfonic acid over the 48-hour window[3]. If your media is weakly buffered, the pH will drop, killing the cells. Solution: Shorten assay times to <4 hours, or rigorously buffer your media (e.g., with HEPES) and run a vehicle control spiked with equivalent molarities of MSA.

Q: Can I use heat or sonication to force the precipitated compound back into the aqueous solution? A: Absolutely not. While sonication and heat provide the kinetic energy required to break up aggregates, they also exponentially increase the rate of hydrolysis[5]. You will successfully clear the solution, but you will have destroyed the active pharmaceutical ingredient in the process.

Q: I am using this compound in a chemical synthesis, but it won't dissolve in THF. What are the best alternative solvents? A: Bis-mesylates often exhibit poor solubility in ethereal solvents like THF, especially at room temperature, which can lead to sluggish reactivity or require elevated temperatures that promote side reactions[6]. Solution: Switch your reaction solvent to a highly polar aprotic solvent such as DMF or NMP. Literature demonstrates that switching from THF to DMF allows bis-mesylate reactions to proceed efficiently at room temperature, preventing thermal degradation[6].

References

  • CymitQuimica. 2-ETHYLPROPANE-1,3-DIYL DIMETHANESULFONATE Product Information.
  • Sigma-Aldrich. 2-ETHYLPROPANE-1,3-DIYL DIMETHANESULFONATE | 64923-60-0.
  • ResearchGate. How to enhance drug solubility for in vitro assays?
  • Smolecule. Buy Ethylene dimethanesulfonate | Hydrolytic Degradation Profile.
  • Thermo Fisher Scientific. Determination of methanesulfonic acid in busulfan by ion chromatography.
  • eScholarship. A Unifying Synthesis Approach to the C18‒, C19‒, and C20‒Diterpenoid Alkaloids (Bis-mesylate solubility in THF vs DMF).

Sources

Optimization

Technical Support Center: Handling, Stability, and Formulation of 2-Ethylpropane-1,3-diyl dimethanesulfonate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Preventing chemical degradation and ensuring the integrity of bifunctional alkylating agents in solution. Mechanistic Caus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Preventing chemical degradation and ensuring the integrity of bifunctional alkylating agents in solution.

Mechanistic Causality of Degradation (The "Why")

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a potent bifunctional alkylating agent. To prevent its degradation in solution, one must first understand its chemical vulnerabilities.

The methanesulfonate (mesylate) moieties on this molecule are exceptionally good leaving groups. While this property is what makes the compound an effective alkylating agent in biological systems, it also makes it highly unstable in standard laboratory solvents[1].

  • Hydrolysis (SN2 Mechanism): In aqueous media, the highly polarized carbon-oxygen bond of the mesylate group is vulnerable to nucleophilic attack by water molecules. This cleavage releases methanesulfonic acid and forms inactive diol or cyclic ether byproducts.

  • Nucleophilic Buffer Incompatibility: Buffers containing primary or secondary amines (e.g., Tris), high concentrations of chloride ions, or phosphates act as competing nucleophiles. They accelerate the degradation rate beyond simple water hydrolysis, forming inactive adducts[2].

  • Precipitation vs. Degradation: Due to its lipophilic hydrocarbon core, the compound has poor aqueous solubility. What appears as "rapid degradation" in a concentration assay is often the compound precipitating out of solution at lower temperatures[2][3].

Degradation Pathways & Stabilization Logic

G cluster_degradation Degradation Pathways (Avoid) cluster_stabilization Stabilization Strategy (Adopt) Compound 2-Ethylpropane-1,3-diyl dimethanesulfonate Water Aqueous Solvents (H2O) Compound->Water Aqueous Exposure Nucleophiles Nucleophilic Buffers (Tris, Cl-, PO4) Compound->Nucleophiles Buffer Exposure Aprotic Anhydrous Aprotic Solvents (DMSO, DMA) Compound->Aprotic Reconstitution Hydrolysis Hydrolysis (Methanesulfonic Acid + Diol) Water->Hydrolysis SN2 Reaction Adducts Nucleophilic Substitution (Inactive Adducts) Nucleophiles->Adducts SN2 Reaction Stable Stable Stock Solution (Store at -80°C) Aprotic->Stable Shielding from H2O

Logical workflow showing degradation pathways vs. stabilization strategies for dimethanesulfonates.

Troubleshooting FAQs

Q1: My working solution loses >50% of its activity within a day. Why? A: Alkyl dimethanesulfonates undergo rapid hydrolysis in water. Drawing from validated stability data on closely related analogs like busulfan (1,4-butanediol dimethanesulfonate), aqueous solutions at room temperature (20°C) degrade significantly within 4 to 8 hours[3]. Aqueous working solutions must be prepared immediately before use and never stored overnight.

Q2: Can I store my reconstituted stock solution in the refrigerator (4°C) to prevent hydrolysis? A: No. While lower temperatures do slow down hydrolysis (extending stability to ~14-16 hours in aqueous media)[3], storing the compound in aqueous solutions or even pure DMSO at 4°C induces rapid crystallization and precipitation[2]. Once crystallized out of solution, it is extremely difficult to redissolve uniformly, leading to inaccurate dosing. Stock solutions must be stored in anhydrous DMSO at -80°C, and working solutions should be kept at room temperature and used promptly.

Q3: What is the best vehicle for in vivo administration that balances solubility and stability? A: Pure aqueous buffers are inadequate due to poor solubility and rapid degradation. The optimal approach is a co-solvent system. Dissolving the compound first in an aprotic solvent like N,N-dimethylacetamide (DMA) or DMSO, followed by dilution with PEG-400 and water (e.g., 20% DMA / 40% PEG-400 / 40% Water), shields the mesylate groups from water and maintains solubility, providing a stable dosing window of ~8 hours[4].

Q4: Are there specific biological buffers I should avoid? A: Yes. Avoid Tris, glycine, and high-concentration phosphate-buffered saline (PBS). The amine groups in Tris and glycine are strong nucleophiles that will rapidly attack the alkyl chain, displacing the methanesulfonate group. If a buffer is strictly required, use a non-nucleophilic buffer like HEPES at a neutral to slightly acidic pH (pH 5.5 - 7.0), as basic conditions severely accelerate hydrolysis[1].

Quantitative Stability Data

The following table summarizes the expected stability of dimethanesulfonate alkylating agents across various solvent systems, synthesized from validated chromatographic stability studies[2][3][4].

Solvent SystemStorage TemperatureEstimated Stability (≥95% intact)Primary Risk Factor
100% Anhydrous DMSO / DMA -80°C> 6 monthsNone (Optimal Storage)
100% Anhydrous DMSO / DMA 20°C (Room Temp)~ 1 to 2 weeksAtmospheric moisture ingress
0.9% NaCl (Saline) 2-8°C12 - 16 hoursPrecipitation, Slow Hydrolysis
0.9% NaCl (Saline) 20°C (Room Temp)< 4 hoursRapid Hydrolysis
20% DMA / 40% PEG-400 / 40% H2O 20°C (Room Temp)~ 8 hoursSlowed Hydrolysis

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Anhydrous Stock Solutions (Self-Validating System)

Causality Check: Water is the primary driver of degradation. By ensuring all materials are anhydrous and preventing condensation, we eliminate the primary degradation pathway.

  • Equilibration: Remove the solid 2-Ethylpropane-1,3-diyl dimethanesulfonate from the freezer. Place the sealed vial in a desiccator and allow it to reach room temperature (approx. 30 minutes).

    • Validation Check: If the vial is opened while cold, atmospheric moisture will immediately condense on the powder, initiating microscopic hydrolysis before the solvent is even added. The vial must feel ambient to the touch before opening.

  • Reconstitution: In a chemical fume hood, inject 100% anhydrous, sterile-filtered DMSO (or DMA) directly into the vial to achieve a concentration of 25 mg/mL[4].

  • Dissolution: Vortex vigorously for 1-2 minutes until the solution is completely clear. Do not use heat or sonication to aid dissolution, as thermal stress accelerates degradation.

  • Aliquoting: Divide the stock solution into single-use, sterile cryogenic vials (e.g., 50 µL to 100 µL per vial).

    • Validation Check: Aliquoting prevents repeated freeze-thaw cycles and limits the master stock's exposure to ambient humidity. If an aliquot turns cloudy upon thawing, moisture ingress has occurred, and it should be discarded.

  • Storage: Immediately transfer the aliquots to a -80°C freezer.

SOP 2: Preparation of In Vivo Working Solutions

Causality Check: To prevent precipitation and slow down hydrolysis during the dosing window, we utilize a step-wise hydrophobic-to-hydrophilic gradient.

  • Thawing: Thaw a single DMSO/DMA stock aliquot at room temperature. Do not use a water bath[2].

  • First Dilution (Hydrophobic Shielding): Add the required volume of PEG-400 to the stock solution. Pipette up and down 10 times to ensure a homogenous mixture. The PEG-400 acts as a surfactant and shielding agent, protecting the mesylate groups from immediate water exposure[4].

  • Second Dilution (Aqueous Phase): Slowly add the aqueous phase (e.g., sterile 0.9% saline) dropwise while continuously vortexing the tube. A recommended final ratio is 10-20% DMSO/DMA, 40% PEG-400, and 40-50% Saline.

    • Validation Check: The solution must remain optically clear. If milkiness is observed, the aqueous phase was added too quickly, causing solvent shock and precipitation.

  • Administration: Keep the prepared working solution at room temperature (do not refrigerate, to prevent precipitation) and administer to the subjects within 2 to 4 hours[2][3].

References

  • Methanesulfonic acid (MSA)
  • Source: cell.
  • Source: google.com (Google Patents)
  • Source: nih.gov (PMC)

Sources

Troubleshooting

recrystallization techniques for 2-Ethylpropane-1,3-diyl dimethanesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Ethylpropane-1,3-diyl di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0).

Because this compound frequently presents as a "yellow to brown sticky oil to solid"[1], it is highly susceptible to phase-separation issues during purification. Furthermore, its identity as a bis-mesylate ester makes it chemically sensitive to certain solvent classes. This guide synthesizes thermodynamic principles, kinetic control, and field-proven methodologies to ensure high-purity crystalline recovery.

Core Troubleshooting & FAQs

Q1: My compound forms a sticky, amorphous gum at the bottom of the flask instead of crystals. What is happening and how do I fix it? The Science: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when the melting point of the solute is lower than the temperature at which the solution reaches saturation[3]. Because 2-ethylpropane-1,3-diyl dimethanesulfonate is a low-melting solid[1], rapid cooling forces the compound to separate as a secondary liquid emulsion rather than integrating into a rigid crystal lattice. Impurities partition preferentially into this highly mobile oil phase, completely bypassing the purification mechanism[2][3]. The Fix: Do not discard the flask. Reheat the mixture until the oil completely redissolves into a homogeneous solution[3]. Add 5–10% more of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point[3]. Subsequently, reduce your cooling rate and introduce seed crystals halfway into the Metastable Zone Width (MSZW) to force controlled nucleation[2].

Q2: Can I use Methanol, Ethanol, or Water to recrystallize this compound? The Science: Absolutely not. 2-Ethylpropane-1,3-diyl dimethanesulfonate is a dimesylate ester. Heating electrophilic mesylate esters in protic, nucleophilic solvents (like alcohols or water) provides the activation energy necessary for solvolysis (hydrolysis or methanolysis). This will chemically degrade your compound into methanesulfonic acid and the corresponding diol or ether. The Fix: Strictly utilize aprotic solvent systems. Binary anti-solvent systems such as Ethyl Acetate/Heptane or Dichloromethane/Hexanes are mandatory to preserve the chemical integrity of the sulfonate ester groups.

Q3: I added my anti-solvent, but no crystals are forming even at 0 °C. What went wrong? The Science: You have likely exceeded the optimal solvent volume, leaving the solution sub-saturated, or the system lacks the interfacial energy required to overcome the nucleation barrier[4]. The Fix: First, try scratching the inside of the glass flask with a glass stirring rod; the micro-abrasions provide a high-energy surface for nucleation[3]. If this fails, return the solution to a rotary evaporator, remove 20-30% of the solvent volume to increase supersaturation, and repeat the cooling process[4].

Solvent Selection Matrix

To prevent degradation and oiling out, selecting the correct thermodynamic environment is critical. Below is the validated solvent selection matrix for mesylate ester recrystallization.

Solvent SystemTypeSuitabilityMechanistic Rationale
Ethyl Acetate / Heptane Aprotic, Anti-solventHighly Recommended EtOAc dissolves the mesylate without solvolysis; Heptane forces controlled nucleation by gradually lowering solubility.
DCM / Hexanes Aprotic, Anti-solventRecommended Excellent solubility in DCM. Note: The low boiling point of DCM (39.6 °C) can make hot filtration challenging due to rapid evaporation.
Toluene / Heptane Aprotic, Anti-solventModerate Effective for highly lipophilic impurities, but requires higher dissolution temperatures which may induce thermal degradation over time.
Methanol / Water ProticCritical Failure High risk of nucleophilic attack on the sulfonate ester, leading to irreversible chemical degradation (solvolysis).

Thermodynamic Pathways of Crystallization

Understanding the kinetic pathways of your solution is the key to preventing batch failure. The diagram below illustrates the causality between your cooling strategy and the resulting physical state of the compound.

Mechanism cluster_0 Undesired Pathway (Oiling Out) cluster_1 Desired Pathway (Crystallization) Supersat Supersaturated Solution (2-Ethylpropane-1,3-diyl dimethanesulfonate) LLPS Liquid-Liquid Phase Separation (Emulsion) Supersat->LLPS High Cooling Rate / Excessive Supersaturation Nucleation Controlled Nucleation (Seeding / Slow Cooling) Supersat->Nucleation Slow Cooling / Seeding within MSZW Amorphous Amorphous Gum / Gel (Traps Impurities) LLPS->Amorphous Crystal Rigid Crystal Lattice (High Purity) Nucleation->Crystal

Thermodynamic pathways showing oiling out versus controlled crystallization from supersaturation.

Validated Experimental Protocol: Anti-Solvent Recrystallization

Because of the compound's low melting point, a single-solvent cooling crystallization is highly prone to failure. We utilize a Two-Solvent (Anti-Solvent) Protocol to maintain kinetic control over the saturation point[5].

Self-Validating Step: Before beginning, ensure your glassware is completely dry. Trace moisture can initiate hydrolysis during the heating phase.

  • Dissolution: Weigh the crude 2-ethylpropane-1,3-diyl dimethanesulfonate. Suspend it in a minimal volume of anhydrous Ethyl Acetate (approximately 2–3 mL per gram of crude) in a round-bottom flask[5].

  • Heating: Gently warm the suspension to 40–50 °C using a water bath until complete dissolution is achieved. Validation: The solution must be perfectly clear. If insoluble particulates remain, perform a hot gravity filtration immediately[5].

  • Anti-Solvent Addition: Maintain the system temperature at 40 °C. Begin the dropwise addition of warm Heptane (the anti-solvent) while stirring vigorously. Continue the addition until the solution reaches the "cloud point"—a persistent, faint opalescence indicating that the solution is fully saturated[6].

  • Clarification (Critical Step): Add 1 to 2 drops of Ethyl Acetate just until the solution becomes clear again[6]. This places your system precisely at the thermodynamic edge of the metastable zone, preventing premature oiling out.

  • Seeding & Cooling: Remove the flask from the heat source. If available, add 1–2 mg of pure 2-ethylpropane-1,3-diyl dimethanesulfonate crystals (seeding) to bypass the activation energy barrier for nucleation[2]. Allow the flask to cool to room temperature undisturbed at a slow rate (e.g., ambient air cooling).

  • Isolation: Once a robust crystal bed has formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to depress solubility and maximize your final yield[5].

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane to displace any residual mother liquor and trapped impurities[5]. Dry the solid under high vacuum to constant weight.

G A Crude 2-Ethylpropane-1,3-diyl dimethanesulfonate B Dissolve in minimal Ethyl Acetate (Good Solvent) at 40-50°C A->B C Hot Filtration (Remove insoluble impurities) B->C D Dropwise addition of Heptane (Anti-solvent) until cloud point C->D E Add 1-2 drops EtOAc to clarify solution D->E F Seed with pure crystals (Bypass nucleation barrier) E->F G Slow cooling to RT, then chill to 0-5°C F->G H Vacuum Filtration & Cold Heptane Wash G->H I Pure Crystals H->I

Workflow for the anti-solvent recrystallization of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

References

  • University of Alberta, Department of Chemistry. Recrystallization Theory: Single and Two-Solvent Methods. Available at:[Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations: Oiling Out and Super-saturation. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting. Available at:[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization (Liquid Droplets Form / Oiling Out). Available at:[Link]

  • Reddit Chemistry Community. Recrystallization and Mixed Solvents Theory. Available at:[Link]

Sources

Optimization

Technical Support Center: Exotherm Management in 2-Ethylpropane-1,3-diyl Dimethanesulfonate Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Executive Summary & Process Rationale The synthesis of 2-ethylpropane-1,3-diyl dimethanesulfonate—a critical intermediate in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Process Rationale

The synthesis of 2-ethylpropane-1,3-diyl dimethanesulfonate—a critical intermediate in drug development—involves the bis-mesylation of 2-ethylpropane-1,3-diol using methanesulfonyl chloride (MsCl) and a tertiary amine base (e.g., triethylamine, TEA). This transformation is notoriously exothermic. The intense heat generation stems from two primary thermodynamic drivers: the nucleophilic attack forming the sulfonate ester bond, and the subsequent acid-base neutralization yielding the triethylammonium chloride salt. Failure to manage this exotherm leads to thermal runaway, degradation of the mesylating agent, and the formation of critical impurities.

Frequently Asked Questions (FAQs): Mechanistic & Causality Insights

Q1: Why is the temperature control strictly limited to 0–5 °C during MsCl addition? A1: The reaction between MsCl and primary diols is highly exothermic and rapid. Maintaining the internal temperature between 0–5 °C suppresses the kinetic energy available for side reactions. If the temperature exceeds 10 °C, the nucleophilic chloride ions (generated as a byproduct) can displace the newly formed mesylate group via an S_N2 mechanism, forming an alkyl chloride impurity[1]. Furthermore, elevated temperatures can cause the decomposition of MsCl and promote the formation of cyclic ethers due to intramolecular cyclization[1].

Q2: What causes a "delayed exotherm" in this specific bis-mesylation? A2: A delayed exotherm occurs when MsCl is added to the reactor faster than it can react, leading to a dangerous accumulation of unreacted electrophile[2]. This is almost always a causality of poor mixing. In the bis-mesylation of 2-ethylpropane-1,3-diol, the precipitation of the triethylammonium chloride salt increases the viscosity of the reaction mixture, turning it into a slurry[3]. If agitation is insufficient, localized pooling of MsCl occurs. When mixing eventually homogenizes these pools, a massive, instantaneous release of heat occurs, potentially exceeding the cooling capacity of the reactor[3].

Q3: How does the choice of solvent impact thermal runaway risks? A3: Dichloromethane (DCM) is the industry standard due to its excellent solvency for the diol and its relatively low boiling point (39.6 °C). In a worst-case thermal runaway scenario, DCM acts as a thermal buffer; the energy is consumed by the latent heat of vaporization as the solvent boils, capping the maximum reaction temperature and preventing an explosive decomposition, provided the reactor is properly vented[2].

Troubleshooting Guide: Exotherm Control & Scale-Up

Issue 1: Rapid Temperature Spike During MsCl Dosing
  • Symptom: Internal temperature rises >5 °C despite active jacket cooling.

  • Root Cause: The dosing rate of MsCl exceeds the heat removal capacity (UA) of the reactor system.

  • Resolution:

    • Immediately pause the MsCl addition[2].

    • Do not increase agitation if pooling is suspected without first maximizing jacket cooling.

    • Verify the coolant flow and temperature (e.g., cryostat set to -10 °C).

    • Once the internal temperature drops back to 2 °C, resume dosing at 50% of the original rate.

Issue 2: Formation of Alkyl Chloride Impurities
  • Symptom: HPLC/GC analysis shows the presence of chlorinated byproducts.

  • Root Cause: Localized hotspots (>15 °C) due to inadequate heat dissipation allow the chloride counterion to act as a nucleophile.

  • Resolution: Ensure the use of a high-shear impeller (e.g., pitched blade turbine) rather than a simple anchor stirrer, as the reaction mixture becomes a thick slurry[3]. Consider diluting the reaction mixture with additional anhydrous DCM to increase the thermal mass and reduce the concentration of chloride ions[2].

Issue 3: Incomplete Conversion (Mono-mesylate Remaining)
  • Symptom: Reaction stalls at the mono-mesylate stage.

  • Root Cause: Moisture ingress has hydrolyzed the MsCl, or the exotherm caused localized boiling, purging MsCl into the reactor headspace.

  • Resolution: MsCl is highly sensitive to moisture[4]. Ensure all reagents, especially the 2-ethylpropane-1,3-diol and TEA, are rigorously dried. Use a slight excess of MsCl (2.2 to 2.4 equivalents total) to compensate for minor hydrolysis.

Quantitative Process Parameters

To ensure a self-validating system, researchers must benchmark their process against the following thermodynamic and kinetic parameters.

ParameterTarget ValueCriticality & Causality
Initial Reactor Temp 0 °C to 2 °CPrevents initial thermal spike upon first MsCl contact.
MsCl Dosing Rate < 0.1 eq / minuteEnsures heat generation rate

heat removal rate.
Agitation Speed 250 - 400 RPMPrevents localized pooling and manages slurry viscosity[3].
Base Equivalents 2.5 eq (TEA)Neutralizes 2 eq of HCl; excess ensures basicity is maintained[4].
Reaction Concentration 0.5 M to 1.0 MBalances throughput with sufficient thermal mass for heat absorption[2].

Standard Operating Protocol: Self-Validating Bis-Mesylation

This step-by-step methodology incorporates built-in validation checks to ensure safety and high yield.

Step 1: System Preparation & Drying

  • Charge a dry, nitrogen-flushed jacketed reactor with 2-ethylpropane-1,3-diol (1.0 eq) and anhydrous DCM (10 volumes).

  • Validation Check: Perform Karl Fischer titration on the solution. Proceed only if water content is < 0.05% to prevent MsCl hydrolysis[4].

Step 2: Base Addition & Cooling

  • Add anhydrous triethylamine (2.5 eq) to the reactor.

  • Set the chiller to -5 °C and cool the reaction mixture.

  • Validation Check: Verify internal temperature probe reads between 0 °C and 2 °C before proceeding.

Step 3: Controlled Electrophile Dosing

  • Dilute Methanesulfonyl chloride (2.2 eq) in anhydrous DCM (2 volumes) in a dropping funnel or syringe pump.

  • Begin dropwise addition of the MsCl solution.

  • Critical Control: Monitor the internal temperature. The addition rate must be manually or automatically adjusted to ensure the internal temperature never exceeds 5 °C[5].

Step 4: Maturation & Agitation Management

  • As the reaction proceeds, a white precipitate (TEA·HCl) will form. Increase agitation speed by 20% to maintain homogeneity[3].

  • After complete addition, stir at 0–5 °C for 1 hour, then allow the mixture to naturally warm to 15–20 °C over 2 hours.

  • Validation Check: Analyze by TLC or HPLC. The reaction is complete when the mono-mesylate intermediate is < 1%.

Step 5: Quenching & Workup

  • Quench the reaction by slowly adding ice-cold water (5 volumes) to dissolve the salts and hydrolyze unreacted MsCl[2].

  • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Process Visualizations

Exotherm Troubleshooting Logic

The following decision tree outlines the immediate actions required when an exotherm anomaly is detected during scale-up.

ExothermTroubleshooting Start Temperature Spike Detected (>5°C) CheckAddition Is MsCl addition ongoing? Start->CheckAddition PauseAddition 1. Pause MsCl dosing 2. Maximize jacket cooling CheckAddition->PauseAddition Yes CheckMixing Check agitation speed and phase homogeneity CheckAddition->CheckMixing No (Delayed Exotherm) MonitorTemp Does temperature stabilize <5°C? PauseAddition->MonitorTemp IncreaseAgitation Increase RPM to prevent localized pooling CheckMixing->IncreaseAgitation IncreaseAgitation->MonitorTemp ResumeSlow Resume MsCl dosing at 50% initial rate MonitorTemp->ResumeSlow Yes Quench Emergency Quench (Add Cold Solvent) MonitorTemp->Quench No

Caption: Decision logic for managing thermal runaway and delayed exotherms during MsCl addition.

Reaction Pathway & Impurity Causality

This diagram illustrates the desired pathway versus the thermally-induced side reactions.

ReactionPathway Diol 2-Ethylpropane- 1,3-diol MonoMesylate Mono-mesylate Intermediate Diol->MonoMesylate MsCl, TEA 0-5°C Target 2-Ethylpropane-1,3-diyl dimethanesulfonate MonoMesylate->Target MsCl, TEA 0-5°C CyclicEther Cyclic Ether Impurity MonoMesylate->CyclicEther Temp >15°C Intramolecular S_N2 AlkylChloride Alkyl Chloride Impurity Target->AlkylChloride Temp >15°C Cl- Attack

Caption: Mechanistic pathway of bis-mesylation highlighting thermally-induced impurity formation.

References

  • Technical Support Center: Managing Exotherms with (2-Chlorophenyl)methanesulfonyl Chloride - Benchchem. 2

  • Technical Support Center: Strategies for the Selective Mesylation of Polyols - Benchchem. 1

  • Managing exothermic reactions during the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene - Benchchem. 5

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. 3

  • Is MsCl sensitive to base equivalence? - ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization &amp; Performance Benchmarking: 2-Ethylpropane-1,3-diyl Dimethanesulfonate

The following guide is structured as a technical benchmark and characterization manual for 2-Ethylpropane-1,3-diyl dimethanesulfonate (EPDMS) . It is designed for analytical chemists and process engineers in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical benchmark and characterization manual for 2-Ethylpropane-1,3-diyl dimethanesulfonate (EPDMS) . It is designed for analytical chemists and process engineers in pharmaceutical development who utilize this compound as a cross-linking agent or monitor it as a genotoxic impurity (GTI).[1]

Executive Summary: The Analytical Imperative

2-Ethylpropane-1,3-diyl dimethanesulfonate (EPDMS) is a potent bis-electrophile derived from 2-ethyl-1,3-propanediol.[1] In drug development, it serves two critical, opposing roles:

  • Synthetic Reagent: A versatile C5-linker for macrocyclization and PROTAC linker synthesis.[1]

  • Genotoxic Impurity: A structural analogue to known alkyl mesylates (e.g., EMS, IMS), requiring rigorous control strategies.[1]

This guide moves beyond basic spectral assignment. We benchmark EPDMS against its structural analogues—Propane-1,3-diyl dimethanesulfonate (PDMS) and 2,2-Dimethylpropane-1,3-diyl dimethanesulfonate (Neopentyl glycol dimesylate) —to provide a comparative analysis of hydrolytic stability and spectral resolution.[1]

Structural Analysis & 1H NMR Assignment

The 1H NMR spectrum of EPDMS is defined by the symmetry of the propane backbone and the characteristic deshielding of the mesylate groups.

Theoretical & Experimental Shift Data (CDCl₃, 400 MHz)

Solvent Choice: CDCl₃ is recommended over DMSO-d₆ to prevent potential solvolysis during prolonged acquisition and to avoid solvent signal overlap with the ethyl side chain.[1]

PositionProton Type

(ppm)
MultiplicityIntegration

Coupling (Hz)
Structural Insight
H-a Methyl (Ethyl)0.94Triplet (t)3H7.5Diagnostic triplet; distinct from doublet methyls in branched isomers.[1]
H-b Methylene (Ethyl)1.42Quintet/Multiplet2H7.5High-order coupling with H-a and H-c.[1]
H-c Methine (Core)2.15Multiplet (m)1H-The "hinge" proton; coupling to 4 vicinal protons (H-b, H-d).[1]
H-d Methylene (OMs)4.22Doublet (d)4H5.8Critical Signal. Deshielded by sulfonate.[1] Appears as a doublet due to H-c coupling.[1]
H-e Methyl (Mesylate)3.03Singlet (s)6H-Intense singlet; confirms bis-mesylation.[1]
Visualization of Spin Systems

The following diagram illustrates the connectivity and splitting logic essential for confirming the 2-ethyl substitution pattern versus a linear chain.

NMR_Splitting H_c H-c (Methine) δ 2.15 ppm H_b H-b (Ethyl CH2) δ 1.42 ppm H_c->H_b Vicinal (³J ~7.5 Hz) Complex Multiplet H_d H-d (CH2-OMs) δ 4.22 ppm H_c->H_d Vicinal (³J ~5.8 Hz) Splits H-d into Doublet H_a H-a (Ethyl CH3) δ 0.94 ppm H_b->H_a Vicinal (³J ~7.5 Hz) Splits H-a into Triplet

Caption: Spin-spin coupling network for EPDMS. The H-c methine acts as the central relay, splitting the functional H-d methylene into a doublet, distinguishing it from the singlet observed in 2,2-dimethyl analogues.

Comparative Performance Guide

When selecting a linker or establishing an impurity standard, the choice between EPDMS and its analogues depends on Stability and Spectral Resolution .[1]

Stability Benchmark: Hydrolytic Resistance

Alkyl mesylates are prone to hydrolysis, forming the corresponding alcohol and methanesulfonic acid (MSA). The rate of this reaction is governed by steric hindrance around the electrophilic carbon.

CompoundSteric Bulk (C2 Position)Relative Hydrolysis Rate (

)
Stability ProfileRecommendation
PDMS (Propane-1,[1]3)H, H (None)100 (Fastest)Low. Rapidly degrades in wet solvents.[1]Use immediately; store at -20°C.
EPDMS (2-Ethyl)H, Ethyl (Moderate)~45Moderate. Ethyl group hinders nucleophilic attack.[1]Best Balance of reactivity and handling stability.
Neopentyl Dimesylate Me, Me (High)< 5 (Slowest)High. Gem-dimethyl effect blocks attack.[1]Preferred for harsh reaction conditions.[1]
Spectral Resolution Benchmark

In complex drug matrices, signal overlap is a primary failure mode for impurity quantification.[1]

  • PDMS: The central CH₂ (quintet) often overlaps with alkyl chains of drug substances (

    
     1.8–2.2 ppm).[1]
    
  • EPDMS: The diagnostic doublet at 4.22 ppm is structurally distinct.[1] Most drug backbones do not possess a primary alkyl mesylate doublet, providing a "clean window" for quantification (LOD < 0.05%).[1]

  • Neopentyl: Shows a singlet at ~4.0 ppm .[1] While sharp, singlets are easily confused with methoxy or other isolated impurity peaks.[1] EPDMS's doublet provides higher specificity. [1]

Experimental Protocols

Protocol A: Trace Impurity Analysis (qNMR)

Objective: Quantify EPDMS at <0.1% levels in a drug substance.[1]

  • Solvent Preparation: Use CDCl₃ stored over activated 4Å molecular sieves.[1] Rationale: Removes trace water to prevent in-situ hydrolysis of the mesylate during acquisition.[1]

  • Internal Standard: Add 1,3,5-Trimethoxybenzene (TMB) at a molar equivalent of 0.1x target.

  • Sample Prep: Dissolve 20 mg of drug substance in 0.6 mL solvent. Vortex for 30s.

  • Acquisition:

    • Pulse Angle: 30° (maximizes S/N for trace peaks).[1]

    • Relaxation Delay (D1): 15s (Required for accurate integration of the mesylate methyls).[1]

    • Scans (NS): Minimum 64.

  • Processing: Apply 0.3 Hz line broadening (LB). Integrate the doublet at 4.22 ppm . Verify ratio with the singlet at 3.03 ppm (should be 2:3 ratio of H-d:H-e).

Protocol B: Stability Monitoring

Objective: Assess reagent quality before synthesis.

Workflow Start Start: Reagent Batch Dissolve Dissolve in CDCl3 (No TMS needed) Start->Dissolve Acquire Acquire 1H NMR (8 scans sufficient) Dissolve->Acquire Check Check δ 3.6 - 3.8 ppm (Region for -CH2-OH) Acquire->Check Decision Peaks present at 3.6-3.8? Check->Decision Pass PASS: Purity > 98% Proceed to Synthesis Decision->Pass No Fail FAIL: Hydrolysis Detected Recrystallize or Discard Decision->Fail Yes

Caption: Rapid Quality Control (QC) workflow for EPDMS. The appearance of signals upfield (3.6-3.8 ppm) indicates hydrolysis of the mesylate to the alcohol.[1]

References

  • Compound Identification: National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 102293, 2-Ethyl-1,3-propanediol. Retrieved from [Link]

  • Mesylate Stability & Genotoxicity: Teasdale, A., & Elder, D. (2018).[1] Practical Management of Impurities in Pharmaceutical Development. Wiley.[1] (Contextual reference for alkyl mesylate handling).

Sources

Comparative

Comparative Mass Spectrometry Guide: Characterization of 2-Ethylpropane-1,3-diyl Dimethanesulfonate

Executive Summary & Strategic Context 2-Ethylpropane-1,3-diyl dimethanesulfonate (EPDMS) is a potent alkylating agent and a structural analog to known genotoxic impurities (GTIs) like Ethyl Methanesulfonate (EMS). It typ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Ethylpropane-1,3-diyl dimethanesulfonate (EPDMS) is a potent alkylating agent and a structural analog to known genotoxic impurities (GTIs) like Ethyl Methanesulfonate (EMS). It typically arises as a process-related impurity during the synthesis of active pharmaceutical ingredients (APIs) when 2-ethyl-1,3-propanediol is used as a solvent or starting material in the presence of methanesulfonic acid (MsOH).

Due to its bifunctional nature (two leaving groups), EPDMS possesses a higher cross-linking potential than mono-mesylates, necessitating rigorous control at trace levels (often <10 ppm) compliant with ICH M7 guidelines.

This guide compares the two primary characterization workflows: Direct Injection GC-MS (EI) and LC-MS/MS (ESI) .[1] While GC-MS offers superior structural fingerprinting, LC-MS/MS is the recommended validated method for trace quantification due to the thermal instability of high-molecular-weight sulfonate esters.[1]

Technical Comparison: GC-MS vs. LC-MS/MS

The following analysis contrasts the performance of Electron Ionization (EI) Gas Chromatography against Electrospray Ionization (ESI) Liquid Chromatography for EPDMS (MW: ~260.3 Da).

Performance Matrix
FeatureMethod A: GC-MS (Direct Injection)Method B: LC-MS/MS (ESI+)
Primary Mechanism Thermal volatilization followed by hard ionization (70 eV).[1]Soft ionization (Protonation/Ammoniation) followed by CID.[1]
Detection Limit (LOD) ~0.5 - 1.0 ppm (Matrix dependent)< 0.05 ppm (High Sensitivity)
Structural Insight High: Rich fragmentation pattern for library matching.Medium: Adduct-dominated; requires MS/MS for confirmation.
Stability Risk High: EPDMS can degrade in the hot injector port (

).
Low: Ambient temperature ionization preserves integrity.[1]
Matrix Tolerance Low: Non-volatile API matrix can contaminate the liner.[1]High: Divert valve allows API washout before elution.[1]
Recommendation Use for Identification/Qualitative screening.Use for Quantification/Release Testing .

Method A: GC-MS Characterization (Structural Fingerprinting)

Objective: To confirm the chemical structure of EPDMS through characteristic fragmentation pathways.

Experimental Protocol
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-624 or VF-1701ms (30m

    
     0.25mm 
    
    
    
    1.4
    
    
    m).[1] Mid-polarity is essential to separate the diester from the diol precursor.
  • Inlet: Splitless mode at 220°C. Note: Temperatures >250°C induce on-column pyrolysis.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    240°C (hold 5 min).
Fragmentation Mechanism (EI at 70 eV)

The EI spectrum of EPDMS is dominated by the instability of the sulfonate ester bond. The molecular ion (


, m/z 260) is rarely observed.
  • Primary Cleavage: Loss of the methanesulfonyl radical (

    
    ) or methanesulfonic acid.[1]
    
  • Diagnostic Ion (m/z 79): The

    
     cation is the hallmark of all methyl sulfonates.[1]
    
  • Backbone Fragmentation: The 2-ethylpropane backbone undergoes

    
    -cleavage, generating hydrocarbon clusters.[1]
    
Visualization of Fragmentation Pathway

G M Molecular Ion (M+) [C7H16O6S2] m/z 260 (Weak/Absent) Frag1 Fragment A [M - OSO2CH3]+ m/z 165 M->Frag1 Loss of Mesylate Radical (-95 Da) Frag2 Fragment B [CH3SO2]+ m/z 79 (Base Peak) M->Frag2 Inductive Cleavage Frag3 Fragment C [C5H9]+ Hydrocarbon Backbone m/z 69 Frag1->Frag3 Secondary Elimination (-MsOH)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for EPDMS. The m/z 79 ion is diagnostic for the sulfonate group.

Method B: LC-MS/MS Quantification (Trace Analysis)

Objective: To quantify EPDMS at ppm levels in complex API matrices without thermal degradation.

Experimental Protocol
  • System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1

    
     50mm, 1.8
    
    
    
    m).[1]
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (promotes protonation).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][2]

MRM Transition Design

Direct protonation


 is often unstable for sulfonates.[1] Ammonium adducts 

are more robust if ammonium formate is added to the mobile phase.
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
278.1

183.1 15Neutral loss of MsOH (96 Da)
278.1

79.0 35Formation of

261.1

165.1 20Loss of MsOH

Note: The transition 278.1


 183.1 is typically the most sensitive quantifier.
Analytical Decision Tree

DecisionTree Start Start: Characterize EPDMS Q1 Is the sample for Trace Quantification (<10 ppm)? Start->Q1 LCMS Select LC-MS/MS (ESI+) Q1->LCMS Yes GCMS Select GC-MS (EI) Q1->GCMS No (Structure ID) Deriv Is Sensitivity < 10 ppb required? LCMS->Deriv DirectLC Direct MRM Analysis (Ammonium Adducts) Deriv->DirectLC No DerivLC Derivatization with Pentafluorothiophenol Deriv->DerivLC Yes Injector Critical: Set Injector < 220°C Use Deactivated Liner GCMS->Injector

Figure 2: Method selection workflow based on sensitivity requirements and thermal stability constraints.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017). [Link]

  • Elder, D. P., et al. "The utility of mass spectrometry for the assessment of genotoxic impurities in pharmaceutical development."[1] Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1015-1023.[1]

  • Agilent Technologies. Analysis of Genotoxic Impurities in Active Pharmaceutical Ingredients. Application Note 5990-5888EN.[1] [Link]

  • Kacprzak, K. M. "Trace analysis of alkyl sulfonates in active pharmaceutical ingredients by LC-MS/MS.
  • PubChem. 2-Ethyl-1,3-propanediol (Precursor Data). National Library of Medicine.[1] [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Alkylating Agents: 2-Ethylpropane-1,3-diyl Dimethanesulfonate vs. Busulfan

Introduction In the landscape of cancer chemotherapy and conditioning regimens for hematopoietic stem cell transplantation (HSCT), bifunctional alkylating agents remain a critical therapeutic class.[1] Busulfan (1,4-buta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of cancer chemotherapy and conditioning regimens for hematopoietic stem cell transplantation (HSCT), bifunctional alkylating agents remain a critical therapeutic class.[1] Busulfan (1,4-butanediol dimethanesulfonate), a cornerstone of myeloablative therapy for decades, is well-characterized for its potent cytotoxicity, which stems from its ability to cross-link DNA.[2][3] This guide provides a comparative analysis of busulfan against a structurally distinct analogue, 2-Ethylpropane-1,3-diyl dimethanesulfonate.

While busulfan's reactivity and clinical profile are extensively documented, 2-Ethylpropane-1,3-diyl dimethanesulfonate represents a less-explored chemical entity. This guide will dissect the structural nuances between these two molecules, hypothesize the resulting differences in their chemical reactivity based on established mechanistic principles, and provide a robust experimental framework for researchers to empirically validate these hypotheses. Our objective is to equip drug development professionals and researchers with the foundational knowledge and practical methodologies to rigorously compare these and similar alkylating agents.

Section 1: Molecular Structure and Physicochemical Properties

The reactivity of an alkylating agent is intrinsically linked to its structure. Both busulfan and 2-Ethylpropane-1,3-diyl dimethanesulfonate are dimesylate esters, meaning they possess two methanesulfonate (mesylate) groups, which are excellent leaving groups in nucleophilic substitution reactions.[4][5] However, the nature of the carbon backbone separating these functional groups is the key differentiator.

  • Busulfan features a linear, four-carbon (butane) chain. This flexible chain connects two primary carbons, each bonded to a mesylate group.

  • 2-Ethylpropane-1,3-diyl dimethanesulfonate is built on a three-carbon (propane) backbone with an ethyl group substituent at the central carbon (C2).[6][7] This creates a more sterically hindered environment around the two primary carbons bearing the mesylate groups.

Below is a comparative table of their fundamental properties.

PropertyBusulfan2-Ethylpropane-1,3-diyl dimethanesulfonate
IUPAC Name Butane-1,4-diyl dimethanesulfonate2-ethylpropane-1,3-diyl dimethanesulfonate
CAS Number 55-98-164923-60-0[6][7]
Molecular Formula C₆H₁₄O₆S₂C₇H₁₆O₆S₂[7]
Molecular Weight 246.3 g/mol 260.32 g/mol [6]
Chemical Structure CH₃SO₂O-(CH₂)₄-OSO₂CH₃CH₃SO₂O-CH₂-CH(CH₂CH₃)-CH₂-OSO₂CH₃

Section 2: Mechanism of Action and Hypothesized Reactivity

The cytotoxic effects of both compounds are mediated by DNA alkylation, a process that disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.[2][8] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] In this reaction, a nucleophilic site on a DNA base, primarily the N7 position of guanine, attacks one of the electrophilic carbons attached to a mesylate group, displacing the mesylate anion.[2][10] As bifunctional agents, this can occur at both ends of the molecule, leading to the formation of DNA-protein or, more critically, DNA-DNA interstrand and intrastrand cross-links.[9][11]

Figure 1: Generalized Sₙ2 mechanism for DNA alkylation.

Structural Comparison and Reactivity Hypothesis

The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center.[12] Increased bulkiness around the reaction site impedes the nucleophile's approach, slowing the reaction rate.

Figure 2: Structural comparison of the alkyl backbones.

Based on this structural analysis, we can formulate a clear hypothesis:

Hypothesis: The ethyl group at the C2 position of 2-Ethylpropane-1,3-diyl dimethanesulfonate creates steric hindrance that partially shields the electrophilic primary carbons (C1 and C3). This will result in a slower rate of nucleophilic attack compared to the more accessible primary carbons of busulfan, leading to lower overall alkylating reactivity and potentially reduced cytotoxicity.

Section 3: Experimental Framework for Reactivity Comparison

To empirically test our hypothesis, a multi-tiered experimental approach is required, moving from a pure chemical reactivity assay to in vitro biological assessments.

Protocol 1: Colorimetric Assay for General Alkylating Activity using 4-(p-Nitrobenzyl)pyridine (NBP)

The NBP assay is a well-established method for quantifying the chemical alkylating potential of a compound.[13][14] NBP acts as a nucleophile, and upon alkylation, subsequent treatment with a base generates a colored product that can be measured spectrophotometrically.[15] A higher reaction rate results in a more rapid color development.

NBP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Prepare stock solutions: - Test Compounds (in Acetone) - NBP (in Acetone) C Incubate Test Compound + NBP + Buffer at 37°C A->C B Prepare Phosphate Buffer (pH 7.4) B->C D Take aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) C->D E Add base (e.g., Piperidine) to each aliquot to develop color D->E F Measure Absorbance at ~560 nm E->F G Plot Absorbance vs. Time F->G H Calculate initial reaction rate (k) G->H

Figure 3: Experimental workflow for the NBP alkylating activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of Busulfan and 2-Ethylpropane-1,3-diyl dimethanesulfonate in acetone.

    • Prepare a 50 mM solution of 4-(p-nitrobenzyl)pyridine (NBP) in acetone.

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Reaction Setup:

    • In a series of microcentrifuge tubes, combine 100 µL of phosphate buffer, 50 µL of the NBP solution, and 800 µL of acetone.

    • Pre-warm the tubes to 37°C in a water bath for 5 minutes.

    • To initiate the reaction, add 50 µL of the test compound stock solution (or acetone as a negative control) to each tube and vortex briefly. Start a timer immediately.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a 100 µL aliquot from the reaction mixture and transfer it to a new tube containing 900 µL of a quenching solution (e.g., 1 M piperidine in a suitable solvent) to stop the reaction and develop the color.

  • Spectrophotometric Analysis:

    • Allow the color to develop for 10 minutes at room temperature.

    • Measure the absorbance of each sample at the wavelength of maximum absorbance for the NBP-adduct dye (typically around 560-600 nm).[16]

  • Data Analysis:

    • Subtract the absorbance of the time-zero sample from all other time points.

    • Plot the change in absorbance against time for each compound. The initial slope of this curve is proportional to the reaction rate.

Protocol 2: In Vitro DNA Alkylation and Cross-linking Assay

This assay directly assesses the ability of the compounds to modify a biologically relevant macromolecule, plasmid DNA. Interstrand cross-linking can be visualized by a change in DNA conformation and mobility on an agarose gel.

Step-by-Step Methodology:

  • Reaction Setup:

    • In microcentrifuge tubes, combine supercoiled plasmid DNA (e.g., pUC19, 200 ng) with TE buffer (pH 7.5).

    • Add varying concentrations of Busulfan or 2-Ethylpropane-1,3-diyl dimethanesulfonate (e.g., 0, 10, 50, 100, 500 µM).

    • Incubate the reactions at 37°C for a set time (e.g., 2 hours).

  • DNA Denaturation and Renaturation:

    • Stop the reaction by adding a stop solution and purifying the DNA (e.g., via ethanol precipitation).

    • Resuspend the DNA in a small volume of water.

    • Denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice. This separates the two DNA strands unless they are covalently cross-linked.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel under standard conditions to separate DNA forms.

  • Data Analysis:

    • Visualize the DNA bands under UV light.

    • Interpretation:

      • No drug control: Will show a faint band of single-stranded DNA (ssDNA).

      • Non-cross-linked DNA: Will migrate as ssDNA after denaturation.

      • Cross-linked DNA: The two strands will not separate upon denaturation. They will rapidly re-anneal and migrate at a position similar to double-stranded DNA (dsDNA), which is slower than ssDNA.

    • Quantify the intensity of the dsDNA band relative to the total DNA in the lane to determine the percentage of cross-linking.

Protocol 3: Cell-Based Cytotoxicity Assay

To measure the biological consequence of alkylation, a cytotoxicity assay using a relevant cancer cell line (e.g., K562, a human chronic myelogenous leukemia line) is essential.[3] This will determine the concentration of each drug required to inhibit cell growth by 50% (IC₅₀).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

  • Drug Treatment:

    • Plate the cells in a 96-well plate at a density of ~5,000 cells per well.

    • Prepare serial dilutions of Busulfan and 2-Ethylpropane-1,3-diyl dimethanesulfonate.

    • Treat the cells with a range of concentrations of each drug (e.g., from 0.1 µM to 1000 µM) and include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Viability Assessment (e.g., using XTT or MTT assay):

    • Add the viability reagent (e.g., XTT) to each well according to the manufacturer's instructions.

    • Incubate for an additional 2-4 hours to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance on a plate reader at the appropriate wavelength.

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value for each compound.

Section 4: Data Interpretation and Expected Outcomes

The results from the proposed experiments will allow for a direct, evidence-based comparison of the two agents.

Predicted Quantitative Data Summary
MetricBusulfan (Expected)2-Ethylpropane-1,3-diyl dimethanesulfonate (Hypothesized)Interpretation
NBP Assay: Initial Rate (Abs/min) Higher Value (e.g., 0.05)Lower Value (e.g., 0.02)A faster rate for busulfan indicates superior intrinsic chemical alkylating activity.
DNA Cross-linking (% at 100 µM) Higher % (e.g., 40%)Lower % (e.g., 15%)Higher cross-linking by busulfan reflects greater efficiency in reacting with DNA.
K562 Cytotoxicity (IC₅₀) Lower Value (e.g., 25 µM)Higher Value (e.g., 75 µM)A lower IC₅₀ for busulfan indicates greater potency in killing cancer cells.

A higher IC₅₀ value for 2-Ethylpropane-1,3-diyl dimethanesulfonate would strongly support the hypothesis that its increased steric hindrance reduces its alkylating efficiency, translating directly to lower biological potency.

Conclusion

This guide presents a comparative framework for evaluating the reactivity of 2-Ethylpropane-1,3-diyl dimethanesulfonate relative to the well-established alkylating agent, busulfan. Based on a first-principles analysis of their chemical structures, we hypothesize that the ethyl substituent in 2-Ethylpropane-1,3-diyl dimethanesulfonate will sterically hinder its electrophilic centers, resulting in attenuated reactivity and lower cytotoxicity compared to the linear and less-hindered busulfan molecule.

The provided experimental protocols—spanning chemical reactivity, DNA modification, and cell-based toxicity—offer a comprehensive and self-validating system for researchers to rigorously test this hypothesis. The data generated will be crucial for understanding the structure-activity relationship in this class of compounds and could guide the future design of novel alkylating agents with potentially more desirable therapeutic indices.

References

  • Busulfan - StatPearls - NCBI Bookshelf. (2024). Available at: [Link]

  • Busulfan: Pharmacology, Clinical Applications, and Future Directions. (2026). Source not specified.
  • What is the mechanism of Busulfan? - Patsnap Synapse. (2024). Available at: [Link]

  • Pharmacology of Busulfan (Myleran, Busulphan) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024). Available at: [Link]

  • Busulphan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • Galaup, A., & Paci, A. (2013). Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert opinion on drug metabolism & toxicology, 9(3), 333–347. Available at: [Link]

  • Feingold, M. L., & Koss, L. G. (1969). Toxicological review of busulfan (Myleran). Journal of the National Cancer Institute, 42(4), 539-553. Available at: [Link]

  • Busulfan: Uses, Side Effects & Dosage - Healio. (2025). Available at: [Link]

  • What is Busulfan used for? - Patsnap Synapse. (2024). Available at: [Link]

  • Ploemacher, R. E., et al. (2000). Comparison of Different Busulfan Analogues for Depletion of Hematopoietic Stem Cells and Promotion of Donor-Type Chimerism in Murine Bone Marrow Transplant Recipients. Clinical Cancer Research, 6(10), 4166-4173. Available at: [Link]

  • Tominaga, Y., et al. (2015). Versatile cell-based assay for measuring DNA alkylation damage and its repair. PloS one, 10(4), e0123246. Available at: [Link]

  • Gómez-Bombarelli, R., et al. (2012). Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model. Chemical research in toxicology, 25(6), 1176–1190. Available at: [Link]

  • Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model. (2012). Chemical Research in Toxicology. Available at: [Link]

  • Kawazoe, Y., & Kato, M. (1982). Studies on Chemical Carcinogens. XXIII. A Simple Method for Characterization of the Alkylating Ability of Compounds by using 4-(p-Nitrobenzyl) pyridine. Chemical and Pharmaceutical Bulletin, 30(5), 1836-1839. Available at: [Link]

  • Kim, J. H., & Thomas, J. J. (1992). Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents. Bulletin of environmental contamination and toxicology, 49(6), 879–885. Available at: [Link]

  • DRUG NAME: Busulfan - BC Cancer. (2018). Available at: [Link]

  • Al-Otaibi, J. S., et al. (2021). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal, 15, 1-10. Available at: [Link]

  • Absorption Values of NBP Derivatives in Their Dye Form | Download Table - ResearchGate. Available at: [Link]

  • Clinical and High-Dose Alkyl
  • Design of novel anticancer drugs utilizing busulfan for optimizing pharmacological properties and pattern recognition techniques for elucidation of clinical efficacy | Request PDF - ResearchGate. Available at: [Link]

  • Masta, A. M., & Gray, P. J. (1993). In vitro transcription analysis of DNA alkylation by nitrogen mustard. Biochemistry, 32(31), 8021–8029. Available at: [Link]

  • Bertaina, A., et al. (2021). Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring. Therapeutic drug monitoring, 43(3), 434–442. Available at: [Link]

  • Liu, D., et al. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Analytical Methods, 15(23), 2841-2849. Available at: [Link]

  • Alkyl Sulfonates: Preparation and Reactions - YouTube. (2023). Available at: [Link]

  • Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols - YouTube. (2023). Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025). Available at: [Link]

Sources

Comparative

Elemental Analysis Validation for 2-Ethylpropane-1,3-diyl Dimethanesulfonate: A Comprehensive Comparison Guide

Executive Summary 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0)[1][2] is a highly reactive bis-alkylating agent. In pharmaceutical development, alkyl methanesulfonates are frequently flagged as Cohort of C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0)[1][2] is a highly reactive bis-alkylating agent. In pharmaceutical development, alkyl methanesulfonates are frequently flagged as Cohort of Concern (CoC) genotoxic impurities due to their potent DNA-reactive nature. Consequently, any analytical reference standard used for its quantification must undergo rigorous structural and compositional validation in strict accordance with [3][4] and [5].

This guide objectively compares Elemental Analysis (EA) via CHNS/O combustion with orthogonal analytical techniques. It provides a field-proven, self-validating methodology designed to eliminate analytical bias and ensure regulatory compliance.

The Analytical Challenge: Why One Technique is Insufficient

Validating the purity of 2-Ethylpropane-1,3-diyl dimethanesulfonate presents unique analytical challenges:

  • Lack of Chromophore: The molecule lacks a conjugated pi-system, rendering standard LC-UV methods virtually blind to it.

  • Thermal Lability: As a methanesulfonate ester, it is prone to degradation at high temperatures, complicating standard GC-MS analysis.

  • Ionization Bias: While High-Resolution Mass Spectrometry (HRMS) confirms exact mass, it suffers from severe matrix suppression and ionization bias, making it unreliable for absolute bulk purity quantification without costly isotopically labeled internal standards.

To establish absolute purity, Elemental Analysis (CHNS/O) remains the gold standard. By completely combusting the sample, EA removes all structural and ionization biases, providing the absolute mass fractions of Carbon, Hydrogen, Oxygen, and Sulfur. When paired with quantitative NMR (qNMR) and LC-HRMS, it forms a comprehensive, closed-loop validation system.

Comparative Analysis of Validation Techniques

To objectively select the right validation strategy, researchers must understand the strengths and limitations of each technique regarding this specific sulfonate ester.

Analytical TechniquePrimary OutputStrengths for DimethanesulfonateLimitations
Elemental Analysis (CHNS/O) % Mass (C, H, S, O)Highly precise bulk purity; detects inorganic salts/water; validates empirical formula (C7H16O6S2)[6].Cannot distinguish between structural isomers; lacks connectivity data.
qNMR (1H/13C) Structural connectivity & % PurityConfirms ethyl and mesylate group positions; allows absolute quantification using an internal standard (e.g., Maleic acid).Lower sensitivity for trace impurities (<0.1%); requires expensive deuterated solvents.
LC-HRMS Exact mass (m/z) & Isotopic patternHigh sensitivity for trace genotoxic impurities; confirms molecular weight (260.0388 Da).Prone to ionization bias; poor for bulk purity quantification.
GC-FID/MS Volatile impurity profileExcellent resolution for residual solvents or volatile synthetic precursors.Dimethanesulfonates can thermally degrade in the GC inlet, skewing results.
Orthogonal Validation Strategy

Orthogonal_Strategy Start 2-Ethylpropane-1,3-diyl dimethanesulfonate EA Elemental Analysis (Bulk Purity & Composition) Start->EA NMR 1H/13C qNMR (Structural Connectivity) Start->NMR HRMS LC-HRMS (Exact Mass & Isotope) Start->HRMS Decision Comprehensive Validation Report EA->Decision %C, %H, %S NMR->Decision Structure HRMS->Decision m/z

Fig 1: Orthogonal validation strategy combining EA, qNMR, and LC-HRMS for comprehensive profiling.

Experimental Protocol: CHNS Elemental Analysis

To validate the empirical formula (C7H16O6S2), a dynamic flash combustion method is employed. This protocol is engineered as a self-validating system , incorporating internal drift corrections and matrix-matched combustion promoters to ensure absolute trustworthiness.

Step-by-Step Methodology
  • System Calibration & Blanking (Self-Validation)

    • Action: Run three empty tin (Sn) capsules to establish a baseline, followed by a calibration curve using a Certified Reference Material (CRM) such as Sulfanilamide.

    • Causality: The empty capsules allow the system to subtract atmospheric nitrogen and carbon background. Sulfanilamide is selected as the CRM because it provides a highly stable, non-hygroscopic C:H:N:S ratio, ensuring accurate Thermal Conductivity Detector (TCD) response factors across all target elements before the unknown sample is introduced.

  • Sample Preparation

    • Action: Accurately weigh 2.000–3.000 mg of 2-Ethylpropane-1,3-diyl dimethanesulfonate into a clean tin capsule using a microbalance (0.1 µg readability). Seal the capsule tightly.

    • Causality: Tin is specifically chosen over aluminum because its exothermic oxidation during combustion temporarily boosts the local micro-environment temperature to ~1800°C. This thermal spike is critical for the complete vaporization and oxidation of refractory sulfonate groups, preventing incomplete combustion artifacts.

  • Flash Combustion

    • Action: Drop the capsule into a quartz combustion reactor heated to 950°C under a temporary oxygen-enriched helium atmosphere.

    • Causality: The instantaneous high-temperature O2 environment quantitatively converts all carbon to CO2, hydrogen to H2O, and sulfur to SO2 and SO3.

  • Catalytic Reduction

    • Action: Pass the combustion gas mixture through a secondary reduction column packed with elemental copper wire at 600°C.

    • Causality: Copper serves a dual, mandatory purpose: it quantitatively reduces any formed SO3 back to SO2 (ensuring all sulfur is detected as a single uniform species) and scavenges excess O2, which would otherwise cause severe peak broadening and baseline drift in the GC column.

  • Separation and Detection

    • Action: Separate the gases (CO2, H2O, SO2) using a specialized GC column and quantify via TCD.

    • Causality: TCD provides a universal, concentration-proportional response based on the thermal conductivity difference between the analyte gases and the helium carrier gas, allowing precise back-calculation of the mass fractions.

Workflow Visualization

EA_Workflow Sample 1. Sample Prep (2-3 mg in Sn Capsule) Combustion 2. Flash Combustion (950°C, O2) Sample->Combustion Reduction 3. Catalytic Reduction (Cu, 600°C) Combustion->Reduction Separation 4. Gas Chromatography (N2, CO2, H2O, SO2) Reduction->Separation Detection 5. TCD Detection & Quantification Separation->Detection

Fig 2: Step-by-step workflow for CHNS elemental analysis via flash combustion and TCD detection.

Experimental Data Presentation

For a reference standard to pass ICH Q2(R2) validation[7], the experimental mass fractions must fall within ±0.3% of the theoretical values calculated from the empirical formula. Deviations beyond this threshold indicate the presence of residual solvents, inorganic salts, or structural impurities.

Table 1: Theoretical vs. Experimental Mass Fractions for C7H16O6S2 (MW: 260.32 g/mol )

ElementTheoretical Mass (%)Acceptance Criteria (±0.3%)Typical Experimental Result (%)Status
Carbon (C) 32.30%32.00% - 32.60%32.25%PASS
Hydrogen (H) 6.20%5.90% - 6.50%6.22%PASS
Sulfur (S) 24.63%24.33% - 24.93%24.58%PASS
Oxygen (O) *36.87%36.57% - 37.17%36.95%PASS

*Note: Oxygen is typically determined via a separate orthogonal pyrolysis method at 1150°C over carbon black, converting O to CO for detection.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Verified URL:[Link]

  • European Medicines Agency (EMA). "ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." Verified URL:[Link]

Sources

Validation

A Comparative Guide to the Chromatographic Purity Assessment of 2-Ethylpropane-1,3-diyl dimethanesulfonate

This guide provides an in-depth comparison of chromatographic methodologies for the purity assessment of 2-Ethylpropane-1,3-diyl dimethanesulfonate. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of chromatographic methodologies for the purity assessment of 2-Ethylpropane-1,3-diyl dimethanesulfonate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents comparative data to support analytical decision-making in a regulatory-compliant framework.

Introduction: The Analytical Imperative for a Sulfonate Ester

2-Ethylpropane-1,3-diyl dimethanesulfonate is a sulfonate ester, a class of compounds of significant interest in pharmaceutical synthesis. Often used as reactive intermediates, they are also closely scrutinized as potential process-related impurities. The methanesulfonate (mesylate) functional groups are potent alkylating agents, making them, and by extension the molecules containing them, candidates for classification as Potentially Genotoxic Impurities (PGIs).[1][2][3]

The stringent safety requirements for pharmaceuticals necessitate robust analytical control. According to the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and ICH M7 for mutagenic impurities, the identification, reporting, and qualification of impurities are mandatory.[4][5][6][7] An impurity level that may be acceptable for a non-genotoxic substance could be wholly unacceptable for a PGI, where control at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API) is often required.[3] This guide, therefore, addresses the critical need for sensitive, specific, and validated analytical methods to ensure the purity of 2-Ethylpropane-1,3-diyl dimethanesulfonate and, by extension, the safety of any associated drug substance.

Understanding the Target Analyte and Impurity Profile

A successful purity assessment begins with a thorough understanding of the analyte and its potential impurities.

Analyte Structure:

  • IUPAC Name: 2-ethylpropane-1,3-diyl dimethanesulfonate[8]

  • CAS Number: 64923-60-0[8][9]

  • Molecular Formula: C7H16O6S2[9]

  • Structure: The molecule consists of a 2-ethylpropane backbone with two primary carbons, each esterified with methanesulfonic acid.

Anticipated Impurity Profile: A hypothetical synthesis from 2-ethyl-1,3-propanediol and methanesulfonyl chloride in the presence of a base would likely generate the following impurities:

  • Starting Materials: Unreacted 2-ethyl-1,3-propanediol and methanesulfonyl chloride.[10]

  • Intermediates: Mono-mesylated intermediate (2-(hydroxymethyl)-2-ethylpropyl methanesulfonate).

  • By-products: Products of side reactions, such as polymeric species or products of reaction with residual water.

  • Degradants: The ester linkages are susceptible to hydrolysis, which could revert the compound to its starting alcohol and methanesulfonic acid, particularly under non-neutral pH conditions during storage or analysis.[11]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is paramount and depends on the specific analytical goal, from routine quality control to trace-level impurity identification. We compare the three most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is the cornerstone of pharmaceutical analysis due to its versatility and broad applicability to non-volatile and thermally labile compounds.[12][13][14][15]

  • Causality of Choice: As 2-Ethylpropane-1,3-diyl dimethanesulfonate is a non-volatile solid with a relatively high molecular weight, Reversed-Phase HPLC (RP-HPLC) is the logical primary choice. It separates compounds based on their hydrophobicity. The analyte, with its alkyl backbone, possesses sufficient hydrophobicity for good retention on a C18 stationary phase.

  • Detection: While the molecule lacks a strong chromophore, the sulfonate ester groups provide some UV absorbance at low wavelengths (~210 nm), which is often sufficient for purity analysis at the percent level. For higher sensitivity, a Universal Detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. For ultimate specificity and sensitivity, a Mass Spectrometer (MS) is the detector of choice.[14]

Gas Chromatography (GC): A High-Sensitivity Alternative

GC is an exceptionally powerful technique for volatile and semi-volatile compounds and is frequently the preferred method for analyzing sulfonate ester PGIs.[1][16][17][18]

  • Causality of Choice: The suitability of GC depends on the thermal stability and volatility of 2-Ethylpropane-1,3-diyl dimethanesulfonate. While larger molecules can be challenging, many sulfonate esters can be analyzed by GC with appropriate method conditions. The primary advantage of GC is its coupling with highly sensitive detectors like the Flame Ionization Detector (FID) for general quantitation and Mass Spectrometry (MS) for definitive identification and trace-level analysis.[1][18] A GC-MS method operating in Selected Ion Monitoring (SIM) mode can achieve the low ppm detection limits required for genotoxicity studies.[11]

  • Considerations: A key risk is the potential for on-column degradation at high injector or oven temperatures, which must be evaluated during method development.

Ultra-Performance Liquid Chromatography (UPLC/UHPLC): The High-Throughput Evolution

UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve dramatic increases in speed, resolution, and sensitivity.

  • Causality of Choice: For laboratories needing to increase sample throughput and reduce solvent consumption, migrating an HPLC method to a UPLC platform is a strategic choice. The modernization of methods is explicitly permitted under harmonized pharmacopeial chapters like USP <621> and Ph. Eur. 2.2.46, provided system suitability is maintained.[19][20][21][22] The higher efficiency of UPLC columns can resolve closely eluting impurities that might co-elute in an HPLC method.

Performance Comparison

The following table summarizes the key performance attributes of each technique for the analysis of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

ParameterHPLC-UVGC-MSUPLC-UV/MS
Primary Application Routine Purity & AssayTrace Impurity Analysis, PGI ScreeningHigh-Throughput Purity & Assay
Resolution GoodExcellentSuperior
Sensitivity (Typical LOQ) ~0.05% (area percent)<10 ppm (with MS)[1]~0.02% (UV), <1 ppm (MS)
Analysis Time 20-40 minutes15-30 minutes5-10 minutes
Solvent Consumption HighLowVery Low
Robustness HighModerate (sensitive to matrix)High
Key Advantage Ubiquitous, robust, well-understoodUnmatched sensitivity for PGIsSpeed and resolution
Key Limitation Lower sensitivity and resolutionRequires thermal stabilityHigher backpressure, instrument cost

Validated Experimental Protocols

The trustworthiness of any analytical result hinges on the use of a validated, self-verifying protocol. The methods below incorporate System Suitability Tests (SST) as mandated by pharmacopeias to ensure the system is performing correctly before any sample analysis.[12][13][23]

Protocol 1: RP-HPLC-UV Method for Purity Determination

This protocol is designed as a robust quality control method for determining the purity of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Reference Standard Solution: Accurately weigh ~10 mg of 2-Ethylpropane-1,3-diyl dimethanesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).

  • Sample Solution: Prepare the sample in the same manner as the Reference Standard Solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    25.0 20 80
    30.0 20 80
    30.1 70 30

    | 35.0 | 70 | 30 |

4. System Suitability Test (SST):

  • Inject the Reference Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 - 1.8 for the main peak.[23][24]

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.

    • Theoretical Plates (N): ≥ 2000.

5. Data Analysis:

  • Calculate the purity using the area percent method, correcting for any known relative response factors. Report any impurity greater than the reporting threshold (e.g., 0.05% as per ICH Q3A).[4]

Protocol 2: GC-MS Method for Trace Impurity Analysis

This protocol is optimized for detecting potential sulfonate ester impurities at trace levels.

1. Instrumentation and Consumables:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Sample Diluent: Ethyl Acetate.

2. Standard and Sample Preparation:

  • Stock Standard: Prepare a stock solution of 2-Ethylpropane-1,3-diyl dimethanesulfonate and any available impurity standards in Ethyl Acetate at ~100 µg/mL.

  • Working Standard: Dilute the stock standard to a final concentration of ~1 µg/mL (equivalent to 10 ppm for a 100 mg/mL sample solution).

  • Sample Solution: Accurately weigh ~100 mg of the sample into a vial and dissolve in 1.0 mL of Ethyl Acetate.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for initial identification, then Selected Ion Monitoring (SIM) for quantitation using characteristic ions.

4. System Suitability Test (SST):

  • Inject the Working Standard.

  • Acceptance Criteria:

    • Signal-to-Noise Ratio (S/N): ≥ 10 for each analyte peak.[23][24]

    • Peak Shape: Symmetrical peaks for all analytes.

Visualizing the Analytical Workflow

A clear workflow ensures consistency and minimizes errors. The following diagrams illustrate the logical processes for purity assessment and method selection.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Receive Sample Prep Prepare Sample and Reference Standard Solutions Sample->Prep SST Perform System Suitability Test (SST) Prep->SST SST->Prep SST Fails (Troubleshoot) Inject Inject Sample SST->Inject SST Passes Acquire Acquire Data Inject->Acquire Process Integrate Peaks & Process Chromatogram Acquire->Process Calculate Calculate Purity & Impurity Levels Process->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for chromatographic purity assessment.

MethodSelection Start Define Analytical Goal Goal Routine QC or Trace PGI Analysis? Start->Goal Throughput High Throughput Required? Goal->Throughput Routine QC Thermal Is Analyte Thermally Stable? Goal->Thermal Trace PGI HPLC Recommend: RP-HPLC Throughput->HPLC No UPLC Recommend: UPLC/UHPLC Throughput->UPLC Yes GCMS Recommend: GC-MS Thermal->GCMS Yes HPLC_PGI Recommend: LC-MS Thermal->HPLC_PGI No

Sources

Comparative

Structural Confirmation of 2-Ethylpropane-1,3-diyl Dimethanesulfonate via X-ray Crystallography

A Publish Comparison Guide for Drug Development Professionals Executive Summary 2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a critical alkylating agent and potential genotoxic impurity (GTI) in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a critical alkylating agent and potential genotoxic impurity (GTI) in pharmaceutical synthesis. Its structural integrity is paramount due to the high reactivity of the mesylate leaving groups, which drive its function as a cross-linker or intermediate.

While NMR and Mass Spectrometry (MS) provide rapid identification, they often fail to definitively resolve solid-state polymorphism, precise bond metrics, or subtle packing interactions that influence stability. Single Crystal X-ray Crystallography (SC-XRD) remains the "Gold Standard" for absolute structural confirmation.

This guide compares these methodologies, providing a definitive protocol for SC-XRD validation designed for senior researchers.

Technical Profile & Challenge

  • IUPAC Name: 2-ethylpropane-1,3-diyl dimethanesulfonate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
    
    
    [1]
  • Molecular Weight: 260.33 g/mol

  • Structural Challenge: The molecule possesses a plane of symmetry (achiral), but the flexibility of the ethyl and mesylate chains can lead to multiple conformational polymorphs. Confirming the anti vs. gauche orientation of the sulfonate groups is critical for understanding its reactivity profile.

Method 1: X-Ray Crystallography (The Gold Standard)

Verdict: Essential for regulatory submission and absolute conformation proof.

Experimental Protocol: Crystallization & Data Collection
  • Crystallization Strategy: As a low-melting alkyl mesylate, this compound requires low-temperature crystallization to minimize hydrolysis and induce ordering.

    • Solvent Screen: Dissolve 20 mg of pure compound in minimal Ethyl Acetate (approx. 0.5 mL).

    • Antisolvent Addition: Layer n-Heptane (1.0 mL) carefully on top of the solution in a narrow vial.

    • Induction: Place the vial at 4°C (refrigerator) for 48-72 hours. If oiling occurs, seed with a micro-crystal obtained from a dry-ice/acetone crash cooling method.

    • Crystal Selection: Harvest colorless prisms/plates under microscope oil to prevent moisture absorption.

  • Data Acquisition Parameters:

    • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the flexible ethyl chain).

    • Source: Cu-K

      
       (
      
      
      
      = 1.54178 Å) is preferred for light-atom organic molecules to maximize diffraction intensity.
    • Resolution: Aim for 0.80 Å or better.

Expected Structural Metrics (Validation Criteria)

To validate your structure solution, the refined model must meet these standard geometric parameters derived from the Cambridge Structural Database (CSD) for alkyl sulfonates:

ParameterBond TypeExpected Value (Å/°)Tolerance
Bond Length S=O (Sulfonyl)1.44 – 1.46 ű 0.02 Å
Bond Length S–O (Ester)1.56 – 1.58 ű 0.02 Å
Bond Length S–C (Methyl)1.74 – 1.76 ű 0.02 Å
Bond Angle O=S=O118° – 120°± 1.5°
Torsion C-C-C-C (Ethyl)Anti (180°) or Gauche (60°)-

Expert Insight: A high R-factor (>7%) often indicates disorder in the ethyl tail. Model this using split positions (PART instructions in SHELXL) rather than discarding the dataset.

Method 2: NMR Spectroscopy (The Rapid Screen)

Verdict: Excellent for purity and solution-state identity, but blind to solid-state conformation.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • Symmetry: The molecule has a plane of symmetry passing through C2 and the ethyl group.

    • Key Signals:

      • 
         ~4.1 ppm (d, 4H): -CH 
        
        
        
        -OMs (Diagnostic doublet).
      • 
         ~3.0 ppm (s, 6H): -SO
        
        
        
        CH
        
        
        (Mesylate methyls).
      • 
         ~1.5 ppm (m, 1H): Methine CH.
        
      • 
         ~1.4 ppm (m, 2H): Ethyl -CH 
        
        
        
        -.
      • 
         ~0.9 ppm (t, 3H): Ethyl -CH 
        
        
        
        .
  • Limitation: NMR cannot distinguish between different crystalline polymorphs or confirm the precise bond angles that dictate solid-state stability.

Comparative Analysis: X-Ray vs. Alternatives

The following table objectively compares the utility of each method for this specific alkyl mesylate.

FeatureSC-XRD (X-Ray) NMR (1H/13C) Mass Spec (HRMS)
Primary Output 3D Atom CoordinatesFunctional Group ConnectivityMolecular Mass & Formula
Stereochemistry Absolute ConformationRelative (via NOE, difficult here)N/A
Polymorphism Definitive Identification InvisibleInvisible
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)
Time to Result 24-72 Hours15 Minutes15 Minutes
Sample Recovery Non-destructiveNon-destructiveDestructive
Cost HighLowMedium

Structural Confirmation Workflow

The following diagram illustrates the logical decision-making process for confirming the structure of 2-Ethylpropane-1,3-diyl dimethanesulfonate.

StructuralConfirmation Start Crude Product (2-Ethylpropane-1,3-diyl dimethanesulfonate) Step1 Step 1: HRMS (Mass Check) Confirm m/z 260.33 Start->Step1 Step2 Step 2: 1H NMR (CDCl3) Check Symmetry & Integration Step1->Step2 Decision Is Purity > 95%? Step2->Decision Purification Flash Chromatography (Hexane/EtOAc) Decision->Purification No Step3 Step 3: Crystallization Screen (EtOAc/Heptane @ 4°C) Decision->Step3 Yes Purification->Step2 XRD Step 4: SC-XRD Data Collection (Mo/Cu Source, 100K) Step3->XRD Solve Structure Solution (SHELXT) & Refinement (SHELXL) XRD->Solve Validation Check Bond Metrics (vs. CSD Standards) Solve->Validation Validation->Step3 Fail (Disorder) Final Confirmed Structure (CIF Generated) Validation->Final Pass

Figure 1: Decision-matrix workflow for the definitive structural characterization of alkyl mesylates.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[Link]

  • Hollingsworth, M. D. (2002). Crystal Engineering: From Structure to Function. Science, 295(5564), 2410-2413. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2][3] Pharmaceutical Salts and Co-crystals. Wiley-VCH. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Ethylpropane-1,3-diyl dimethanesulfonate

As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to dispos...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide moves beyond mere instructions; it provides a framework for understanding the chemical principles that dictate the proper handling of 2-Ethylpropane-1,3-diyl dimethanesulfonate, ensuring the safety of your personnel and the integrity of our environment.

The structure of this guide is designed to be a direct workflow, from initial hazard assessment to the final handover of waste material. We will address the material in its pure form, as part of a reaction mixture, and in cases of accidental spills.

Foundational Understanding: Hazard Assessment

2-Ethylpropane-1,3-diyl dimethanesulfonate, also known as 2-(methylsulfonyloxymethyl)butyl methanesulfonate, belongs to the sulfonate ester class of compounds, specifically a dimethanesulfonate or "dimesylate." This is not a trivial classification. The methanesulfonyl group is an excellent leaving group in nucleophilic substitution reactions, rendering this compound a potent bifunctional alkylating agent . This inherent reactivity is the cornerstone of its utility in chemical synthesis and, critically, the primary driver of its hazard profile.

Alkylating agents can react with a wide array of nucleophiles, including water, but more importantly, with biological macromolecules. This reactivity is the basis for the compound's hazard classification and dictates that it must be treated as a reactive and potentially toxic chemical.[1][2]

Property Value Source
CAS Number 64923-60-0[3][4]
Molecular Formula C₇H₁₆O₆S₂[3][4]
IUPAC Name 2-(methylsulfonyloxymethyl)butyl methanesulfonate[3]
Known Hazards GHS07: Harmful/Irritant; H302: Harmful if swallowed[3]
Chemical Class Sulfonate Ester (Mesylate); Alkylating Agent[2]

The Core Directive: Segregation and Professional Disposal

Under no circumstances should 2-Ethylpropane-1,3-diyl dimethanesulfonate or its waste be disposed of down the sanitary sewer or in regular solid waste.[1][5][6] Due to its reactive nature, it must be handled as hazardous chemical waste and disposed of through your institution's designated Environmental Health & Safety (EHS) department or a licensed waste contractor.[1][7][8]

The following workflow provides a logical path for managing waste streams containing this compound.

DisposalWorkflow start Waste Generated (Contains 2-Ethylpropane-1,3-diyl dimethanesulfonate) decision_type What is the nature of the waste? start->decision_type node_neat Unused or Expired Neat Reagent decision_type->node_neat Pure Compound node_mixture Reaction Mixture (Aqueous or Organic) decision_type->node_mixture Liquid Mixture node_solid Contaminated Solid Waste (Gloves, Paper, Silica) decision_type->node_solid Solid Material proc_neat DO NOT Quench. Secure in original or labeled container. Label as Hazardous Waste. node_neat->proc_neat proc_mixture Quench reaction under controlled conditions as part of the experimental procedure. node_mixture->proc_mixture proc_solid Double-bag in a labeled, sealed waste bag or container. node_solid->proc_solid collect_waste Collect in a designated satellite accumulation area. Ensure waste container is sealed, labeled, and segregated from incompatible materials. proc_neat->collect_waste proc_mixture->collect_waste proc_solid->collect_waste contact_ehs Contact EHS for Pickup and Final Disposal collect_waste->contact_ehs

Sources

© Copyright 2026 BenchChem. All Rights Reserved.